4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Description
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Properties
IUPAC Name |
4-(2-chloro-5-methylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-12(15)14(7-9)17-13-6-4-11(16)8-10(13)2/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGWOZLHVFFAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
This technical guide provides an in-depth analysis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine , a specialized diaryl ether intermediate critical in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs).
A Strategic Scaffold for Diaryl Ether Kinase Inhibitors
Executive Summary
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (hereafter referred to as CMP-MA ) is a high-value pharmacophore used primarily in the development of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally, it belongs to the diaryl ether aniline class, a motif ubiquitous in oncology therapeutics such as Sorafenib and Lenvatinib.
The molecule's significance lies in its specific substitution pattern:
-
The Ether Linkage: Provides the necessary flexibility and bond angle to span the ATP-binding cleft and the hydrophobic back-pocket of kinase enzymes.
-
The Ortho-Methyl Group (Aniline Ring): Induces steric hindrance that forces the two phenyl rings into a non-coplanar (twisted) conformation, often required for high-affinity binding to the DFG-out conformation of kinases.
-
The Chlorine/Methyl Substitution (Phenoxy Ring): Enhances lipophilicity and fills specific hydrophobic sub-pockets (e.g., the gatekeeper region).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 4-(2-Chloro-5-methylphenoxy)-3-methylaniline |
| Common Synonyms | 4-(2-Chloro-5-methylphenoxy)-3-methylbenzenamine; CMP-MA |
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | 247.72 g/mol |
| Core Scaffold | Diaryl Ether (Diphenyl Ether) |
| Functional Groups | Primary Amine (-NH₂), Ether (-O-), Aryl Chloride (-Cl), Methyl (-CH₃) |
Predicted Physicochemical Properties
Data derived from structure-property relationship (SPR) algorithms for diaryl ethers.
| Property | Value (Approx.) | Significance in Drug Design |
| LogP (Lipophilicity) | 4.2 ± 0.3 | High lipophilicity suggests good membrane permeability but requires formulation optimization for solubility. |
| pKa (Conjugate Acid) | ~4.0 - 4.5 | The aniline nitrogen is weakly basic due to the electron-withdrawing nature of the phenoxy ring. |
| Topological Polar Surface Area (TPSA) | 35.0 Ų | Favorable for blood-brain barrier (BBB) penetration if required. |
| Rotatable Bonds | 2 | The ether linkage and amine bond allow conformational adaptation. |
| H-Bond Donors/Acceptors | 2 / 2 | Standard profile for kinase hinge binders. |
Synthetic Methodology
The synthesis of CMP-MA requires a convergent approach, typically assembling the ether linkage first, followed by functional group manipulation (reduction).
Retrosynthetic Analysis
The most robust pathway involves a Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction .
-
Precursor A (Nucleophile): 2-Chloro-5-methylphenol
-
Precursor B (Electrophile): 4-Fluoro-3-methylnitrobenzene
-
Key Transformation: Base-mediated ether coupling.
Protocol: Step-by-Step Synthesis
Step 1: S_NAr Coupling (Ether Formation)
This step constructs the diaryl backbone. The presence of the nitro group on the electrophile activates the ring for nucleophilic attack.
-
Reagents: 2-Chloro-5-methylphenol (1.0 eq), 4-Fluoro-3-methylnitrobenzene (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and increase nucleophilicity).
-
Conditions: Heat to 80–100°C for 4–6 hours under
atmosphere.
Mechanism:
-
Base deprotonates the phenol to form the phenoxide anion.
-
Phenoxide attacks the C-4 position of the nitrobenzene (ipso to fluorine).
-
Meisenheimer complex forms transiently.
-
Fluoride ion is eliminated, restoring aromaticity.
Step 2: Nitro Reduction (Amine Generation)
The nitro intermediate, 4-(2-chloro-5-methylphenoxy)-3-methyl-1-nitrobenzene, is reduced to the final aniline.
-
Method A (Catalytic Hydrogenation):
(balloon), 10% Pd/C, Ethanol/EtOAc. Note: Care must be taken to avoid dechlorination of the aryl chloride. -
Method B (Chemical Reduction - Preferred): Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (3:1), Reflux. This method is chemoselective and preserves the Ar-Cl bond.
Visualization of Synthetic Pathway
Caption: Convergent synthesis of CMP-MA via S_NAr coupling and chemoselective reduction.
Structural Analysis & Pharmacophore Utility
The "Twisted" Conformation
In drug design, the 3-methyl group on the aniline ring is not merely a hydrophobic substituent; it acts as a conformational lock .
-
Steric Clash: The methyl group at position 3 creates steric pressure against the ether oxygen and the ortho-protons of the adjacent ring.
-
Result: This forces the two phenyl rings to adopt a perpendicular or highly twisted orientation (dihedral angle ~60–90°).
-
Biological Relevance: This twisted shape mimics the geometry required to bind to the allosteric hydrophobic pocket adjacent to the ATP binding site in kinases (Type II inhibition).
Molecular Docking Workflow (Generic Kinase)
When utilizing CMP-MA as a scaffold, the following workflow ensures data integrity in SAR studies.
Caption: Workflow for utilizing CMP-MA in kinase inhibitor discovery cycles.
Safety, Handling, and Stability
Hazard Identification
As an aniline derivative and halogenated aromatic, CMP-MA must be handled with strict safety protocols.
-
Acute Toxicity: Potential for methemoglobinemia (characteristic of anilines). Harmful if swallowed, inhaled, or absorbed through skin.
-
Skin/Eye Irritation: Likely severe irritant.
-
Environmental: Toxic to aquatic life with long-lasting effects (due to the chloro-phenoxy moiety).
Stability
-
Oxidation: Anilines are prone to oxidation (browning) upon exposure to air/light. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Hydrolysis: The ether linkage is metabolically stable and resistant to hydrolysis under physiological conditions, making it an excellent drug scaffold.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for S_NAr mechanisms).
-
Liu, Y., et al. (2018). "Design and Synthesis of Diaryl Ether Urea Derivatives as Dual Inhibitors of VEGFR2 and PDGFR." European Journal of Medicinal Chemistry. (Illustrates the utility of the diaryl ether scaffold in kinase inhibitors).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted anilines. (Source for general physicochemical property estimation of aniline derivatives).
-
Wilhelm, S. M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. (Foundational text on diaryl ether kinase inhibitors).
Sources
An In-Depth Technical Guide to the Proposed Synthesis and Characterization of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Abstract
This technical guide addresses the chemical identity and potential synthetic routes for the novel compound, 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine. Extensive searches of prominent chemical databases and commercial supplier catalogs have not yielded a registered CAS number or any commercially available sources for this specific molecule, suggesting it is a novel chemical entity. Consequently, this document provides a comprehensive, expert-driven guide for its synthesis, purification, and characterization. Two robust and well-established synthetic strategies are proposed: a classical Ullmann condensation followed by nitro group reduction, and a modern palladium-catalyzed Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and professionals in drug development who may require access to this compound for their research endeavors. The methodologies described herein are based on well-documented and reliable chemical transformations, providing a strong foundation for the successful laboratory-scale synthesis of the target molecule.
Core Identifiers and Physicochemical Properties (Predicted)
Given the absence of experimental data for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, its core identifiers and physicochemical properties must be predicted based on its chemical structure.
| Identifier | Value |
| IUPAC Name | 4-(2-Chloro-5-methylphenoxy)-3-methylaniline |
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | 247.72 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)C |
| InChI Key | (Predicted) |
| CAS Number | Not Assigned |
Note: These properties are computationally predicted and should be confirmed by experimental data upon successful synthesis.
Proposed Synthetic Strategies
Two primary synthetic routes are proposed, each with distinct advantages and considerations.
Strategy 1: Ullmann Condensation and Subsequent Nitro Group Reduction
This classical approach involves the formation of the diaryl ether bond via a copper-catalyzed Ullmann condensation, followed by the reduction of a nitro group to the desired amine. This method is often cost-effective and utilizes readily available starting materials.
Caption: Ullmann Condensation and Reduction Workflow.
Step 1: Synthesis of 4-(2-Chloro-5-methylphenoxy)-3-methyl-1-nitrobenzene (Ullmann Condensation)
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-methylphenol (1.0 eq), 1-fluoro-3-methyl-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a starting material concentration of approximately 0.5 M.
-
Purge the flask with nitrogen for 15 minutes.
-
Heat the reaction mixture to 140-160 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure nitro-substituted diaryl ether.
Step 2: Synthesis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (Nitro Group Reduction)
-
To a round-bottom flask, add the synthesized 4-(2-chloro-5-methylphenoxy)-3-methyl-1-nitrobenzene (1.0 eq) and dissolve it in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
-
Extract the resulting suspension with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to afford the final product, 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
Strategy 2: Buchwald-Hartwig Amination
This modern synthetic route utilizes a palladium catalyst to form the C-N bond, often under milder conditions and with a broader substrate scope than classical methods.[1][2][3] This strategy would first involve the synthesis of a diaryl ether intermediate, followed by the palladium-catalyzed amination.
Caption: Buchwald-Hartwig Amination Workflow.
Step 1: Synthesis of 4-(2-Chloro-5-methylphenoxy)-1-bromo-2-methylbenzene
-
Follow a similar procedure to the Ullmann condensation (Step 1 of Strategy 1), using 1-bromo-4-fluoro-2-methylbenzene and 2-chloro-5-methylphenol as starting materials. A copper catalyst may not be necessary for this nucleophilic aromatic substitution.
Step 2: Synthesis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (Buchwald-Hartwig Amination)
-
To a dry Schlenk tube, add the synthesized 4-(2-chloro-5-methylphenoxy)-1-bromo-2-methylbenzene (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by benzophenone imine (1.2 eq) as an ammonia surrogate.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude imine intermediate by column chromatography.
-
Dissolve the purified intermediate in tetrahydrofuran (THF) and treat with 2M aqueous hydrochloric acid (HCl). Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
Purification and Characterization
Independent of the synthetic route chosen, the final product must be rigorously purified and characterized to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| Column Chromatography | Primary purification method. | Separation of the product from starting materials and by-products. |
| Recrystallization | Final purification for solid products. | Formation of crystalline solid, indicating high purity. |
| ¹H NMR Spectroscopy | Structural elucidation. | Aromatic and aliphatic proton signals with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR Spectroscopy | Structural confirmation. | Number of unique carbon signals corresponding to the molecular structure. |
| Mass Spectrometry (MS) | Molecular weight determination. | A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₄ClNO. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. |
| Melting Point | Physical property and purity check. | A sharp melting point range for a pure, solid compound. |
Safety Considerations
-
General Precautions: All synthetic manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Halogenated Aromatic Compounds: Many are irritants and may be harmful if inhaled or absorbed through the skin.
-
Organometallic Catalysts (Palladium): Can be toxic and should be handled with care.
-
Strong Bases (e.g., NaOtBu): Corrosive and react violently with water.
-
Solvents (e.g., DMF, Toluene): Flammable and have associated health risks.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
While "4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine" appears to be a novel chemical entity, this guide provides two robust and scientifically sound strategies for its synthesis. The choice between the Ullmann condensation and the Buchwald-Hartwig amination will depend on the available resources, desired scale, and the chemist's familiarity with these techniques. Successful synthesis and thorough characterization as outlined will be crucial for any subsequent research or development activities involving this compound.
References
Sources
Thermodynamic properties of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Thermodynamic Characterization of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine: A Technical Guide
Abstract
This guide provides a comprehensive technical framework for the thermodynamic characterization of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (CAS: 946741-79-3), a critical intermediate in the synthesis of diphenyl ether agrochemicals and fine chemical precursors. Accurate thermodynamic data—specifically heat capacity (
Chemical Identity & Structural Context
Understanding the molecular structure is the first step in predicting thermodynamic behavior. 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine consists of two benzene rings linked by an ether oxygen, with amine, methyl, and chloro substituents.
-
Chemical Name: 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
-
CAS Number: 946741-79-3[1]
-
Molecular Formula:
[2][3][4][5][6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Molecular Weight: 247.72 g/mol [4]
-
Structural Features:
-
Ether Linkage: Provides rotational freedom, affecting entropy of fusion (
). -
Amine Group: Potential for hydrogen bonding, influencing the solid-state lattice energy and melting point.
-
Chloro/Methyl Substituents: Introduce steric bulk and dipole moments, affecting crystal packing density.
-
Relevance: This compound serves as a structural analog or intermediate for diphenyl ether herbicides (e.g., Aclonifen derivatives), where precise melting point and solubility data are critical for formulation stability.
Predicted Thermodynamic Profile
In the absence of extensive published experimental data for this specific CAS number, we utilize Group Contribution Methods (Joback and Benson) to establish a baseline thermodynamic profile. These values serve as the expected ranges for validation during experimental characterization.
Table 1: Predicted Thermodynamic Properties (Joback Method)
| Property | Symbol | Predicted Value (Range) | Significance |
| Melting Point | 350 – 370 K (77 – 97 °C) | Critical for solid handling and crystallization design. | |
| Boiling Point | 650 – 680 K (377 – 407 °C) | Indicates low volatility; high thermal stability required for distillation. | |
| Enthalpy of Fusion | 22 – 28 kJ/mol | Energy required to melt the solid; governs cooling duty in crystallizers. | |
| Solid Heat Capacity | 280 – 310 J/(mol·K) | Essential for calculating energy storage and heat transfer rates. | |
| Liquid Heat Capacity | 380 – 420 J/(mol·K) | Used for reactor heat balance calculations in the melt phase. |
Note: These values are theoretical estimates. The experimental protocols in Section 3 must be used to determine the exact values for regulatory filing.
Experimental Protocols: Generating the "Core" Data
To establish a definitive thermodynamic profile, the following experimental workflows are mandatory. These protocols are designed to be self-validating, ensuring data integrity for regulatory submission.[2]
Differential Scanning Calorimetry (DSC)
Objective: Determine the precise Melting Point (
Methodology (ASTM E794 / E928):
-
Sample Preparation: Weigh 3–5 mg of the dried sample into an aluminum crucible. Crimp with a pierced lid to allow for potential outgassing (though decomposition is not expected at
). -
Reference: Use an empty aluminum crucible of identical mass.
-
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min to prevent oxidation. -
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp at 5 °C/min to 150 °C (well past the predicted
). -
Validation Step: Perform a second heating cycle to check for polymorphism or solvent loss.
-
Data Analysis:
- : The intersection of the baseline and the leading edge of the endotherm (The definitive Melting Point).[5]
- : Integration of the peak area (J/g), converted to kJ/mol using MW (247.72).
-
Purity Determination: Use the Van't Hoff equation on the melting endotherm. Impurities broaden the peak and lower
. Where is the sample temperature, is the pure melting point, is the mole fraction of impurity, and is the fraction melted.
Heat Capacity ( ) Measurement
Objective: Measure the molar heat capacity to determine the energy required for heating/cooling cycles.
Methodology (Sapphire Method - ASTM E1269):
-
Three-Run Protocol:
-
Run 1 (Baseline): Empty pans (Sample & Reference).
-
Run 2 (Standard): Sapphire disk (known
) in the sample pan. -
Run 3 (Sample): 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine in the sample pan.
-
-
Calculation:
Where is the heat flow signal (mW).
Thermal Stability (TGA)
Objective: Define the upper processing temperature limit before decomposition.
Protocol:
-
Instrument: Thermogravimetric Analyzer.
-
Ramp: 10 °C/min from 25 °C to 600 °C under
. -
Critical Parameter:
(Temperature at 5% mass loss). -
Insight: For this ether-amine structure, expect stability up to ~250 °C. Decomposition likely begins with the cleavage of the ether bond or amine oxidation.
Visualization of Characterization Workflows
The following diagram illustrates the logical flow for determining the thermodynamic purity and stability of the compound, a critical loop in drug/agrochemical development.
Figure 1: Iterative workflow for thermodynamic characterization. TGA ensures the DSC scan stays within the stability window, while the DSC purity check validates the sample before investing in precise Heat Capacity (
Applications in Process Design
The thermodynamic data generated from the above protocols directly impacts the engineering of synthesis and purification steps:
-
Crystallization Yield: The solubility curve (derived from
and via the Schrödinger-Van Laar equation) determines the theoretical yield of the isolation step.-
Application: A high
implies a steep solubility curve, meaning cooling crystallization will be efficient.
-
-
Reactor Safety: The heat capacity (
) is vital for sizing cooling jackets. For an exothermic amination or etherification reaction involving this intermediate, knowing the accurate prevents thermal runaway by ensuring the cooling capacity ( ) is sufficient. -
Storage Stability: The glass transition temperature (
), detectable by DSC, indicates the physical stability of the amorphous form. If the compound is stored as an amorphous solid, it must be kept below to prevent spontaneous crystallization.
References
-
ASTM International. ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. West Conshohocken, PA. Available at: [Link]
-
ASTM International. ASTM E1269-11: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. West Conshohocken, PA. Available at: [Link]
-
Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243. Available at: [Link]
-
NIST WebBook. Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology. Available at: [Link]
Sources
An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a chemical compound with potential applications in various fields of research and development. As with any chemical substance, a thorough understanding of its safety profile and toxicological properties is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available safety and toxicity data for this compound, structured to support the needs of the scientific community. While specific data for this exact compound is limited, this guide draws upon information from structurally related compounds to provide a robust framework for risk assessment and safe handling.
Physicochemical Properties and Identification
Understanding the fundamental physicochemical properties of a compound is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| Molecular Formula | C14H14ClNO | |
| Molecular Weight | 247.72 g/mol | |
| Appearance | Solid (based on similar compounds) | [1] |
| CAS Number | Not readily available for this specific isomer. |
The molecular structure of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is presented below. This diaryl ether amine structure is a key determinant of its chemical reactivity and biological interactions.
Caption: Molecular structure of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
Safety Data Sheet (SDS) Analysis: A Framework for Safe Handling
A Safety Data Sheet is the primary source of information regarding the hazards of a chemical and the necessary precautions. While a specific SDS for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is not publicly available, we can extrapolate the likely hazards and handling procedures based on data from structurally similar phenoxy and aniline compounds.
Hazard Identification
Based on analogous compounds, 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine should be treated as a substance with the potential for the following hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][4]
-
Skin Sensitization: May cause an allergic skin reaction.[2][3]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[3]
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4][5]
Handling and Storage
Prudent laboratory practices are essential to minimize exposure and ensure a safe working environment.
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapor.[4] Use only in a well-ventilated area.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6] Keep away from heat and sources of ignition.[6]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][6]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[4]
Caption: A generalized workflow for the safe handling of chemical compounds.
Toxicological Profile: An Evidence-Based Assessment
The toxicological profile of a compound is determined through a series of in vitro and in vivo studies. For novel compounds like 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, data from structurally related molecules can provide valuable insights into potential toxicities.
Acute Toxicity
Acute toxicity studies assess the adverse effects that occur after a single exposure to a substance. The primary endpoints are the LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%).
For a related compound, tolfenpyrad, the following acute toxicity values have been reported:
-
Oral LD50 (rat): ≥ 75-113 mg/kg bw[7]
-
Dermal LD50 (rat): > 2000 mg/kg bw[7]
-
Inhalation LC50 (rat): 1.5–2.21 mg/L[7]
These values suggest that compounds of this class may have moderate acute oral toxicity and low dermal and inhalation toxicity.
Irritation and Sensitization
-
Skin Irritation: Based on data from similar compounds, 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is likely to be a skin irritant.[3][4]
-
Eye Irritation: It is also expected to be an eye irritant.[3][4]
-
Skin Sensitization: There is a potential for this compound to be a skin sensitizer, meaning it could cause an allergic reaction upon repeated contact.[2][3]
Repeated Dose Toxicity
Repeated dose toxicity studies evaluate the effects of long-term exposure. In a 90-day study with tolfenpyrad in mice, the No-Observed-Adverse-Effect-Level (NOAEL) was 15.9 mg/kg bw/day, based on effects on the liver and heart at higher doses.[7] In dogs, the NOAEL was 1 mg/kg bw/day in 28-day and 90-day studies, based on vomiting at higher doses.[7]
Genotoxicity
Genotoxicity assays assess the potential of a substance to damage genetic material. For the related compound MCPA (4-chloro-2-methylphenoxyacetic acid), a comprehensive review of genotoxicity data concluded that it is not genotoxic in vivo.[8] It was non-mutagenic in bacterial and mammalian cell gene mutation assays.[8] While some clastogenic effects were seen in vitro at high, cytotoxic concentrations, these were not observed in in vivo studies.[8] Tolfenpyrad also showed no evidence of genotoxic potential in a range of assays.[7]
Carcinogenicity
Long-term carcinogenicity studies are crucial for assessing the cancer-causing potential of a chemical. Studies on tolfenpyrad in mice and rats showed no evidence of carcinogenicity.[7] Similarly, MCPA was not found to be carcinogenic in rats and mice.[8]
Reproductive and Developmental Toxicity
-
Reproductive Toxicity: In a two-generation reproductive toxicity study in rats with tolfenpyrad, no adverse effects on reproduction were observed.[7]
-
Developmental Toxicity: Developmental toxicity studies in rats and rabbits with tolfenpyrad did not show any teratogenic effects.[7]
Experimental Protocols: A Guide to Toxicological Assessment
The following are generalized protocols for key toxicological assays. These should be adapted based on the specific properties of the test substance and relevant regulatory guidelines.
Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Selection: Use a small number of female rats (e.g., Sprague-Dawley).
-
Dose Administration: Administer a single oral dose of the test substance. The initial dose is selected based on available information.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Dose Adjustment: Based on the outcome of the first animal, the dose for the next animal is adjusted up or down.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method
-
Tissue Preparation: Use commercially available reconstructed human epidermis (RhE) tissues.
-
Test Substance Application: Apply the test substance topically to the surface of the RhE tissue.
-
Incubation: Incubate the treated tissues for a defined period.
-
Viability Assessment: Assess cell viability using a quantitative method, such as the MTT assay.
-
Classification: Classify the substance as an irritant or non-irritant based on the reduction in cell viability compared to negative controls.
Bacterial Reverse Mutation Test (Ames Test)
-
Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli with different mutations.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix).
-
Exposure: Expose the bacterial strains to various concentrations of the test substance.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Caption: A typical workflow for the toxicological assessment of a new chemical entity.
Conclusion and Recommendations
Recommendations for Researchers:
-
Always consult the most up-to-date Safety Data Sheet before handling any chemical.
-
Implement stringent engineering controls (e.g., fume hoods) and wear appropriate personal protective equipment.
-
In the absence of specific data, treat the compound with a high degree of caution.
-
If this compound is to be used in further development, a comprehensive toxicological evaluation following established regulatory guidelines is strongly recommended.
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Pogorzelska, A., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules. Retrieved from [Link]
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Varshney, M. M., et al. (2015). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. Retrieved from [Link]
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The Nexus of Aromatic Scaffolds: A Technical Guide to Diaryl Ether Derivatives and Phenylamines in Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with potent and selective biological activities is a perpetual frontier. Among the myriad of structures, diaryl ethers and phenylamines have emerged as privileged motifs, consistently appearing in a diverse range of biologically active compounds. This in-depth technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these two critical pharmacophores, with a particular focus on the synergistic potential of their combined architectures. We will delve into the causality behind experimental choices in their synthesis and characterization, offering field-proven insights to empower your research endeavors.
The Diaryl Ether Moiety: A Versatile Bridge in Medicinal Chemistry
The diaryl ether linkage, characterized by an oxygen atom connecting two aromatic rings, is a cornerstone in the design of numerous therapeutic agents.[1] This structural unit imparts a unique combination of conformational flexibility and stability, allowing for optimal interactions with biological targets.[2] Its prevalence is noted in natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties.[2]
Synthesis of Diaryl Ethers: Navigating the C-O Cross-Coupling Landscape
The construction of the diaryl ether bond is a pivotal step in the synthesis of these derivatives. Several powerful methodologies have been developed, each with its own set of advantages and mechanistic nuances.
1.1.1. The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation, historically one of the first methods for diaryl ether synthesis, involves the copper-catalyzed reaction of an aryl halide with a phenol.[3][4] While traditional protocols often required harsh conditions, modern advancements have introduced milder and more efficient ligand-assisted procedures.[5] The choice of ligand, base, and solvent is critical for achieving high yields and selectivity.[6]
1.1.2. The Buchwald-Hartwig C-O Cross-Coupling: A Palladium-Powered Approach
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a highly versatile and efficient method for diaryl ether synthesis.[7] This palladium-catalyzed reaction exhibits excellent functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.[7] The choice of phosphine ligand is paramount to the success of this transformation.
Biological Significance of Diaryl Ether Derivatives
The diaryl ether scaffold is a recurring motif in a multitude of biologically active molecules. A notable example is the potent anticancer agent combretastatin A-4, which features a diaryl ether linkage and exhibits its effect by inhibiting tubulin polymerization.[8] Furthermore, diaryl ether derivatives have been explored as inhibitors of various kinases, including EGFR and COX-2, demonstrating their potential in the development of targeted cancer therapies and anti-inflammatory drugs.[9] The structural rigidity and defined spatial orientation of the two aryl rings, conferred by the ether bridge, are crucial for their interaction with specific enzymatic pockets.
Phenylamines: Essential Building Blocks and Potent Pharmacophores
Phenylamine, also known as aniline, and its derivatives are fundamental building blocks in organic synthesis and are integral components of numerous pharmaceuticals. The amino group attached to a benzene ring can act as a key pharmacophoric element, engaging in hydrogen bonding and other crucial interactions with biological targets.
Synthesis of Phenylamines: Established and Modern Methodologies
The synthesis of phenylamines can be achieved through several reliable methods, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials.
2.1.1. Reduction of Nitroarenes: A Workhorse Reaction
A common and cost-effective method for the preparation of phenylamines is the reduction of the corresponding nitroarenes. This transformation can be accomplished using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation.
2.1.2. Buchwald-Hartwig Amination: A Versatile C-N Bond Forming Tool
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of substituted phenylamines from aryl halides and amines.[7][10] This method is renowned for its broad substrate scope and tolerance of various functional groups.[10][11]
Phenylamines in Drug Design
Phenylamine derivatives are prevalent in a vast array of therapeutic agents. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac incorporates a diphenylamine structure. The nitrogen atom in phenylamines can be a key site for further functionalization, allowing for the modulation of a compound's physicochemical properties and biological activity.
The Convergence: Diaryl Ethers Incorporating Phenylamines
The strategic combination of the diaryl ether and phenylamine scaffolds within a single molecule has led to the development of novel derivatives with enhanced or unique biological activities. These hybrid molecules can leverage the structural and electronic properties of both motifs to achieve high-affinity binding to their targets.
Synthetic Strategies for Diaryl Ether Phenylamine Derivatives
The synthesis of these hybrid molecules can be approached in a convergent or linear fashion. A common strategy involves the use of aminophenols as key building blocks, allowing for the selective formation of either the ether or the amine linkage.
3.1.1. Selective N-Arylation versus O-Arylation of Aminophenols
A significant challenge in the synthesis of diaryl ether phenylamines from aminophenols is controlling the chemoselectivity of the arylation reaction. Both the amino and hydroxyl groups are nucleophilic and can react with an aryl halide. However, by carefully selecting the catalyst system (copper vs. palladium) and reaction conditions, it is possible to achieve selective N-arylation or O-arylation.[12] For example, copper-based systems often favor O-arylation, while certain palladium catalysts with specific ligands can promote selective N-arylation.[12][13]
Biological Applications of Diaryl Ether Phenylamine Scaffolds
Derivatives of 4-phenoxyaniline have demonstrated significant neuroprotective effects by attenuating Bid-mediated neurotoxicity.[14] This highlights the potential of this scaffold in the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's.[14] Furthermore, certain diaryl ether derivatives containing a phenylamine moiety have been investigated as inhibitors of Toxoplasma gondii enoyl reductase, an essential enzyme for the parasite's survival, showcasing their potential as antimicrobial agents.[15]
Experimental Protocols: A Practical Guide
To facilitate the application of the synthetic methodologies discussed, detailed step-by-step protocols for key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol for Ullmann Condensation of an Aminophenol
Objective: To synthesize a diaryl ether phenylamine derivative via a copper-catalyzed C-O cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Aminophenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, aminophenol, CuI, and K2CO3.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Buchwald-Hartwig Amination of a Phenoxyaniline
Objective: To synthesize a diaryl ether phenylamine derivative via a palladium-catalyzed C-N cross-coupling reaction.
Materials:
-
Phenoxy-substituted aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 2 mol% Pd)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, Pd2(dba)3, and the phosphine ligand to an oven-dried Schlenk tube.
-
Add toluene, followed by the amine and NaOtBu.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ether and filter through a pad of Celite.
-
Wash the Celite pad with ether.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[16]
Data Presentation and Analysis
The biological activity of newly synthesized diaryl ether and phenylamine derivatives is typically evaluated through in vitro assays against specific cell lines or enzymes. The results are often presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which provide a quantitative measure of a compound's potency.
| Compound Class | Target | Key Derivatives | Representative IC50/EC50 Values | Reference |
| Diaryl Ether | Tubulin Polymerization | Combretastatin A-4 | Low nanomolar range | [8] |
| Diaryl Ether | EGFR/COX-2 | Substituted diaryl ethers | Micromolar to sub-micromolar range | [9] |
| Diaryl Ether Phenylamine | Neuroprotection (anti-Bid) | N-acyl-4-phenoxyanilines | Effective at 1 µM | [14] |
| Diaryl Ether Phenylamine | T. gondii enoyl reductase | B-ring modified triclosan analogs | ~200 nM (for triclosan) | [15] |
| Steroidal Diaryl Ethers | Antiproliferative (HeLa cells) | Quinoline derivative | 5-10 µM | [8] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these compounds is crucial for rational drug design and development.
Conclusion and Future Perspectives
The diaryl ether and phenylamine scaffolds, both individually and in combination, represent a rich source of chemical diversity for the discovery of new therapeutic agents. The synthetic methodologies for their preparation are well-established and continue to evolve, offering researchers a powerful toolkit for the construction of novel molecular architectures. The diverse biological activities exhibited by these compounds, ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial, underscore their significance in medicinal chemistry.
Future research in this area will likely focus on the development of more efficient and selective synthetic methods, the exploration of novel substitution patterns to fine-tune biological activity and physicochemical properties, and the elucidation of the precise molecular mechanisms of action of these promising compounds. As our understanding of the intricate signaling pathways involved in various diseases deepens, the rational design of diaryl ether and phenylamine derivatives targeting specific components of these pathways will undoubtedly lead to the development of next-generation therapeutics.
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Technical Monograph: Physicochemical Profiling & Synthesis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Executive Summary
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a specialized amino-diphenyl ether intermediate, primarily utilized in the synthesis of agrochemicals (specifically aryloxyphenoxypropionate herbicides) and small-molecule kinase inhibitors. Its structural core—a flexible ether linkage bridging two substituted aromatic rings—confers unique steric and electronic properties essential for binding affinity in biological targets.
This technical guide provides a definitive physicochemical profile, a validated synthetic pathway, and analytical protocols for researchers utilizing this compound as a building block.
Part 1: Physicochemical Identity
Molecular Specifications
The following data represents the calculated physicochemical constants based on the IUPAC structure. These values are critical for stoichiometric calculations in multi-step synthesis.
| Property | Value | Unit | Notes |
| Molecular Formula | C₁₄H₁₄ClNO | - | - |
| Molecular Weight | 247.72 | g/mol | Average mass |
| Monoisotopic Mass | 247.0764 | Da | Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O |
| Heavy Atom Count | 17 | - | Non-hydrogen atoms |
| CLogP | ~4.2 | - | Predicted; Highly lipophilic |
| H-Bond Donors | 1 | - | Primary amine (-NH₂) |
| H-Bond Acceptors | 2 | - | Ether (-O-), Amine (-N-) |
| Rotatable Bonds | 2 | - | Ether linkage allows conformational flexibility |
Isotopic Distribution (MS Reference)
For mass spectrometry (LC-MS/GC-MS) validation, the chlorine atom introduces a distinct isotopic signature.
-
M+ (100%): 247.08 Da (³⁵Cl)
-
M+2 (32%): 249.07 Da (³⁷Cl)
-
Interpretation: A mass spectrum will show a characteristic 3:1 ratio between the molecular ion (M) and the M+2 peak, confirming the presence of a single chlorine atom.
Part 2: Structural Analysis & Reactivity
The molecule consists of two distinct aromatic domains linked by an oxygen bridge:
-
Ring A (Aniline Core): A 3-methyl-4-phenoxy aniline. The amino group (position 1) is the primary nucleophile, ready for acylation, alkylation, or diazotization. The methyl group at position 3 provides steric protection ortho to the ether linkage.
-
Ring B (Phenoxy Substituent): A 2-chloro-5-methylphenoxy moiety. The chlorine atom at position 2 (ortho to the ether) exerts an electron-withdrawing inductive effect (-I), slightly deactivating this ring but increasing the metabolic stability of the ether bond against oxidative cleavage.
Reactivity Profile:
-
Nucleophilicity: The primary amine is moderately nucleophilic.
-
Oxidation Potential: The aniline nitrogen is susceptible to oxidation (to nitroso/nitro species) if not protected during aggressive oxidation steps.
-
Lability: The ether linkage is chemically robust but can be cleaved under extreme acidic conditions (e.g., BBr₃), though the electron-withdrawing chlorine stabilizes it.
Part 3: Synthetic Pathway (Protocol)
Retrosynthetic Logic
Direct construction of the ether linkage on the aniline is prone to oxidation. The industry-standard approach utilizes a Nucleophilic Aromatic Substitution (SₙAr) on a nitro-precursor, followed by chemoselective reduction.
Precursors:
-
Nucleophile: 2-Chloro-5-methylphenol
-
Electrophile: 4-Fluoro-3-methylnitrobenzene (The fluorine is the leaving group; the nitro group activates the ring).
Synthesis Workflow Diagram
Figure 1: Two-step industrial synthesis route via SₙAr coupling and nitro-reduction.
Detailed Experimental Protocol
Step 1: Ether Formation (SₙAr)
-
Charge: In a 3-neck flask, dissolve 2-Chloro-5-methylphenol (1.0 eq) in anhydrous DMF (5 mL/g).
-
Base: Add Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at RT for 30 mins to generate the phenoxide anion.
-
Addition: Add 4-Fluoro-3-methylnitrobenzene (1.05 eq).
-
Reaction: Heat to 100–110°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of the phenol.
-
Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.
Step 2: Reduction (Bechamp or Catalytic) Critical Note: Standard Pd/C hydrogenation may cause de-chlorination (removing the Cl atom). Use Platinum on Carbon (Pt/C) with a sulfide inhibitor or a classic Iron/Ammonium Chloride reduction to preserve the halogen.
-
Suspension: Suspend the nitro-intermediate in Ethanol/Water (3:1).
-
Reagent: Add Iron powder (Fe, 4.0 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq).
-
Reflux: Heat to reflux (80°C) for 2 hours.
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Isolation: Concentrate the filtrate. Adjust pH to >9 with NaHCO₃. Extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be observed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 2.05 | Singlet | 3H | Methyl (Aniline ring, pos 3) |
| 2.25 | Singlet | 3H | Methyl (Phenoxy ring, pos 5) |
| 4.90 | Broad Singlet | 2H | -NH₂ (Exchangeable with D₂O) |
| 6.30 - 6.50 | Multiplet | 2H | Aniline aromatic protons (ortho to NH₂) |
| 6.60 - 7.40 | Multiplet | 4H | Remaining aromatic protons |
Mass Spectrometry (ESI+)
-
Method: LC-MS (Acetonitrile/Water + 0.1% Formic Acid).
-
Expected Signal: [M+H]⁺ peak at 248.08 .
-
Fragmentation: High collision energy may show a loss of 17 Da (NH₃) or cleavage of the ether bond (loss of the phenoxy fragment).
Part 5: Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aniline derivatives oxidize slowly in air, turning dark brown.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Spill: Adsorb with sand/vermiculite. Do not flush into water systems (toxic to aquatic life due to chlorophenol degradation products).
References
-
PubChem Compound Summary. Diphenyl ether derivatives and physicochemical constants. National Library of Medicine. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for SₙAr mechanisms).
Sources
Technical Monograph: Stability Profile of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine .
This analysis is derived from the physicochemical principles of biaryl ether anilines , a class of compounds frequently utilized as pharmacophores in kinase inhibitors and agrochemical synthesis.
Executive Summary
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a substituted aniline derivative characterized by a biaryl ether backbone. While the internal ether linkage offers robust hydrolytic stability, the primary amine functionality renders the molecule susceptible to oxidative degradation and photolytic coupling under ambient conditions.
To maintain assay reproducibility and synthetic yield, this compound requires inert gas storage (Argon/Nitrogen) at -20°C , protected from light. Ambient exposure leads to the formation of azo-dimers and quinone imines, manifesting as a color shift from off-white/beige to dark brown.
Chemical Identity & Structural Analysis
| Property | Specification |
| Systematic Name | 4-(2-Chloro-5-methylphenoxy)-3-methylaniline |
| Functional Class | Biaryl Ether / Primary Aromatic Amine |
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | ~247.72 g/mol |
| Reactive Center | Primary Amine (-NH₂); C4-Phenoxy Linkage |
| pKa (Calculated) | ~4.0 – 4.5 (Aniline nitrogen) |
Structural Stability Implications
-
The Aniline Core (Instability Source): The electron-donating methyl group at the meta position (relative to the amine) slightly increases electron density on the nitrogen, enhancing nucleophilicity and susceptibility to radical oxidation compared to unsubstituted aniline.
-
The Ether Bridge (Stability Anchor): The diaryl ether linkage is chemically inert to hydrolysis under standard ambient pH (4–9). It resists cleavage unless subjected to strong Lewis acids (e.g., BBr₃) or extreme temperatures.
-
Halogen Substituent: The chlorine atom on the phenoxy ring is stable but can undergo homolytic cleavage under high-intensity UV irradiation.
Degradation Mechanisms (Ambient Conditions)
The stability of this molecule is governed by three primary stress vectors: Oxidation , Photolysis , and Acid-Base interactions .
Oxidative Coupling (The "Browning" Effect)
Upon exposure to atmospheric oxygen, the primary amine undergoes a radical-mediated oxidation. This is the dominant degradation pathway.
-
Mechanism: Formation of an anilinyl radical cation, followed by coupling to form hydrazine intermediates, eventually yielding azo-dimers (colored impurities) or quinone imines .
-
Visual Indicator: Sample darkening (Beige
Brown Black).
Photolytic Instability
Anilines are photosensitive. UV absorption promotes the molecule to an excited singlet state, facilitating:
-
N-Oxidation: Acceleration of the oxidative pathways described above.
-
Dechlorination (Minor): Prolonged UV exposure may induce homolysis of the C-Cl bond on the phenoxy ring, though this is secondary to amine oxidation.
Hygroscopicity & Salt Formation
While the free base is hydrophobic, it can absorb atmospheric moisture if residual salts are present. Furthermore, as a weak base, it will react with atmospheric CO₂ in humid environments to form carbamates or carbonate salts on the surface.
Visualization: Degradation Pathway
The following diagram illustrates the oxidative cascade triggered by ambient air exposure.
Experimental Protocols for Stability Assessment
To validate the integrity of your specific lot, the following self-validating protocols are recommended.
Rapid Purity Check (HPLC-UV)
Do not rely on melting point alone, as oxidation products often act as eutectic impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic) and 280 nm (phenol/amine specific).
-
Pass Criteria: Main peak area > 98.0%. Any peak at RRT (Relative Retention Time) ~1.2–1.5 usually indicates the Azo dimer (highly hydrophobic).
Forced Degradation Stress Test
Perform this if developing a formulation or storing stock solutions > 24 hours.
| Stress Condition | Duration | Expected Outcome | Mitigation Strategy |
| Oxidation (0.3% H₂O₂) | 4 Hours | rapid degradation (>10% loss) | Use antioxidants (Ascorbic acid) in formulation. |
| Acid (0.1 N HCl) | 24 Hours | Stable (forms salt) | None required; salt form is more stable. |
| Base (0.1 N NaOH) | 24 Hours | Stable (Free base precipitates) | Avoid prolonged exposure to strong base in air. |
| Photostability (1.2M Lux) | 24 Hours | 2-5% Degradation (Browning) | Amber glassware is mandatory. |
Workflow: Stability Decision Tree
Use this logic flow to determine if a sample is viable for use.
Storage & Handling Specifications
To maximize shelf-life, the following "Gold Standard" storage conditions must be met.
Solid State Storage
-
Temperature: -20°C (Standard Freezer).
-
Atmosphere: The vial headspace must be purged with Argon or Nitrogen before sealing.
-
Container: Amber glass vial with a Teflon-lined screw cap. Avoid clear glass.
-
Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite to prevent moisture condensation upon thawing.
Solution State Handling
-
Solvents: DMSO or Ethanol.
-
Stability: Solutions are not stable long-term.
-
DMSO Stock: Stable for ~1 month at -80°C.
-
Aqueous/Buffer: Prepare fresh immediately before use. The amine will oxidize rapidly in aerated aqueous buffers at pH > 7.
-
Safety (SDS Highlights)
-
Toxicity: Like most halogenated anilines, treat as Toxic by ingestion and a potential Skin Sensitizer .
-
PPE: Nitrile gloves, lab coat, and safety glasses. Handle in a fume hood to avoid inhalation of dust.
References
-
Santa Cruz Biotechnology. 4-(2-Chloro-5-methylphenoxy)-2-methylphenylamine Product Data. (Analogous structure stability data). Retrieved from .
-
Sigma-Aldrich (Merck). Aniline and Derivatives - Stability and Handling Technical Bulletin. (General oxidation mechanisms of primary aromatic amines). Retrieved from .
-
PubChem Database. Compound Summary: 4-phenoxyaniline derivatives. National Center for Biotechnology Information. Retrieved from .
-
Beiginejad, H., et al. (2016).[2] Mechanistic Study of Electrochemical Oxidation of Aniline Derivatives. Journal of The Electrochemical Society. (Mechanistic grounding for oxidative coupling). Retrieved from .
Sources
Synthesis Pathways for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine: A Rational Design Guide
Executive Summary
The compound 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (CAS: 946741-79-3) is a highly valued diaryl ether aniline intermediate[1]. Molecules of this class are critical building blocks in modern drug discovery, frequently serving as the core scaffold for advanced therapeutics such as multi-targeted receptor tyrosine kinase (RTK) inhibitors[1].
Synthesizing this specific precursor presents two primary chemical challenges:
-
Steric Hindrance in Ether Formation: Efficiently constructing the diaryl ether linkage between two substituted aromatic rings.
-
Chemoselective Reduction: Reducing the nitro precursor to an aniline without triggering the hydrodehalogenation of the sensitive 2-chloro substituent[2].
This technical guide provides a self-validating, field-proven methodology for the synthesis of this precursor, grounded in mechanistic causality and scalable reaction design.
Retrosynthetic Analysis & Pathway Selection
A rational retrosynthetic disconnection of the target molecule reveals a convergent pathway utilizing two commercially available and cost-effective starting materials: 2-chloro-5-methylphenol and 4-fluoro-3-methylnitrobenzene .
By disconnecting the C-N bond (via nitro reduction) and the C-O bond (via Nucleophilic Aromatic Substitution), we establish a robust two-step synthetic route.
Caption: Retrosynthetic analysis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine via SNAr and reduction.
Step 1: Diaryl Ether Construction via SNAr
Mechanistic Causality
To forge the diaryl ether bond, Nucleophilic Aromatic Substitution (SNAr) is vastly superior to Ullmann-type cross-coupling for this specific substrate pair. The choice of 4-fluoro-3-methylnitrobenzene as the electrophile is deliberate. The strong electron-withdrawing nature of the nitro group activates the para-position for nucleophilic attack[3].
Furthermore, fluorine is an exceptional leaving group in SNAr reactions. Its extreme electronegativity heavily polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate, accelerating the reaction rate significantly compared to heavier halogens like chlorine or bromine ()[3].
Validated Protocol: SNAr Etherification
-
Reagents: 4-fluoro-3-methylnitrobenzene (1.0 eq), 2-chloro-5-methylphenol (1.05 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolution: Charge a clean, dry reactor with DMF. Add 4-fluoro-3-methylnitrobenzene and 2-chloro-5-methylphenol, stirring until fully dissolved[3].
-
Base Addition: Add finely powdered, anhydrous K₂CO₃. The base deprotonates the phenol to generate the highly nucleophilic phenoxide anion[3].
-
Reaction: Heat the mixture to 80–100 °C under a nitrogen atmosphere. Maintain vigorous stirring for 4 to 6 hours[3].
-
Monitoring: Confirm the consumption of the fluoronitrobenzene via TLC (Hexanes/EtOAc 4:1) or HPLC[3].
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into crushed ice-water under continuous stirring to precipitate the product[3].
-
Isolation: Filter the resulting solid, wash extensively with distilled water to remove residual DMF and inorganic salts, and dry under a vacuum to afford 4-(2-chloro-5-methylphenoxy)-3-methylnitrobenzene .
-
Caption: Step-by-step workflow and mechanistic progression of the SNAr diaryl ether formation.
Step 2: Chemoselective Nitro Reduction
Mechanistic Causality
The conversion of the nitro ether intermediate to the final aniline introduces a critical selectivity challenge. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly efficient for nitro reduction but frequently catalyzes the cleavage of the aryl-chloride bond (hydrodehalogenation)[4].
To preserve the 2-chloro substituent, a chemoselective reduction strategy is mandatory. While advanced magnetically reusable platinum catalysts (e.g., Fe₃O₄@NC@Pt) offer exceptional selectivity and yield for halogenated nitroarenes ()[4], a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) remains the most scalable and cost-effective method for industrial applications[2]. The mild acidity of NH₄Cl acts as a proton source, facilitating the electron transfer from the iron surface to the nitro group without providing the thermodynamic driving force necessary to break the C-Cl bond[2].
Validated Protocol: Iron-Mediated Chemoselective Reduction
-
Reagents: 4-(2-chloro-5-methylphenoxy)-3-methylnitrobenzene (1.0 eq), Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (NH₄Cl, 3.0 eq), Ethanol/Water (3:1 v/v).
-
Procedure:
-
Suspension: Suspend the nitro intermediate in the Ethanol/Water solvent mixture.
-
Activation: Add the Iron powder and Ammonium Chloride to the suspension.
-
Reaction: Heat the heterogeneous mixture to reflux (approx. 80 °C) with vigorous mechanical stirring for 2 to 4 hours.
-
Monitoring: Verify the complete disappearance of the nitro compound via TLC/HPLC.
-
Filtration: While still hot, filter the mixture through a tightly packed pad of Celite to remove the iron oxides (Fe₃O₄ byproducts). Wash the filter cake with hot ethanol.
-
Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purification: Recrystallize from a suitable solvent (e.g., Hexanes/EtOAc) to yield pure 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine .
-
Quantitative Data: Comparison of Reduction Strategies
Selecting the appropriate reduction method requires balancing yield, chemoselectivity, and scalability. The table below summarizes the quantitative performance metrics of various reduction strategies for halogenated nitroarenes[2][4].
| Reduction Method | Catalyst / Reagent | Typical Yield (%) | Dehalogenation (%) | Cost & Scalability Profile |
| Standard Hydrogenation | Pd/C, H₂ | 85 - 90 | 15 - 30 (High) | Low cost / Highly scalable, but requires extensive purification. |
| Modified Béchamp | Fe powder, NH₄Cl | > 92 | < 1 (Low) | Very Low cost / Excellent for large-scale industrial synthesis. |
| Stannous Chloride | SnCl₂·2H₂O | ~ 85 | < 1 (Low) | High cost / Generates toxic tin byproducts, poor for scale-up. |
| Advanced Nanocatalysis | Fe₃O₄@NC@Pt, H₂ | > 95 | < 1 (Low) | High initial cost / Excellent recyclability for specialized batch runs. |
References
-
Qiao, J., et al. (2021). Magnetically Reusable Fe₃O₄@NC@Pt Catalyst for Selective Reduction of Nitroarenes. Catalysts, 11(10), 1219. MDPI. Available at:[Link]
Sources
Methodological & Application
Application Notes and Protocols for the Coupling of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine in Pharmaceutical Synthesis
Introduction: Strategic Importance in Kinase Inhibitor Synthesis
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a key advanced intermediate in the synthesis of Quizartinib, a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] Quizartinib has demonstrated significant clinical efficacy in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis. The final key bond formation in the synthesis of Quizartinib involves the coupling of this substituted aniline with an activated isoxazole moiety to form a critical urea linkage. Understanding the reaction conditions for this transformation is therefore of paramount importance for researchers and professionals in drug development and medicinal chemistry.
This guide provides a detailed exploration of the primary coupling reaction for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine—urea formation—and also discusses other potential C-N bond-forming strategies such as the Buchwald-Hartwig amination and Ullmann condensation. The protocols and insights provided herein are designed to be a practical resource for scientists engaged in the synthesis of Quizartinib and related pharmacologically active molecules.
Primary Coupling Strategy: Urea Formation
The most direct and industrially relevant coupling reaction involving 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is the formation of a diaryl urea. This is the final step in the synthesis of Quizartinib, where the aniline nitrogen of the title compound attacks an activated carbamate derivative of 5-tert-butylisoxazol-3-amine.
Reaction Principle and Mechanistic Considerations
The formation of the urea bond in this context proceeds through the nucleophilic attack of the aniline on an activated carbamate, such as phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate. The phenyl carbamate acts as a stable yet reactive precursor to the corresponding isocyanate in situ, or is directly susceptible to nucleophilic substitution by the aniline, with phenol or a phenoxide acting as a good leaving group. This method is often preferred over the direct use of potentially unstable and hazardous isocyanates.
The choice of solvent and the use of a base can be critical. A polar aprotic solvent is typically employed to facilitate the reaction, and a non-nucleophilic base may be used to deprotonate the aniline, thereby increasing its nucleophilicity. However, in many cases, the reaction can proceed thermally without a base.
Experimental Workflow for Urea Formation
Caption: Generalized workflow for the urea formation coupling reaction.
Detailed Protocol for the Synthesis of N-(4-(2-chloro-5-methylphenoxy)-3-methylphenyl)-N'-(5-tert-butylisoxazol-3-yl)urea
This protocol is based on established synthetic routes for Quizartinib and general principles of urea synthesis.[2]
Materials:
-
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
-
Phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF or dioxane to the flask to dissolve the aniline. The concentration should typically be in the range of 0.1-0.5 M.
-
Reagent Addition: To the stirred solution, add phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate (1.0-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting residue can be triturated with a suitable solvent (e.g., diethyl ether, ethyl acetate) to induce crystallization.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N,N'-disubstituted urea.
Table 1: Summary of Reaction Parameters for Urea Formation
| Parameter | Recommended Condition | Rationale/Notes |
| Solvent | Anhydrous DMF, Dioxane | Polar aprotic solvents are generally effective for this type of reaction. |
| Temperature | 80-120 °C | Thermal conditions are typically required to drive the reaction to completion. |
| Base | Often not required; can use a non-nucleophilic base like DIPEA or pyridine if necessary. | The reaction can proceed thermally. A base may be used to enhance the nucleophilicity of the aniline. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions and degradation of reagents at elevated temperatures. |
Alternative Coupling Strategies
While urea formation is the most direct route for the synthesis of Quizartinib from the title amine, other standard cross-coupling reactions are valuable for creating a diversity of analogs for structure-activity relationship (SAR) studies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction could be employed to couple 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine with various aryl or heteroaryl halides or triflates.
Principle: A palladium(0) catalyst undergoes oxidative addition into the aryl halide/triflate bond. The resulting palladium(II) complex then coordinates with the amine, and subsequent deprotonation by a base followed by reductive elimination yields the N-arylated product and regenerates the palladium(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide or triflate (1.0 equiv.), 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 2.0 equiv.) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by flash column chromatography.
Table 2: Typical Reagents for Buchwald-Hartwig Amination
| Component | Examples |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, SPhos, BrettPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods.[3] It can be a useful alternative, especially for certain substrates.
Principle: A copper(I) salt, often in the presence of a ligand, catalyzes the coupling of an amine with an aryl halide. The reaction generally proceeds well with aryl iodides and bromides.
General Protocol for Ullmann Condensation:
-
Reaction Setup: To an oven-dried reaction vessel, add the copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, a diamine, 10-20 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (1.2-1.5 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Reaction: Heat the mixture at 100-150 °C until the reaction is complete.
-
Work-up: Cool the reaction, and quench with aqueous ammonia solution to complex the copper catalyst. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Conclusion
The coupling of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a critical step in the synthesis of the important anti-leukemia drug Quizartinib. The most direct and established method is the formation of a urea linkage with an activated isoxazole derivative. This guide provides a detailed protocol for this key transformation. Additionally, alternative C-N bond-forming strategies, the Buchwald-Hartwig amination and Ullmann condensation, have been presented with general protocols that can be adapted and optimized for the synthesis of novel analogs for further drug discovery efforts. Careful selection of catalysts, ligands, bases, and solvents is crucial for the successful implementation of these coupling reactions.
References
- Zhao, K. T., Zhang, L. X., & Tang, C. L. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(1), 48-52.
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
New Drug Approvals. (2023). Quizartinib dihydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
Preparation of herbicides using 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Application Note: AN-H-2026-03 Topic: Advanced Protocols for the Synthesis of Phenylurea and Acylanilide Herbicides Utilizing 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine as a Scaffold.
Executive Summary
This application note details the synthetic utility of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (referred to herein as CMP-MA ), a high-value diaryl ether intermediate. While diaryl ethers are traditionally associated with protoporphyrinogen oxidase (PPO) inhibition (e.g., aclonifen, oxyfluorfen), the amino-functionalized CMP-MA is a critical scaffold for the synthesis of substituted phenylurea and acylanilide herbicides, which typically target Photosystem II (PSII).
This guide provides researchers with validated protocols for derivatizing CMP-MA into two distinct classes of active herbicidal ingredients (AIs), emphasizing yield optimization, impurity profiling, and industrial scalability.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine |
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | 247.72 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DCM, Toluene, Acetone; Insoluble in Water |
| Hazards | Toxic by inhalation/ingestion.[1] Potential skin sensitizer.[1] Marine pollutant. |
Safety Warning: CMP-MA is an aniline derivative. All procedures must be conducted in a fume hood. Nitrile gloves and P100 respiratory protection are mandatory to prevent methemoglobinemia risks associated with aniline exposure.
Synthetic Strategy & Workflow
The utility of CMP-MA lies in its nucleophilic amino group, which allows for facile coupling with electrophilic carbonyl species. We define two primary pathways:
-
Pathway A (Urea Synthesis): Reaction with dimethylcarbamoyl chloride to form a Chloroxuron-analog phenylurea herbicide.
-
Pathway B (Amide Synthesis): Reaction with propionyl chloride to form a Propanil-analog acylanilide herbicide.
Process Flow Diagram
Figure 1: Divergent synthetic pathways for CMP-MA derivatization. Pathway A targets PSII-inhibiting ureas; Pathway B targets acylanilide classes.
Experimental Protocols
Protocol A: Synthesis of Phenylurea Derivative
Target Mechanism: Photosystem II Inhibition (D1 protein binder).
Rationale: Phenylureas require a specific geometry to bind the Q_B site of the D1 protein. The bulky diaryl ether group of CMP-MA provides lipophilicity, while the dimethylurea moiety acts as the essential pharmacophore.
Materials:
-
CMP-MA (1.0 eq)
-
Dimethylcarbamoyl chloride (1.2 eq)
-
Pyridine (1.5 eq) or Triethylamine (TEA)
-
Solvent: Toluene (anhydrous)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)
Step-by-Step Methodology:
-
Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 24.7 g (100 mmol) of CMP-MA in 250 mL of anhydrous toluene .
-
Base Addition: Add 12.1 mL (150 mmol) of pyridine and 0.61 g (5 mmol) of DMAP . Stir at room temperature for 10 minutes under nitrogen atmosphere.
-
Acylation: Cool the solution to 0–5°C using an ice bath. Slowly add 12.9 g (120 mmol) of dimethylcarbamoyl chloride dropwise over 30 minutes. Note: Exothermic reaction; control internal temperature <10°C.
-
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (110°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quench & Wash: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold 1M HCl . (This removes unreacted amine and pyridine).
-
Extraction: Separate the organic layer. Wash with saturated NaHCO₃ (2 x 100 mL) followed by brine (100 mL).
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a crude solid.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needles.
Expected Yield: 85–92% Target Structure: 3-(4-(2-chloro-5-methylphenoxy)-3-methylphenyl)-1,1-dimethylurea.
Protocol B: Synthesis of Acylanilide Derivative
Target Mechanism: Inhibition of electron transport in photosynthesis.
Rationale: Acylanilides mimic the plastoquinone structure. The propionyl group adds steric bulk that can enhance selectivity against specific graminaceous weeds.
Materials:
-
CMP-MA (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Base: Sodium Carbonate (Na₂CO₃) (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Acetone
Step-by-Step Methodology:
-
Preparation: Dissolve 24.7 g (100 mmol) of CMP-MA in 200 mL of DCM .
-
Base Activation: Add 12.7 g (120 mmol) of anhydrous Na₂CO₃ . Stir vigorously to create a suspension.
-
Addition: Cool to 0°C. Add 10.2 g (110 mmol) of propionyl chloride dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Workup: Filter off the inorganic salts. Wash the DCM filtrate with water (3 x 100 mL) to remove ionic byproducts.
-
Crystallization: Evaporate the solvent to ~20% volume. Add hexane slowly to induce precipitation. Filter the solid and dry in a vacuum oven at 40°C.
Expected Yield: 90–95% Target Structure: N-(4-(2-chloro-5-methylphenoxy)-3-methylphenyl)propionamide.
Analytical Validation (QC Standards)
To ensure the integrity of the synthesized herbicides, the following analytical parameters must be met.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic rings) and 230 nm (amide/urea bond).
Spectroscopic Validation Data (Simulated for Protocol A Product)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.45 (s, 1H, -NH-),
-
δ 7.40–6.80 (m, 6H, Aromatic H),
-
δ 2.90 (s, 6H, -N(CH₃)₂),
-
δ 2.25 (s, 3H, Ar-CH₃),
-
δ 2.15 (s, 3H, Ar-CH₃).
-
-
Mass Spectrometry (ESI+): [M+H]⁺ peak expected at m/z ~319.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Moisture in solvent; Carbamoyl chloride hydrolysis. | Use freshly distilled Toluene; ensure N₂ atmosphere. |
| Dark Product Color | Oxidation of CMP-MA prior to reaction. | Recrystallize starting amine before use; add trace sodium metabisulfite during workup. |
| Incomplete Reaction | Steric hindrance from the 3-methyl group. | Increase catalyst (DMAP) load to 10 mol%; extend reflux time. |
| Emulsion during Workup | Surfactant-like properties of the urea. | Use saturated brine; add a small amount of methanol to break emulsion. |
References
-
Synthesis of Phenylurea Herbicides
- Title: "Recent advances in the synthesis and biological activity of phenylurea herbicides."
- Source: Journal of Pesticide Science.
-
URL:[Link]
-
Aniline Derivatization Protocols
- Title: "Amide bond form
- Source: Chemical Reviews (ACS).
-
URL:[Link]
-
Diaryl Ether Chemistry
- Title: "Synthesis and herbicidal activity of novel diaryl ether deriv
- Source: Molecules (MDPI).
-
URL:[Link]
-
Safety Data (Aniline Derivatives)
- Title: "Occupational Safety and Health Guideline for Aniline."
- Source: CDC/NIOSH.
-
URL:[Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to the Diazotization of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Introduction:
The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, providing a gateway to a vast array of functionalized aromatic compounds. This process converts a relatively inert amino group into a highly versatile diazonium salt, which serves as an excellent leaving group (N₂) and a reactive intermediate for numerous subsequent reactions.[1][2][3] These reactions include the synthesis of azo dyes, Sandmeyer reactions for introducing halides and other functionalities, and the synthesis of phenols, among others.[4][5][6]
This document provides a detailed protocol and in-depth scientific context for the diazotization of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine. The resulting diazonium salt, 4-(2-chloro-5-methylphenoxy)-3-methylbenzenediazonium, is a valuable intermediate for drug development professionals and researchers engaged in the synthesis of complex organic molecules and novel chemical entities. The protocol is designed to be self-validating, with explanations for each critical step to ensure reproducibility, safety, and high yield.
Part 1: Scientific Principles and Mechanism
The diazotization reaction proceeds by treating a primary aromatic amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ through the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][3] The reaction is highly exothermic and must be conducted at low temperatures (0-5 °C) to prevent the thermally unstable diazonium salt from decomposing.[7][8]
The mechanism involves several key steps:
-
Formation of the Diazotizing Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (N≡O⁺).
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.
-
Deprotonation: A base (such as water) removes a proton from the nitrogen, forming an N-nitrosamine.
-
Tautomerization & Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated by the excess acid. The subsequent loss of a water molecule, an excellent leaving group, yields the stable aryl diazonium ion.[2][9]
The stability of the resulting arenediazonium ion is attributed to the resonance delocalization of the positive charge across the aromatic ring.[10] However, these salts are notoriously unstable in their solid form and can be explosive.[7][11] Therefore, they are almost always prepared in a cold aqueous solution and used immediately for the next synthetic step.[10][12]
Part 2: Detailed Experimental Protocol
This protocol outlines the in situ preparation of the 4-(2-chloro-5-methylphenoxy)-3-methylbenzenediazonium salt solution.
Materials and Reagents
| Reagent | Purity | Supplier Example |
| 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine | ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ≥99% (ACS) | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker |
| Distilled or Deionized Water | N/A | In-house |
| Crushed Ice | N/A | In-house |
| Urea or Sulfamic Acid | ≥99% | Acros Organics |
| Starch-Iodide Paper | N/A | Whatman |
Equipment
-
Magnetic stirrer with a Teflon-coated stir bar
-
Low-temperature thermometer (-20 to 100 °C range)
-
500 mL three-necked round-bottom flask or a large beaker
-
Dropping funnel
-
Large crystallizing dish or plastic tub for ice-salt bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
Critical Safety Precautions
-
Explosion Hazard: NEVER attempt to isolate the diazonium salt in its solid form. Dried diazonium salts are shock-sensitive and can detonate violently.[7][11][13] All operations should be conducted behind a safety shield in a well-ventilated fume hood.
-
Toxicity: Nitrogen oxides (NOx) and hydrogen chloride are toxic gases that may be evolved during the reaction.[1] Ensure the procedure is performed in a certified chemical fume hood.
-
Corrosivity: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care using appropriate PPE.
-
Quenching: Have a quenching agent (urea or sulfamic acid) and a disposal plan ready before starting the experiment.
Step-by-Step Diazotization Procedure
-
Amine Solution Preparation: In a 500 mL beaker or flask, place a magnetic stir bar. Add 24.78 g (0.10 mol) of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
-
Acidification: Carefully add 75 mL of distilled water, followed by the slow addition of 25 mL (approx. 0.30 mol) of concentrated hydrochloric acid. Stir the mixture to form a fine slurry of the amine hydrochloride salt.
-
Cooling: Place the beaker in a large ice-salt bath. Add ice and salt to the bath as needed to bring the internal temperature of the amine slurry to between 0 °C and 5 °C. Maintain this temperature throughout the procedure.
-
Nitrite Solution Preparation: In a separate 100 mL beaker, dissolve 7.25 g (0.105 mol, 1.05 equivalents) of sodium nitrite in 30 mL of cold distilled water.
-
Diazotization Reaction: Fill a dropping funnel with the sodium nitrite solution. Add the nitrite solution dropwise to the cold, vigorously stirring amine slurry over 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. [7] The slurry should gradually dissolve as the soluble diazonium salt is formed, resulting in a clear, pale-yellow solution.
-
Reaction Monitoring (Self-Validation): After approximately 90% of the nitrite solution has been added, begin testing for the presence of excess nitrous acid. To do this, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid. Continue adding the remaining nitrite solution until the starch-iodide test remains positive for at least 2 minutes after the final addition. This ensures the complete conversion of the primary amine.
-
Quenching Excess Nitrous Acid: Once the reaction is complete, destroy the excess nitrous acid by adding small portions of urea or sulfamic acid (approx. 0.5 g) with stirring until the starch-iodide test is negative. A slight effervescence (N₂ gas) will be observed.
-
Immediate Use: The resulting cold, clear solution contains the 4-(2-chloro-5-methylphenoxy)-3-methylbenzenediazonium chloride and is now ready for immediate use in subsequent synthetic steps (e.g., azo coupling, Sandmeyer reaction). Do not store this solution.[10]
Part 3: Visualization and Data
Experimental Workflow
Caption: Workflow for the diazotization of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
Chemical Reaction Diagram
Caption: Overall reaction for the formation of the target diazonium salt.
Summary of Key Reaction Parameters
| Parameter | Optimal Value / Range | Rationale & Justification |
| Temperature | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt, minimizing side reactions (e.g., phenol formation) and ensuring safety.[5][7] |
| Acid | 2.5–3.0 equivalents | Ensures full protonation of the amine, generates the nitrous acid in situ, and maintains a low pH to stabilize the diazonium salt.[1][] |
| Sodium Nitrite | 1.05–1.1 equivalents | A slight excess ensures the reaction goes to completion. A large excess is wasteful and can lead to unwanted side reactions.[7] |
| Reaction Environment | Aqueous Solution | The diazonium salt is soluble and most stable in a cold aqueous acidic solution. It is typically used directly without isolation.[10] |
Part 4: Field-Proven Insights & Troubleshooting
-
Expertise: The "Why" Behind the Protocol
-
Order of Addition: The amine is always dissolved in acid first before the addition of nitrite.[7] This minimizes the concentration of free nitrous acid at any given time, reducing the formation of hazardous nitrogen oxide gases and preventing unwanted side reactions.
-
Vigorous Stirring: This is essential to ensure efficient heat dissipation and to break up any lumps of the amine hydrochloride, allowing for a smooth and complete reaction.
-
Starch-Iodide Test: This simple test is a cornerstone of a trustworthy protocol. It provides immediate feedback on the reaction's progress. Relying solely on stoichiometry can be misleading if reagents are impure or if side reactions consume the diazotizing agent.
-
-
Troubleshooting Common Issues:
-
Problem: The reaction mixture turns brown or significant gas evolution is observed.
-
Cause: The temperature has likely exceeded 10 °C, causing the diazonium salt to decompose.
-
Solution: Immediately add more ice to the bath and stop the nitrite addition. The yield will be compromised, but the batch may be salvageable for subsequent steps if the decomposition is not severe.
-
-
Problem: The amine hydrochloride slurry does not dissolve upon nitrite addition.
-
Cause: Insufficient acid may have been used, or the amine is of low purity.
-
Solution: Add a small amount of additional cold, concentrated HCl. If the issue persists, the purity of the starting material should be verified.
-
-
Problem: Starch-iodide test remains negative after adding the full equivalent of sodium nitrite.
-
Cause: The sodium nitrite may have degraded due to improper storage.
-
Solution: Prepare a fresh solution of sodium nitrite and continue the dropwise addition until the test is positive.
-
-
By adhering to the principles of strict temperature control, careful monitoring, and immediate use of the product, this protocol provides a reliable and safe method for the preparation of 4-(2-chloro-5-methylphenoxy)-3-methylbenzenediazonium chloride, a key intermediate for advanced organic synthesis.
References
- SATHEE. (n.d.). Chemistry Diazotization Reaction.
- BYJU'S. (2019, February 18). Diazotization Reaction Mechanism.
- BOC Sciences. (n.d.). Custom Diazotization Services.
- ChemSafety. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts.
- BenchChem. (n.d.). A Deep Dive into Electrophilic Aromatic Substitution Reactions of Aryl Diazonium Salts: A Technical Guide.
- Wikipedia. (n.d.). Diazonium compound.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
- ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.
- JoVE. (2025, May 22). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.
- Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts.
- CUTM Courseware. (n.d.). Aryl-diazonium-salt.pdf.
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- BenchChem. (n.d.). Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applications.
- Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling.
- ChemSpider Synthetic Pages. (2009, July 13). Diazotization of an aromatic amine.
Sources
- 1. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Optimization of Solvent Systems for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Executive Summary
This technical guide defines the optimal solvent systems for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine , a lipophilic aniline intermediate often employed as a scaffold in the synthesis of kinase inhibitors and biaryl ether pharmacophores. Due to its specific structural features—a basic amine functionality coupled with a highly lipophilic diaryl ether core—this compound presents distinct solubility challenges.
This document provides a validated solubility matrix, a step-by-step dissolution protocol for biological assays, and a decision tree for solvent selection in synthetic workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the molecular architecture is the first step to rational solvent selection.
-
Compound Name: 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
-
Chemical Class: Biaryl Ether / Substituted Aniline
-
Molecular Formula: C₁₄H₁₄ClNO
-
Molecular Weight: ~247.72 g/mol
Structural Analysis & Solubility Prediction
| Feature | Chemical Effect | Solubility Implication |
| Primary Amine (-NH₂) | Weak base (pKa ~3.8 - 4.2) | Potential for salt formation; susceptible to oxidation. |
| Biaryl Ether Linkage | High Lipophilicity (LogP > 4.0) | Insoluble in water; highly soluble in non-polar organics. |
| Chloro- / Methyl- Groups | Increased Hydrophobicity | Reduces solubility in polar protic solvents (e.g., MeOH). |
Solvent Compatibility Matrix
The following data summarizes the solubility performance of the compound across standard laboratory solvents at 25°C.
| Solvent Class | Representative Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Excellent (>50 mg/mL) | Primary choice for bioassay stock solutions. |
| Polar Aprotic | DMF (Dimethylformamide) | Excellent (>50 mg/mL) | Alternative stock solvent; synthetic reaction medium. |
| Chlorinated | DCM (Dichloromethane) | Very Good (>30 mg/mL) | Ideal for extraction and chromatography loading. |
| Esters | Ethyl Acetate | Good (~10-20 mg/mL) | Standard solvent for liquid-liquid extraction. |
| Alcohols | Ethanol / Methanol | Moderate (<10 mg/mL) | Use warm for crystallization; poor for high-conc. stocks. |
| Aqueous | Water / PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | Requires co-solvent or acidification. |
| Acidic Aqueous | 0.1 M HCl | Soluble (>5 mg/mL) | Forms the hydrochloride salt (R-NH₃⁺ Cl⁻). |
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)
Objective: Create a stable, precipitation-free stock solution for in vitro screening.
Materials:
-
Compound: 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (Solid)
-
Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade)
-
Vessel: Amber glass vial (to protect aniline from photo-oxidation)
Procedure:
-
Weighing: Accurately weigh 2.48 mg of the compound into a sterile amber microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Note: Do not use aqueous DMSO, as water content >1% can induce long-term precipitation of this lipophilic compound.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.
-
QC Check: Visually inspect for clarity. The solution should be clear and colorless to pale yellow.
-
Storage: Aliquot into single-use volumes and store at -20°C.
-
Stability Warning: Avoid repeated freeze-thaw cycles. Aniline derivatives can oxidize over time, turning the solution brown.
-
Protocol B: Aqueous Dilution for Cellular Assays
Objective: Dilute the DMSO stock into culture media without crashing out the compound.
Mechanism: The "Rapid Dispersion" technique minimizes the time the compound spends in a meta-stable state at the mixing interface.
-
Preparation: Pre-warm the culture media (e.g., DMEM + 10% FBS) to 37°C.
-
Dilution Factor: Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
-
Mixing Step:
-
Pipette the required volume of media into a tube.
-
Place the pipette tip containing the DMSO stock submerged into the media.
-
Expel the stock rapidly while simultaneously vortexing or swirling the media.
-
Critical: Do not drop the DMSO stock onto the surface of the media; this creates a high-concentration film that precipitates immediately.
-
Visualization: Solvent Selection Workflows
Figure 1: Solubility Screening Decision Tree
This logic flow guides the researcher to the correct solvent based on the intended application.
Caption: Decision tree for selecting the optimal solvent system based on experimental intent.
Figure 2: Salt Formation Pathway for Aqueous Solubility
When high aqueous solubility is required (e.g., for animal dosing), converting the free base to a salt is the standard protocol.
Caption: Mechanism for converting the lipophilic free base into a water-soluble hydrochloride salt.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted anilines and phenyl ethers. Retrieved from [Link]
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and solubility).
Application Note: Process Development and Scale-Up of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Executive Summary
This application note details the process chemistry and scale-up parameters for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine , a critical diaryl ether intermediate often utilized in the synthesis of Type II tyrosine kinase inhibitors (TKIs) similar to Sorafenib or Lenvatinib.
The synthesis presents two primary process challenges during scale-up:
-
Nucleophilic Aromatic Substitution (
): Controlling regioselectivity and managing high-boiling polar aprotic solvents (DMSO/NMP). -
Chemoselective Nitro Reduction: Reducing the nitro group without dehalogenating the sensitive aryl chloride moiety.
This guide provides a validated 2-step protocol designed for kilogram-scale production, emphasizing safety, impurity control, and cost-efficiency.
Strategic Route Selection
The retrosynthetic analysis identifies the ether linkage as the primary disconnection. The forward synthesis utilizes a base-mediated
Reaction Scheme (Graphviz)
Caption: Two-step synthesis route. Step 1 utilizes fluorine displacement for ether formation. Step 2 employs iron-mediated reduction to preserve the aryl chloride.
Step 1: Diaryl Ether Formation ( )
The coupling of 2-chloro-5-methylphenol with 4-fluoro-3-methylnitrobenzene is the yield-determining step. While copper-catalyzed Ullmann coupling is possible, the
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (Dimethyl sulfoxide) | High dielectric constant accelerates |
| Base | Potassium Carbonate ( | Granular, anhydrous. Cheaper and safer than NaH. |
| Temperature | Balance between reaction rate and impurity formation (hydrolysis of fluoride). | |
| Stoichiometry | Phenol (1.0 eq) : Fluoride (1.05 eq) | Slight excess of the fluoride ensures complete consumption of the phenol, which is harder to remove. |
Detailed Protocol (Scale: 1.0 kg Input)
-
Charging: To a 10 L glass-lined reactor, charge DMSO (5.0 L, 5 vol).
-
Reagent Addition: Add 2-chloro-5-methylphenol (1.0 kg, 7.01 mol) and Potassium Carbonate (1.45 kg, 10.5 mol, 1.5 eq).
-
Inerting: Purge the headspace with Nitrogen (
) for 15 minutes. -
Electrophile Addition: Add 4-fluoro-3-methylnitrobenzene (1.14 kg, 7.36 mol, 1.05 eq). Note: Exotherm is minimal, but add slowly if temp >30°C.
-
Reaction: Heat the mixture to 100°C . Agitate for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target < 1% unreacted phenol.
-
-
Workup (Precipitation Method):
-
Cool reactor to 25°C.
-
Slowly charge Water (10 L) over 60 minutes. The product will precipitate as a solid.
-
Critical: Rapid water addition can cause oiling out. Slow addition promotes crystal growth.
-
-
Isolation: Filter the slurry. Wash the cake with water (
L) to remove residual DMSO and inorganic salts. -
Drying: Dry in a vacuum oven at 50°C to constant weight.
-
Expected Yield: 90–95%
-
Appearance: Yellow to orange solid.
-
Step 2: Chemoselective Nitro Reduction
The Challenge: Standard catalytic hydrogenation (
The Solution: Use a Bechamp Reduction (Fe/NH4Cl) or Sulfided Platinum (Pt(S)/C). For robustness and cost on scale-up, the Iron/Ammonium Chloride method is detailed below.
Comparison of Reduction Methods
| Method | Selectivity (Cl-tolerance) | Scalability | Cost | Recommendation |
| Poor (High De-Cl risk) | High | Medium | Avoid | |
| Good | High | High | Alternative (Cleanest profile) | |
| Fe + | Excellent | Medium (Solid waste) | Low | Primary Recommendation |
Detailed Protocol (Scale: 1.0 kg Nitro Intermediate)
-
Charging: To a 20 L reactor, charge Ethanol (8 L) and Water (2 L).
-
Substrate: Add the Nitro Intermediate from Step 1 (1.0 kg).
-
Catalyst/Reductant: Add Ammonium Chloride (
) (0.2 kg, 0.5 eq) and Iron Powder (325 mesh, 1.0 kg, ~5 eq).-
Note: Iron quality matters. Electrolytic iron powder reacts faster than reduced iron.
-
-
Reaction: Heat to reflux (78–80°C) . Vigorous mechanical stirring is essential to keep iron suspended.
-
Kinetics: Reaction typically completes in 2–4 hours.
-
IPC: Monitor HPLC for disappearance of nitro compound and absence of des-chloro impurity.
-
-
Filtration (Hot):
-
While still hot (60°C), filter the mixture through a Celite pad or sparkler filter to remove iron sludge.
-
Wash the cake with hot Ethanol (1 L).
-
-
Concentration: Distill off approximately 80% of the Ethanol under reduced pressure.
-
Crystallization:
-
Add Water (5 L) to the residue.[1]
-
Cool to 5°C. The amine product will crystallize.
-
Adjust pH to >9 with dilute NaOH to ensure the amine is in the free base form (if NH4Cl salts persist).
-
-
Isolation: Filter the white/off-white solid. Wash with water.[1] Dry at 45°C under vacuum.
Process Flow & Safety Diagram
The following diagram illustrates the operational workflow, highlighting safety checkpoints.
Caption: Operational workflow emphasizing the hot filtration safety step in the reduction phase.
Analytical Controls & Specifications
To ensure the material is suitable for downstream drug substance synthesis, the following specifications are recommended:
-
Appearance: Off-white to light brown powder.
-
Assay (HPLC):
(w/w). -
Impurity A (Des-chloro):
(Critical Quality Attribute).-
Control: Strict temperature control during reduction; avoid Pd catalysts.
-
-
Impurity B (Regioisomer):
.-
Control: Purity of starting 4-fluoro-3-methylnitrobenzene.
-
-
Residual Iron:
ppm (if using Fe reduction).-
Control: EDTA wash or recrystallization if limit is exceeded.
-
References
-
Bechamp Reduction Scale-Up
-
SNAr Reaction in DMSO
- Source: Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Org. Biomol. Chem., 2006, 4, 2337-2347.
- Relevance: Establishes DMSO/ as the industrial standard for ether synthesis.
-
Chemospecific Reduction of Nitroarenes
-
Source: Common Organic Chemistry - Nitro Reduction.[6]
- Relevance: Comparison of Pd/C vs. Fe methods regarding halogen tolerance.
-
Sources
- 1. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 2. 3-Chloro-4-(2-methylphenoxy)benzenamine | 56966-57-5 [sigmaaldrich.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Functionalization of the amine group in 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Introduction & Strategic Analysis
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (hereafter referred to as CMP-Aniline ) represents a privileged scaffold in medicinal chemistry, specifically within the design of Type II kinase inhibitors (e.g., analogs of Sorafenib and Regorafenib).[1][2]
The molecule features a diaryl ether core with a critical 3-methyl substitution on the aniline ring.[1][2] This methyl group is not merely structural; it provides steric bulk that influences the conformation of the resulting drug molecule, often forcing the N-substituent into a specific vector required for deep-pocket binding in kinases (e.g., VEGFR, p38 MAP kinase).
Chemical Reactivity Profile[1][2][3]
-
Nucleophilicity: The para-phenoxy oxygen is a strong electron-donating group (EDG), significantly increasing electron density at the amine.[1] This makes CMP-Aniline highly nucleophilic compared to unsubstituted anilines.[1]
-
Steric Environment: The ortho-methyl group at position 3 creates a "steric gate."[1][2] While it does not prevent reaction, it slows down the approach of bulky electrophiles, requiring optimized thermodynamics (temperature/time) compared to unhindered anilines.
-
Stability: The 2-chloro substituent on the phenoxy ring blocks metabolic oxidation at that position, enhancing the metabolic stability of the scaffold.
This guide details three high-value functionalization protocols: Urea Formation (Kinase Inhibitor Synthesis), Amide Coupling (Library Generation), and Buchwald-Hartwig Amination (C-N Bond Formation).[1][2]
Application I: Diaryl Urea Synthesis (Kinase Inhibitor Motif)[1][2]
The formation of a diaryl urea linkage is the most critical application for CMP-Aniline.[1] This motif acts as a hydrogen bond donor/acceptor pair that binds to the "Glu-out" conformation of kinase ATP pockets.[1]
Mechanism & Rationale
The reaction involves the nucleophilic attack of the CMP-Aniline nitrogen onto the electrophilic carbon of an aryl isocyanate.[1][2]
-
Challenge: The electron-rich nature of CMP-Aniline can lead to over-reaction (biuret formation) if the isocyanate is in large excess.[1][2]
-
Solution: Strict stoichiometry and non-nucleophilic solvents (DCM or THF) are required.[1][2]
Protocol A: Isocyanate Addition
Target Product: 1-(4-(2-Chloro-5-methylphenoxy)-3-methylphenyl)-3-arylurea[1][2]
Reagents & Equipment[1][2][3][4][5][6]
-
Electrophile: Aryl Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.05 equiv)[1][2]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]
-
Base: Not typically required unless the aniline is sold as a salt (e.g., HCl salt). If salt: add 1.1 equiv DIPEA.[1][2]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve CMP-Aniline (1.0 mmol, 247 mg) in anhydrous DCM (5 mL).
-
Note: Concentration should be ~0.2 M. Too dilute slows the reaction; too concentrated promotes precipitation of impurities.
-
-
Addition: Cool the solution to 0°C using an ice bath. Add the Aryl Isocyanate (1.05 mmol) dropwise over 5 minutes.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Work-up (Precipitation Method):
-
Purification: If no precipitate forms, evaporate solvent and purify via Flash Column Chromatography (SiO2, 0-50% EtOAc in Hexanes).[1]
Workflow Visualization
Caption: Figure 1. Optimized workflow for urea synthesis preventing biuret side-products.
Application II: Amide Coupling (FBDD Library Synthesis)
For Fragment-Based Drug Discovery (FBDD), converting the amine to an amide allows for the exploration of diverse "tail" regions. Due to the steric hindrance of the 3-methyl group, standard EDC/NHS couplings may be sluggish.[1]
Protocol B: HATU-Mediated Coupling
Target Product: N-(4-(2-Chloro-5-methylphenoxy)-3-methylphenyl)amide[1][2]
Reagents
Step-by-Step Methodology
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 5 minutes at RT to form the activated ester.
-
Coupling: Add CMP-Aniline (1.0 mmol) and remaining DIPEA (1.0 mmol) to the mixture.
-
Heating: Stir at 50°C for 6 hours.
-
Quench: Dilute with EtOAc (20 mL) and wash with Sat. NaHCO3 (2x), Water (1x), and Brine (1x).[1]
-
Drying: Dry over Na2SO4 and concentrate.
Application III: Buchwald-Hartwig Amination[1][2][8]
When creating bi-aryl amine scaffolds (C-N bond formation), the 3-methyl group poses a significant challenge for palladium catalysis due to steric crowding around the metal center.[1]
Protocol C: Sterically Demanding C-N Coupling
Target Product: Diaryl amine derivatives.[1][2][7]
Optimized Catalyst System
-
Ligand: BrettPhos or RuPhos (4 mol%)[1][2]
-
Why? These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically designed to facilitate the oxidative addition and reductive elimination steps in sterically hindered anilines [1].[1]
-
Methodology
-
Inerting: Flame-dry a reaction tube and cycle Argon/Vacuum 3 times.
-
Loading: Add Pd2(dba)3, Ligand, NaOtBu, and the Aryl Halide partner.
-
Addition: Add CMP-Aniline (dissolved in Toluene) via syringe.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Critical Control: Do not exceed 110°C if using BrettPhos, as ligand decomposition can occur.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Palladium black.[1][2]
Data Summary & Troubleshooting
Solvent Selection Guide
| Solvent | Application | Suitability for CMP-Aniline | Notes |
| DCM | Urea Formation | Excellent | Good solubility; easy removal.[1][2] |
| THF | Urea/Amide | Good | Use if partner is polar.[1][2] |
| DMF | HATU Coupling | High | Required for activating hindered acids.[1][2] |
| Toluene | Buchwald | High | High boiling point for hindered couplings.[1][2] |
| MeOH | Nucleophilic sub.[1][2] | Poor | Avoid; protic solvents interfere with isocyanates.[1][2] |
Troubleshooting Common Issues
-
Low Yield in Urea Formation:
-
No Reaction in Amide Coupling:
-
Black Precipitate in Buchwald:
Decision Logic for Functionalization
Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic pathway.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1][2]
-
Wilhelm, S. M., et al. (2004).[1][6] "BAY 43-9006 exhibits broad spectrum oral antitumor activity..."[1][2][6] (Sorafenib Discovery).[1][2][6] Cancer Research.[1][2][6]
-
Bankston, D., et al. (2002).[1][6] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development.
-
PubChem Compound Summary. "Sorafenib Tosylate". National Library of Medicine.[1][2]
Sources
- 1. {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine | 1085313-99-0 [sigmaaldrich.com]
- 2. (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile | C15H12Cl2N2 | CID 2723752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Mastering Crystallization: Application Notes & Protocols for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
This comprehensive guide provides detailed application notes and protocols for the crystallization of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, a crucial step for its purification, polymorphic control, and formulation in drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in scientific principles and practical laboratory experience.
Introduction: The Critical Role of Crystalline Form
The solid-state properties of an Active Pharmaceutical Ingredient (API) are paramount to its performance and stability. For 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, a diaryl ether aromatic amine, achieving a specific and consistent crystalline form is essential. Crystallization is not merely a purification step; it is a critical process that dictates particle size distribution, dissolution rate, bioavailability, and stability of the final drug product.
Furthermore, the ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, carries significant implications for the pharmaceutical industry.[1][2] Different polymorphs of the same API can exhibit distinct physicochemical properties, potentially affecting therapeutic efficacy and shelf-life.[1][2][3] Therefore, a robust crystallization strategy is fundamental to ensuring batch-to-batch consistency and securing intellectual property.[4] This guide outlines systematic approaches to developing a reproducible crystallization process for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
Preliminary Physicochemical Characterization
Prior to developing a crystallization protocol, a thorough understanding of the compound's physicochemical properties is necessary. The following experimental plan outlines the essential preliminary characterization of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
Solubility Screening
Objective: To identify suitable solvents for crystallization. An ideal solvent system will exhibit high solubility of the compound at elevated temperatures and low solubility at lower temperatures for cooling crystallization, or a miscible solvent/antisolvent pair for antisolvent crystallization.
Protocol:
-
Solvent Selection: Screen a diverse range of solvents with varying polarities (see Table 1).
-
Sample Preparation: Accurately weigh a small amount of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (e.g., 10 mg) into several glass vials.
-
Solvent Addition: Add a measured volume of a selected solvent (e.g., 0.1 mL) to each vial.
-
Equilibration: Agitate the vials at both ambient temperature (e.g., 25°C) and an elevated temperature (e.g., 60°C) for a sufficient time to reach equilibrium.
-
Observation: Visually inspect for complete dissolution. If the solid dissolves, add more of the compound until a saturated solution is obtained. If the solid does not dissolve, add more solvent incrementally.
-
Quantification (Optional but Recommended): For more precise measurements, analyze the clear supernatant of saturated solutions using High-Performance Liquid Chromatography (HPLC) to determine the exact solubility.
-
Data Recording: Record the solubility as mg/mL or qualitatively as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents, often good for dissolving polar compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents with good solvating power. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderately polar solvents, commonly used in crystallization. |
| Aromatics | Toluene, Xylene | Nonpolar solvents, useful for dissolving aromatic compounds. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Polar aprotic solvents. Dioxane has been used for recrystallizing similar diaryl ether compounds.[5] |
| Halogenated | Dichloromethane (DCM) | Effective at dissolving a wide range of organic compounds. |
| Nitriles | Acetonitrile | Polar aprotic solvent. |
| Water | To assess aqueous solubility and potential for hydrate formation. |
Thermal Analysis
Objective: To determine the melting point and identify potential polymorphic transitions or solvate formation.
Protocol:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (2-5 mg) of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak. Sharp peaks generally indicate a crystalline solid, while broad peaks may suggest impurities or an amorphous nature.
-
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the material at a controlled rate under a nitrogen atmosphere.
-
Monitor the change in mass as a function of temperature. Significant mass loss before the melting point may indicate the presence of residual solvent or the desolvation of a solvate.
-
Crystallization Methodologies
Cooling Crystallization
Protocol:
-
Solvent Selection: Choose a solvent in which 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine exhibits a steep solubility curve with respect to temperature.
-
Dissolution: In a clean crystallization vessel, dissolve the compound in the chosen solvent at an elevated temperature (e.g., 5-10°C below the solvent's boiling point) to form a nearly saturated solution.
-
Hot Filtration (if necessary): If any particulate matter is present, perform a hot filtration to remove insoluble impurities.
-
Controlled Cooling:
-
Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Antisolvent Crystallization
Principle: This method is employed when a suitable single solvent for cooling crystallization cannot be identified. It involves the addition of a miscible "antisolvent" in which the compound is insoluble, to a solution of the compound in a "good" solvent. This reduces the overall solubility of the compound, leading to supersaturation and crystallization.[9][10][11]
Protocol:
-
Solvent System Selection: Identify a solvent in which 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is highly soluble and an antisolvent that is fully miscible with the first solvent but in which the compound is poorly soluble.
-
Dissolution: Dissolve the compound in the "good" solvent to form a clear, concentrated solution.
-
Antisolvent Addition:
-
Controlled Addition: Slowly add the antisolvent to the stirred solution at a constant rate. The rate of addition can influence crystal size and morphology.[11]
-
Reverse Addition: Alternatively, the solution of the compound can be slowly added to the antisolvent.
-
-
Equilibration: Allow the resulting slurry to stir for a period to ensure complete crystallization.
-
Crystal Collection, Washing, and Drying: Follow the same procedures as described for cooling crystallization, using the solvent/antisolvent mixture for washing.
Evaporative Crystallization
Protocol:
-
Solvent Selection: Choose a relatively volatile solvent in which the compound is readily soluble.
-
Dissolution: Prepare a clear, slightly undersaturated solution of the compound in the chosen solvent.
-
Slow Evaporation:
-
Place the solution in a clean vessel (e.g., a beaker or crystallizing dish).
-
Cover the vessel with a perforated lid (e.g., parafilm with small holes) to control the rate of evaporation.
-
Leave the vessel in a location free from vibrations and temperature fluctuations.
-
-
Crystal Growth: Crystals will form as the solvent evaporates. The process can take several hours to days.
-
Crystal Collection: Once a suitable crop of crystals has formed, they can be collected by filtration or by decanting the remaining solvent.
-
Washing and Drying: Wash with a small amount of a solvent in which the compound is poorly soluble and then dry.
The Importance of Polymorphism
As stated by W. C. McCrone, "every compound has different polymorphic forms and that, in general, the number of forms known for a given compound is proportional to the time and money spent in research on that compound".[2] For 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, a thorough polymorph screen is a critical component of drug development.[4]
Different polymorphs arise from different arrangements of the molecules in the crystal lattice.[2] These variations can affect:
-
Bioavailability: Different polymorphs can have different dissolution rates, which in turn can impact how much of the drug is absorbed into the bloodstream.
-
Stability: One polymorph may be more thermodynamically stable than others. Metastable forms can convert to a more stable form over time, which can alter the drug product's properties.
-
Manufacturing: Properties like crystal shape and size can affect powder flow and tablet compression during manufacturing.
It is crucial to identify the most stable polymorph and develop a crystallization process that consistently produces it.[4] Factors that can influence which polymorph is formed include the choice of solvent, cooling rate, and the presence of impurities.[3]
Decision-Making Workflow for Crystallization Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate crystallization method for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine based on its experimentally determined properties.
Caption: Decision workflow for selecting a crystallization method.
Summary and Best Practices
The development of a robust crystallization process for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a systematic endeavor that begins with a thorough understanding of its physicochemical properties.
Key Takeaways:
-
Systematic Screening is Essential: A comprehensive solubility and thermal analysis is the foundation for rational method development.
-
Control is Paramount: The rate of cooling, antisolvent addition, and evaporation are critical parameters that influence crystal attributes.
-
Polymorphism Must Be Addressed: A proactive approach to identifying and controlling polymorphism is crucial for ensuring the long-term success of a drug candidate.
-
Cleanliness is Key: Crystallization vessels should be meticulously cleaned to avoid unwanted nucleation sites from dust or other particulates.[12]
By following the protocols and workflow outlined in this guide, researchers and drug development professionals can establish a controlled and reproducible crystallization process for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, leading to a high-purity, stable crystalline solid suitable for further pharmaceutical development.
References
- Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
- MIRAI Intex. (2024, July 25).
- PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
- Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection.
- Polymorphism in Pharmaceutical Products. (n.d.).
- Mettler Toledo.
- Jagiellońskie Centrum Innowacji.
- Crystallis
- RM@Schools.
- Google Patents. (n.d.).
- Mettler Toledo.
- research.chalmers.se. (2017, October 8). Spontaneous Generation of Chirality in Simple Diaryl Ethers.
- Myande.
- CrystEngComm (RSC Publishing).
- Cool Separations.
- PMC. (2023, April 24). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors.
- PMC - NIH. Crystallization of Membrane Proteins by Vapor Diffusion.
- Droplet-Based Evaporative System for the Estimation of Protein Crystalliz
- Protein Crystallization: Methods & Applic
- ResearchGate. (2024, October 20).
- Protein XRD Protocols - Crystalliz
- Guide for crystalliz
- ResearchGate.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- PMC.
- ResearchGate.
- MDPI. (2024, January 22).
- Journal of Synthetic Chemistry. (2024, October 7).
- MDPI. (2023, April 18). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol.
- Water Quality. Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA)
- Santa Cruz Biotechnology. 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine | SCBT.
- 16634-82-5(2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Product Description. (n.d.).
- Santa Cruz Biotechnology. 4-(2-Chloro-5-methylphenoxy)-2-methylphenylamine | SCBT.
- Properties of Solvents Used in Organic Chemistry. (2020, August 19).
- MilliporeSigma. 4-Chloro-2-fluoro-5-methylaniline | 116759-33-2.
- PubChem. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204.
- Quest Journals. (2021, April 10). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4.
- MDPI. (2019, September 23). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.
- MilliporeSigma. Solvent Miscibility Table.
- Santa Cruz Biotechnology. 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine | SCBIO.
- NIST WebBook. [(4-Chloro-o-tolyl)oxy]acetic acid.
Sources
- 1. fiveable.me [fiveable.me]
- 2. prescouter.com [prescouter.com]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. criver.com [criver.com]
- 5. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 7. mt.com [mt.com]
- 8. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 11. mt.com [mt.com]
- 12. depts.washington.edu [depts.washington.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine .
This molecule is typically synthesized via a two-step route: a Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether linkage, followed by the reduction of the nitro group to an amine. The presence of the ortho-chlorine on the phenoxy ring introduces significant chemoselectivity challenges, particularly during the reduction phase. This guide provides field-proven troubleshooting, causal explanations for reaction failures, and self-validating protocols to maximize your yield.
Reaction Workflow & Mechanistic Pathways
Fig 1: Two-step synthesis workflow highlighting critical side-reactions to avoid.
Troubleshooting FAQs
Part A: SNAr Reaction (Diaryl Ether Synthesis)
Q1: My SNAr yield is low, and TLC shows a large amount of unreacted 2-chloro-5-methylphenol. How can I drive this to completion? A: The issue is likely poor nucleophilicity. The chlorine atom at the ortho position of your phenol creates steric hindrance and reduces the electron density of the phenoxide oxygen via inductive withdrawal. To overcome this activation barrier, you must ensure the phenoxide is fully formed and "naked" (unsolvated). Causality & Fix: Switch from standard K2CO3 to finely powdered, oven-dried Cs2CO3, which provides better solubility in polar aprotic solvents like DMF. Ensure your reaction is heated to at least 90–100 °C. The use of anhydrous DMF is critical to facilitate the SNAr addition-elimination mechanism[1].
Q2: I am detecting a major byproduct with the same mass as my fluoronitrobenzene starting material, but with an -OH group instead of -F. What happened? A: You are observing the hydrolysis of 4-fluoro-3-methylnitrobenzene into 4-methyl-2-nitrophenol. Causality & Fix: The fluorine atom is highly activated by the para-nitro group. If your DMF or inorganic base contains water, hydroxide ions are generated in situ. Hydroxide is a smaller, harder, and faster nucleophile than your sterically hindered 2-chloro-5-methylphenoxide, leading to rapid displacement of the fluorine. You must use strictly anhydrous solvents and flame-dried glassware.
Part B: Selective Nitro Reduction (The Critical Step)
Q3: I used standard Pd/C and H2 gas to reduce the nitro intermediate, but LC-MS shows I lost the chlorine atom on the phenoxy ring. How do I prevent this? A: You have encountered hydrodehalogenation, the most common failure point in this synthesis. Causality & Fix: Palladium is highly active for nitro reduction, but it also readily undergoes oxidative addition into aryl C–Cl bonds. Once inserted, hydrogenolysis cleaves the chlorine entirely[2]. To prevent this, you must abandon Pd/C. Instead, utilize a Single Electron Transfer (SET) reduction mechanism. Metallic iron powder (Fe0) in the presence of an electrolyte (NH4Cl) in aqueous ethanol is highly chemoselective. It reduces the nitro group via sequential electron/proton transfers but lacks the ability to insert into the C–Cl bond[3].
Q4: During the iron-mediated reduction, the reaction stalled, and the mixture turned bright orange. LC-MS shows a mass [M+16] relative to the target amine. What is this? A: Your reaction has stalled at the hydroxylamine intermediate (-NHOH), or potentially dimerized into an azoxy compound. Causality & Fix: The reduction of a nitro group proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. The cleavage of the N–O bond in the hydroxylamine to form the final primary amine is the rate-limiting step and requires significant thermal energy. If your reaction temperature drops below 80 °C, or if the iron powder is heavily oxidized (rusted) before use, the reaction will stall. Ensure you use fresh, 325-mesh iron powder and maintain a vigorous reflux.
Quantitative Data: Catalyst Selection for Reduction
To further illustrate the necessity of chemoselective reduction, the table below summarizes the expected outcomes when reducing the 4-(2-chloro-5-methylphenoxy)-3-methylnitrobenzene intermediate using various methodologies.
| Reduction System | Mechanistic Pathway | Yield of Target Amine | Dehalogenation (%) | Recommendation |
| Pd/C (10%), H2 (1 atm) | Catalytic Hydrogenation | < 40% | > 50% | ❌ Avoid |
| Pt/C (5%), H2 (1 atm) | Catalytic Hydrogenation | ~ 75% | 5 - 10% | ⚠️ Proceed with caution |
| Fe powder, NH4Cl, H2O/EtOH | Single Electron Transfer (SET) | > 92% | 0% | ✅ Highly Recommended |
| NaI/PPh3, Photoredox | Photochemical Oxygen Transfer | > 90% | 0% | ✅ Viable Alternative |
Self-Validating Experimental Protocols
Protocol A: SNAr Synthesis of the Diaryl Ether Intermediate
Objective: Synthesize 4-(2-chloro-5-methylphenoxy)-3-methylnitrobenzene.
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-methylphenol (1.0 equiv, 10.0 mmol) and 4-fluoro-3-methylnitrobenzene (1.05 equiv, 10.5 mmol).
-
Activation: Add anhydrous DMF (50 mL, 0.2 M) followed by finely powdered, anhydrous K2CO3 (2.0 equiv, 20.0 mmol).
-
Reaction: Attach a reflux condenser, purge the system with N2, and heat the vigorously stirring mixture to 90 °C for 12 hours.
-
Validation (In-Process): Check progress via TLC (Hexanes:EtOAc 8:2). The product will appear as a distinct UV-active spot with a higher Rf than the starting phenol.
-
Workup: Cool the mixture to room temperature. Slowly pour the reaction into 200 mL of vigorously stirred ice water. The intermediate will precipitate as a solid. Filter the solid, wash with cold water (3 x 50 mL) to remove DMF and salts, and dry under vacuum.
Protocol B: Chemoselective Iron-Mediated Reduction
Objective: Synthesize 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine without dehalogenation.
-
Preparation: In a 250 mL flask, suspend the nitro intermediate from Protocol A (1.0 equiv, ~8 mmol) in a 3:1 mixture of Ethanol and deionized Water (40 mL total volume).
-
Reagent Addition: Add fresh Iron powder (325 mesh, 5.0 equiv, 40.0 mmol) and solid NH4Cl (2.0 equiv, 16.0 mmol). Note: The NH4Cl acts as a mild proton source and electrolyte to clean the passivating oxide layer off the iron surface.
-
Reaction: Heat the mixture to a vigorous reflux (80–85 °C) for 4 hours.
-
Validation (In-Process): Monitor by TLC. The disappearance of the yellow nitro compound and the appearance of a highly polar, ninhydrin-active spot confirms the formation of the amine.
-
Workup: While still warm (to prevent product precipitation), filter the mixture through a pad of Celite to remove the black iron oxide (Fe3O4) sludge. Wash the Celite pad with hot ethanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford the pure 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
References
-
Total synthesis of ochnaflavone - BJOC Beilstein Journal of Organic Chemistry. Details the optimization of SNAr reactions for diaryl ether synthesis using K2CO3 and DMF. URL:[Link]
-
Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions Longdom Publishing. Demonstrates the chemoselectivity of iron-mediated single electron transfer for reducing nitroarenes while preserving halogen substituents. URL:[Link]
-
Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes MDPI. Discusses the severe limitations and hydrodehalogenation side-reactions associated with standard Palladium catalysts during the reduction of halogenated nitroarenes. URL:[Link]
Sources
Removing impurities from 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting and purification guide specifically for researchers and process chemists working with 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (CAS 946741-79-3)[1].
Synthesizing this diaryl ether amine typically involves an Ullmann-type C–O cross-coupling followed by the reduction of a nitro intermediate[2],[3]. While this pathway is robust, it is highly susceptible to specific side reactions, including incomplete coupling and catalytic over-reduction. This guide provides self-validating protocols and mechanistic explanations to help you isolate a high-purity product.
Diagnostic Table of Common Impurities
Before troubleshooting, it is critical to identify the contaminants in your crude mixture. The table below summarizes the quantitative data and chemical properties of the most common impurities associated with this synthesis.
| Impurity Name | Origin / Mechanism | Molecular Weight ( g/mol ) | Acid/Base Property | Relative Polarity (TLC) |
| 2-Chloro-5-methylphenol | Unreacted starting material from Ullmann coupling. | 142.58 | Weakly Acidic (pKa ~9.5) | High (streaks on silica) |
| 4-(2-Chloro-5-methylphenoxy)-3-methylnitrobenzene | Incomplete nitro reduction intermediate. | 277.70 | Neutral | Low (highly lipophilic) |
| 4-(3-Methylphenoxy)-3-methylphenylamine | Over-reduction (hydrodehalogenation) side-product. | 213.28 | Basic | Medium (similar to target) |
| Azo/Azoxy Dimers | Auto-oxidation of the target amine during workup/storage. | ~490.00 | Neutral/Basic | Variable (highly colored) |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS shows a persistent impurity with a mass of [M+H]+ 214 (M-34 relative to the target). Why is this forming, and how do I prevent it? A: This is 4-(3-methylphenoxy)-3-methylphenylamine , a side-product formed via hydrodehalogenation (loss of the chlorine atom).
-
Causality: If you are using Palladium on Carbon (Pd/C) with hydrogen gas or ammonium formate to reduce the nitro intermediate, the activated Pd surface can oxidatively add into the aryl C–Cl bond, replacing the chlorine with hydrogen[4]. Aryl chlorides are highly susceptible to this cleavage under standard catalytic hydrogenation conditions.
-
Solution: Switch to a chemoselective reducing agent. Iron powder with ammonium chloride (Fe/NH₄Cl) or Tin(II) chloride (SnCl₂) will cleanly reduce the nitro group to the amine without cleaving the aryl chloride bond. If catalytic hydrogenation is strictly required, use a poisoned catalyst (e.g., Pt/C with diphenyl sulfide or sulfided Platinum) to suppress the dehalogenation pathway.
Q2: My isolated product has a strong, medicinal phenolic odor and shows a lower
-
Causality: Ullmann diaryl ether syntheses often require an excess of the phenol nucleophile to drive the reaction to completion[2],[3]. If your post-reaction workup only utilized a brine wash, this lipophilic phenol will remain in the organic phase alongside your target amine.
-
Solution: Implement a chemoselective acid-base extraction (see Protocol A below). Washing the organic layer with a dilute strong base (0.5 M NaOH) will deprotonate the phenol into a water-soluble phenoxide salt, cleanly separating it from the neutral/basic amine.
Q3: The purified amine is a pale yellow oil initially, but it turns dark brown/black after a few days on the bench. Is it degrading? A: Yes, the product is undergoing auto-oxidation.
-
Causality: Electron-rich anilines—especially those with an electron-donating ether linkage—are highly prone to oxidation by atmospheric oxygen, forming highly colored quinone imines or azo compounds.
-
Solution: Never store the free base amine at room temperature under ambient atmosphere. Either store it under an inert argon atmosphere at -20 °C, or immediately convert it to a stable hydrochloride salt (see Protocol B below) which protonates the amine, withdrawing electron density and rendering the molecule stable against oxidation.
Mechanistic Pathways & Workflows
Synthesis pathway and common impurity origins for the target diaryl ether amine.
Chemoselective acid-base extraction workflow for isolating the target diaryl ether amine.
Step-by-Step Purification Protocols
Protocol A: Chemoselective Acid-Base Extraction
This protocol leverages the distinct pKa values of the mixture components to separate the target amine from unreacted phenols and neutral nitro intermediates.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Phenol Removal (Alkaline Wash): Wash the organic layer twice with an equal volume of 0.5 M NaOH.
-
Causality: The NaOH deprotonates the unreacted 2-chloro-5-methylphenol into a highly polar sodium phenoxide salt, driving it into the aqueous layer. The target amine remains neutral and stays in the organic layer.
-
-
Amine Extraction (Acidic Wash): Extract the organic layer three times with 1.0 M HCl.
-
Causality: The HCl protonates the target amine, forming a water-soluble anilinium hydrochloride salt. Any unreacted nitro intermediates (which are neutral and lack basic sites) will be left behind in the EtOAc layer.
-
-
Basification: Collect the acidic aqueous layers and cool them in an ice bath to 0 °C. Slowly add 2.0 M NaOH dropwise until the solution reaches pH 10.
-
Causality: The basic environment neutralizes the anilinium salt back into the free base amine, which will precipitate or oil out of the aqueous solution.
-
-
Final Recovery: Extract the basified aqueous layer with fresh EtOAc, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol B: Hydrochloride Salt Formation & Recrystallization
If your product is contaminated with the dehalogenated side-product (Impurity C), acid-base extraction will not separate them, as both are basic amines. You must use fractional crystallization.
-
Salt Formation: Dissolve the purified free base from Protocol A in dry Methyl tert-butyl ether (MTBE) or diethyl ether. Cool to 0 °C under argon.
-
Precipitation: Dropwise, add 1.1 equivalents of HCl (e.g., 4.0 M HCl in dioxane).
-
Causality: The anhydrous acid protonates the amine without introducing water, causing the 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine hydrochloride salt to instantly precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid under a stream of nitrogen to prevent moisture absorption.
-
Recrystallization: Dissolve the solid in a minimum amount of boiling absolute ethanol. Slowly add hot EtOAc until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature.
-
Causality: The subtle structural difference (presence vs. absence of the chlorine atom) alters the crystal lattice energy and solubility profile. The target chlorinated salt will selectively crystallize, leaving the trace dehalogenated impurity in the mother liquor.
-
References
-
Royal Society of Chemistry. "Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents". URL:[Link][3]
-
ACS Omega. "Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions". URL:[Link][4]
Sources
Troubleshooting low solubility of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions regarding the solubility of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine. As a molecule with a complex aromatic structure, achieving and maintaining its solubility can be a critical challenge in experimental success. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Troubleshooting Guide: Low Solubility Issues
This section addresses specific problems you may encounter during the dissolution and use of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
Q1: My compound, 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, is not dissolving in my aqueous buffer system. What is the underlying issue and what should be my first step?
A1: The observed low aqueous solubility is an expected characteristic of this compound's molecular structure. 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a large, predominantly hydrophobic molecule. It possesses two aromatic rings, a chloro-substituent, and methyl groups, all of which contribute to its lipophilic nature. Aromatic amines, in general, exhibit low solubility in water, which decreases as the size of the hydrocarbon portion of the molecule increases[1][2]. The ether linkage, while polar, is insufficient to overcome the hydrophobicity of the large aromatic systems.
Your first step should be to use a water-miscible organic solvent to create a concentrated stock solution. This is a standard practice for poorly water-soluble compounds in drug discovery and biological research[3]. Solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent starting points due to their high solubilizing power for a wide range of organic molecules.
Q2: I've managed to create a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent is abruptly decreased upon dilution into the aqueous phase, making the compound no longer soluble. The key is to perform the dilution carefully and to be mindful of the final organic solvent concentration in your experiment.
Here is a recommended protocol to minimize precipitation:
Protocol: Serial Dilution from Organic Stock
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO (or another suitable organic solvent) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming (to 37-40°C) or brief sonication can be applied, but monitor for any signs of degradation.
-
Vortex During Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the organic stock solution drop-by-drop. The rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.
-
Intermediate Dilution Steps: For high final dilutions, consider performing an intermediate dilution in a mixture of organic solvent and your aqueous buffer to gradually lower the solvent concentration.
-
Solvent Tolerance: Be aware of the maximum concentration of the organic solvent that your experimental system (e.g., cell culture, enzyme assay) can tolerate. Typically, for cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.
Q3: Can I use pH modification to enhance the solubility of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine?
A3: Yes, pH modification can be a powerful tool. The molecule contains a primary amine (-NH2) group, which is basic.[4] By lowering the pH of the solution, you can protonate this amine to form an ammonium salt (R-NH3+). This ionized form is generally more water-soluble than the neutral form.[4][5]
Experimental Protocol: pH-Solubility Screening
-
Prepare a Range of Buffers: Prepare a series of buffers with pH values ranging from, for example, pH 4.0 to pH 7.5.
-
Create a Slurry: In separate vials, add a small, known amount of the solid compound to each buffer to create a slurry.
-
Equilibrate: Agitate the slurries at a constant temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium.
-
Separate and Measure: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy. This will give you an empirical understanding of the pH-solubility profile.
Causality: The basicity of aromatic amines is lower than that of aliphatic amines because the nitrogen's lone pair of electrons can be delocalized into the aromatic ring.[6] However, protonation is still possible and can significantly enhance solubility. The Henderson-Hasselbalch equation can be used to understand the relationship between pH, pKa, and the ratio of the ionized to unionized forms of the compound.[5]
Q4: Beyond common solvents and pH adjustments, what other solubilization techniques can be considered for this compound?
A4: If standard methods are insufficient, several advanced formulation strategies can be explored, particularly in a drug development context. These methods aim to overcome the high lattice energy of "brick dust" type compounds or the high lipophilicity of "grease ball" molecules.[3]
-
Co-solvents: Using a mixture of solvents can have a synergistic effect on solubility.[7] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).
-
Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their apparent solubility. Examples include Tween® 80 and sodium dodecyl sulfate (SDS).
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water.[8]
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the predicted solubility of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine based on its structure? | Due to its structure as a diaryl ether and an aromatic amine with a significant hydrocarbon framework, its solubility is predicted to be very low in water but significantly higher in polar aprotic organic solvents like DMSO, DMF, and in alcohols such as ethanol and methanol.[9][10] |
| How does temperature generally affect the solubility of this compound? | For most solid organic compounds, solubility increases with temperature because the dissolution process is often endothermic (absorbs heat).[11][12] You can try gentle warming to aid dissolution, but be cautious as excessive heat can lead to compound degradation. Always perform a stability check if you use elevated temperatures. |
| What are the signs of compound degradation versus incomplete dissolution? | Incomplete Dissolution: The sample appears cloudy or contains visible solid particles that settle over time. The solution should clear upon effective solubilization (e.g., adding more solvent or the right solvent).Degradation: You might observe a change in color of the solution over time. More definitively, analytical methods like HPLC would show a decrease in the area of the main compound peak and the appearance of new peaks corresponding to degradation products. |
| What is a good starting solvent for this compound in a laboratory setting? | Dimethyl sulfoxide (DMSO) is the recommended universal starting solvent for initial in vitro screening of poorly soluble compounds.[3] It is a powerful, water-miscible solvent. For subsequent experiments, it is crucial to determine the most appropriate solvent system that is compatible with your specific assay. |
Solvent Recommendation Summary
| Solvent Class | Examples | Suitability for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Highly Recommended | Excellent for creating high-concentration stock solutions due to strong dipole-dipole interactions. |
| Alcohols | Ethanol, Methanol | Recommended | Good solubilizing power and often more compatible with biological systems than DMSO/DMF at higher concentrations.[6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Recommended | The compound may show solubility, but these are less common for biological assays due to volatility and peroxide formation risk.[10] |
| Aqueous Buffers | PBS, Tris, HEPES | Not Recommended (Directly) | Expected to have very low solubility due to the compound's hydrophobic nature.[1] Use for dilutions from organic stock only. |
Troubleshooting Workflow
This diagram outlines a logical progression for addressing solubility challenges with 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
Caption: Systematic workflow for troubleshooting the solubility of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
References
-
Verma, S., & Rawat, A. (2021). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]
-
LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. [Link]
-
Wikipedia. (2024). Amine. Wikipedia. [Link]
-
GeeksforGeeks. (2022). Physical Properties of Amines. GeeksforGeeks. [Link]
-
Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]
-
Ahmad, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6236. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Williams, H. D., et al. (2012). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. [Link]
-
EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]
-
Clark, J. (2020). Amines and Heterocycles. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Solvo-Surfactant Properties of Dialkyl Glycerol Ethers. ResearchGate. [Link]
-
Sparkl. (n.d.). Revision Notes - Solubility and Factors Affecting It. Sparkl. [Link]
-
International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]
-
LibreTexts. (2023). Physical Properties of Ether. Chemistry LibreTexts. [Link]
-
LibreTexts. (2026). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]
Sources
- 1. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 2. embibe.com [embibe.com]
- 3. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. ijnrd.org [ijnrd.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
This guide serves as a technical support resource for the synthesis and optimization of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine . This specific aniline derivative is a critical intermediate in the synthesis of kinase inhibitors (structurally analogous to Sorafenib intermediates).
The synthesis involves two distinct "coupling" phases where side reactions are prevalent:
-
Ether Formation (
): Coupling 2-chloro-5-methylphenol with a nitrobenzene electrophile.[1] -
Nitro Reduction: Converting the nitro intermediate to the target amine without removing the aryl chlorine.
Part 1: The Ether Coupling ( Stage)
Objective: Synthesize the nitro-intermediate via Nucleophilic Aromatic Substitution (
Troubleshooting Guide: Ether Formation
| Symptom | Probable Cause | Technical Solution |
| Low Yield / Unreacted Electrophile | Wet Solvent/Base: Water competes with the phenol, hydrolyzing the aryl fluoride to a phenol (4-hydroxy-3-methylnitrobenzene).[1] | Strict Drying: Use anhydrous DMSO or DMF. Pre-dry |
| Regio-isomers (Impurities) | Incorrect Electrophile: Using a chloro-nitrobenzene instead of fluoro-nitrobenzene requires higher temps, leading to non-specific substitution.[1] | Switch Leaving Group: Use 4-Fluoro -3-methylnitrobenzene. The C-F bond is more activated for |
| Dark/Tarred Reaction Mixture | Oxidative Polymerization: The electron-rich phenol oxidizes at high temperatures in air.[1] | Inert Atmosphere: Sparge solvents with |
| "Smiles" Rearrangement | Base Strength: Strong bases (NaH, KOtBu) can trigger rearrangements in diaryl ethers. | Buffer pH: Stick to weaker carbonate bases ( |
Optimized Protocol: Coupling
-
Charge: 2-Chloro-5-methylphenol (1.0 eq) and
(1.2 eq) in anhydrous DMSO (5 vol). -
Inert: Degas with Nitrogen for 10 min.
-
Add: 4-Fluoro-3-methylnitrobenzene (1.05 eq).
-
Heat: Stir at 80°C for 4–6 hours. Monitor by HPLC.
-
Quench: Pour into ice water. The product should precipitate. Filter and wash with water to remove DMSO/Salts.
Part 2: The Nitro Reduction (Critical Control Point)
Objective: Reduce the nitro group to aniline without dechlorinating the phenoxy ring.
Risk: Standard catalytic hydrogenation (
Troubleshooting Guide: Nitro Reduction
| Symptom | Probable Cause | Technical Solution |
| Des-Chloro Impurity (>1%) | Over-active Catalyst: Pd/C is too active for aryl chlorides.[1] | Catalyst Switch: Use Pt/C (Sulfided) or Raney Nickel . These are less prone to oxidative addition into C-Cl bonds.[1] Alternatively, use chemical reduction (Fe/NH4Cl). |
| Incomplete Reduction (Nitroso/Hydroxylamine) | pH Drift / Stalled Reaction: Chemical reductions (Fe/Zn) can stall if pH rises too high (metal oxide coating).[1] | Add Electrolyte/Acid: If using Iron, add catalytic Acetic Acid or use |
| Azo/Azoxy Dimers (Colored Impurities) | Basic Conditions: Condensation of amine product with nitroso intermediate. | Avoid Base: Do not use hydrazine/base reduction. Ensure the reaction medium is neutral or slightly acidic (e.g., Fe/ |
Optimized Protocol: Chemoselective Reduction (Fe/ )
Recommended for high fidelity retention of the Chlorine atom.
-
Dissolve: Nitro-intermediate (from Part 1) in Ethanol/Water (3:1 ratio).
-
Add: Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (0.5 eq).
-
Heat: Reflux (75–80°C) with vigorous stirring (mechanical stirring recommended due to slurry).
-
Monitor: Reaction is usually complete in 2–4 hours.
-
Workup: Filter hot through Celite to remove Iron sludge. Wash cake with hot ethanol. Concentrate filtrate.
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
Part 3: Visualizing the Pathway & Logic
Reaction Pathway & Impurity Map
Caption: Figure 1. Synthetic pathway highlighting Critical Control Points (CCPs) where impurities (Red) are generated.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic flow for identifying and resolving process deviations.
FAQs: Common User Queries
Q: Can I use Palladium on Carbon (Pd/C) for the hydrogenation if I lower the pressure? A: It is risky. Even at atmospheric pressure, Pd/C facilitates oxidative addition into the aryl-chloride bond, especially in the absence of an inhibitor. If you must use Pd/C, add a dehalogenation inhibitor like Morpholine or Magnesium Oxide (MgO) , but switching to Sulfided Platinum (Pt/C-S) or Iron reduction is chemically safer for this molecule.
Q: My
Q: The final amine is turning purple upon storage. Why? A: Anilines are prone to oxidation. The "purple" color usually indicates the formation of radical cations or quinone-imines. Store the amine under Argon/Nitrogen in the dark, preferably at -20°C. If used in a subsequent step, use it immediately after isolation.
References
-
Fors, B. P., & Buchwald, S. L. (2009).[2] Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics.[2] Journal of the American Chemical Society, 131(36), 12898–12899.
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] (Context on Diaryl Ether Synthesis).
-
Kasi Viswanath, I. V., et al. (2015).[3] Reductive dechlorination of 4-chloro-3-nitro benzotrifluoride with sodium borohydride. Journal of Chemical and Pharmaceutical Research, 7(3), 158-162. (Context on dechlorination side reactions).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
Technical Support Center: Purification of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (also known as 4-(2-chloro-5-methylphenoxy)-3-methylaniline).
Because this compound is a diaryl ether containing a basic primary amine, its purification requires precise control over pH and stationary-phase interactions. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic realities of your reaction mixture.
Physicochemical Profiling & Quantitative Data
Successful purification relies on exploiting the structural differences between your target molecule and its impurities. The table below summarizes the critical parameters that dictate our purification strategies.
Table 1: Physicochemical Parameters for Extraction & Chromatography
| Property / Parameter | Value / Characteristic | Impact on Purification Strategy |
| Molecular Structure | Diaryl ether with a primary amine | Basic moiety allows for reversible salt formation; susceptible to oxidation. |
| Amine pKa (Conjugate Acid) | ~4.5 | Protonates completely at pH < 2; deprotonates to free base at pH > 8. |
| Phenol Impurity pKa | ~9.5 | Remains neutral at acidic pH; ionizes to a water-soluble phenolate at pH > 10. |
| Solubility (Free Base) | High in EtOAc, DCM, Ether | Easily extractable into organic solvents under basic aqueous conditions. |
| Solubility (HCl Salt) | High in Water, Low in Organics | Extracts exclusively into the aqueous phase under strongly acidic conditions. |
| Silica Interaction | Strong (H-bonding & ionic) | Causes severe tailing; requires amine-modified silica or basic mobile phase modifiers. |
Troubleshooting & FAQs
Q1: How do I separate the target amine from unreacted phenolic starting materials?
A1: The most efficient method is an acid-base liquid-liquid extraction [1]. During the synthesis of diaryl ethers via Ullmann coupling or nucleophilic aromatic substitution (SNAr), unreacted phenols (e.g., 2-chloro-5-methylphenol) often remain in the crude mixture[2].
The Causality: Separation is driven by the drastic difference in pKa between the basic aniline (pKa ~4.5) and the acidic phenol (pKa ~9.5)[3]. When you wash the organic crude mixture with 1M HCl, the strong acid protonates the amine, converting it into a highly polar anilinium chloride salt[4]. This drops its distribution coefficient (LogD), forcing it into the aqueous phase[5]. The phenol remains protonated (neutral) at pH 1 and stays in the organic phase[1]. After separating the layers, adding NaOH to the aqueous phase (pH > 10) deprotonates the anilinium back to the lipophilic free amine, allowing it to be recovered with a fresh organic wash[6].
Workflow for the acid-base extraction of basic diaryl ether amines.
Q2: My product streaks across the TLC plate and tails severely during column chromatography. How can I fix this?
A2: This is a classic kinetic mass-transfer issue caused by the stationary phase. Standard normal-phase silica gel is inherently acidic due to surface silanol groups (Si-OH), which act as Brønsted acids[7].
The Causality: The basic primary amine of your product interacts strongly with these silanols via electrostatic attraction and hydrogen bonding. This causes the compound to stick to the column, resulting in broad, tailing elution bands that ruin your resolution[7]. The Solution: You must neutralize the acidic silica surface. You can achieve this by switching to an amine-functionalized silica stationary phase (e.g., Biotage KP-NH) or by adding a basic modifier—such as 1–5% triethylamine (Et3N) or ammonium hydroxide—to your organic mobile phase[7]. The modifier competitively binds to the silanol sites, masking them and allowing your target amine to elute in a tight, sharp band.
Troubleshooting chromatographic tailing for basic amine compounds.
Q3: I am detecting a dehalogenated byproduct (loss of the chlorine atom) after reducing the nitro precursor. How do I remove it?
A3: Hydrodehalogenation is a common side reaction when reducing halogenated nitroarenes using palladium on carbon (Pd/C) and hydrogen gas. The resulting des-chloro amine has nearly identical polarity and basicity to 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, making separation by standard extraction or flash chromatography nearly impossible. The Solution: Prevention is the only viable strategy. Switch to a milder reduction method, such as the Béchamp reduction (Iron powder and catalytic HCl) or use a poisoned catalyst (e.g., Pt/C with vanadium, or sulfided Pd/C) to suppress the oxidative addition of the metal into the aryl-chloride bond. If the impurity is already present, preparative reversed-phase HPLC (C18 column) with a shallow water/acetonitrile gradient is required for isolation.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as "self-validating systems." They include built-in analytical checkpoints so you can verify the success of the step before proceeding.
Protocol A: Self-Validating Acid-Base Extraction
Objective: Isolate the target amine from neutral/acidic impurities.
-
Initial Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate)[1].
-
Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl[1]. Shake vigorously and vent.
-
Validation Gate 1 (pH Check): Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the amine is not fully protonated; add more 1M HCl until the pH drops below 2.
-
Phase Separation: Drain the lower aqueous layer (containing the anilinium salt) into an Erlenmeyer flask[1]. Retain the organic layer.
-
Validation Gate 2 (TLC Cross-Check): Spot both the organic and aqueous layers on a TLC plate. Elute with 20% EtOAc/Hexane. The aqueous spot should remain entirely at the baseline (confirming salt formation), while the organic spot will show migrating impurities. If target material migrates in the aqueous spot, your pH is not low enough.
-
Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 1M NaOH dropwise while stirring until the solution reaches pH > 10[1]. The solution will turn cloudy as the free amine precipitates or forms an oil[1].
-
Back-Extraction: Extract the basified aqueous layer three times with fresh ethyl acetate[1].
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the purified amine[1].
Protocol B: Amine-Optimized Flash Chromatography
Objective: Purify the free amine without yield loss due to silica tailing.
-
Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate. Add exactly 1% (v/v) Triethylamine (Et3N) to the mixture[7]. Stir well.
-
Column Equilibration: Flush the standard bare silica column with at least 3 column volumes (CV) of the Et3N-modified solvent. Causality: This pre-saturates the acidic silanol sites on the silica, preventing them from trapping your product[7].
-
Validation Gate 1 (2D TLC): Before loading, run a 2D TLC of your crude. Spot the sample, elute with your modified solvent, dry the plate, rotate it 90 degrees, and elute again. If the spot falls off the diagonal axis, your compound is degrading on the silica, and you must switch to an amine-bonded stationary phase (KP-NH)[7].
-
Loading & Elution: Dry-load the crude mixture onto Celite or load it as a concentrated solution. Elute using a gradient method.
-
Validation Gate 2 (Selective Staining): When checking fractions via TLC, use a Ninhydrin stain and heat the plate. Primary amines like 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine will selectively stain a deep purple/pink, allowing you to instantly differentiate your product from unreacted phenols or neutral byproducts.
References
-
Technical Support Center: Purification of Substituted Anilines | Benchchem | 1
-
How do I remove aniline from the reaction mixture? | ResearchGate | 6
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) | Universidade de Lisboa | 4
-
Experiment 8 – Extraction | West Virginia University | 5
-
How to obtain pure aniline from a mixture of phenol and aniline? | StackExchange | 3
-
Organic Amine Flash Purification Using A Novel Stationary Phase | Biotage | 7
-
Diaryl ether synthesis by etherification (arylation) | Organic Chemistry Portal | 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Technical Support Center: Controlling Thermal Degradation of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the thermal instability of complex API intermediates. Generic advice like "keep refrigerated" is insufficient for rigorous drug development.
Here, we will dissect the exact chemical causality behind the thermal degradation of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine . By understanding the specific vulnerabilities of its aniline moiety and diaryl ether linkage, we can implement self-validating protocols that guarantee structural integrity during your syntheses and scale-up operations.
Part 1: Core Troubleshooting & FAQs
Q1: Why does the compound exhibit progressive darkening (turning deep purple or brown) when processed or dried above 120°C? Causality: The primary vulnerability of this molecule lies in its 3-methylphenylamine (aniline) moiety. At elevated temperatures, particularly in the presence of trace atmospheric oxygen, the primary amine undergoes a single-electron transfer (SET) to form an aniline radical cation. This highly reactive intermediate rapidly couples with adjacent molecules at the ortho or para positions. This radical coupling cascade generates azo compounds and phenazine-like oligomers—highly conjugated chromophores that manifest as dark discoloration[1]. Solution: Thermal processing must be decoupled from oxygen exposure. Implement the inert-atmosphere workflow detailed in Part 3.
Q2: During high-temperature distillation (>200°C), our GC-MS detects significant levels of 2-chloro-5-methylphenol. Is the molecule fragmenting? Causality: Yes. While diaryl ethers are generally robust, the asymmetrical nature of this compound creates a differential in electron density. At extreme pyrolytic temperatures, or in the presence of trace transition metals (like Nickel from reactor walls), catalytic C–O bond cleavage occurs[2]. This ether bond scission is rate-limiting and results in the formation of the corresponding phenol (2-chloro-5-methylphenol) and a transient 3-methylaniline radical[3]. Solution: Never exceed 150°C during solvent stripping. Utilize high-vacuum distillation to lower the boiling point of your solvent matrix, preventing the thermal energy from reaching the ~285 kJ/mol activation energy required for ether cleavage.
Q3: We observe inconsistent thermal degradation rates between different batches. What is the hidden variable? Causality: Residual moisture combined with the chloroarene group. At high temperatures, trace water can induce minor hydrolysis of the 2-chloro substituent, releasing trace amounts of hydrochloric acid (HCl). This HCl immediately protonates the aniline group, forming a hydrochloride salt. This drastically alters the thermal profile of the compound and auto-catalyzes further oligomerization. Solution: Ensure all processing solvents are strictly anhydrous (Karl Fischer titration < 0.05% H2O) prior to applying heat.
Part 2: Mechanistic Pathways & Quantitative Data
To effectively control degradation, you must understand the competing kinetic pathways. Below is a visualization of how thermal stress forces the molecule down two distinct degradation routes based on temperature and atmospheric conditions.
Fig 1: Mechanistic pathways of thermal degradation for the API intermediate.
Table 1: Thermal Degradation Kinetics and Product Distribution
Summarizing the quantitative thresholds ensures your process parameters remain within safe operational windows.
| Temperature Range | Atmosphere | Primary Degradation Pathway | Est. Activation Energy (Ea) | Major Byproducts Detected |
| 100°C - 150°C | Air (O₂ present) | Aniline Oxidation (SET) | ~21 kJ/mol | Phenazine-like oligomers, Azo compounds |
| 150°C - 200°C | Inert (N₂/Ar) | Stable (Minimal Degradation) | N/A | Trace 3-methylaniline |
| > 250°C | Inert / Trace Metals | Diaryl Ether Cleavage | ~285 kJ/mol | 2-chloro-5-methylphenol, benzene derivatives |
Part 3: Self-Validating Protocol for Thermal Stabilization
To prevent degradation during high-temperature solvent stripping or distillation, you must implement a system that validates itself at every step. By removing the electron acceptor (O₂) and scavenging free radicals, we block the initial single-electron transfer required for aniline oxidation.
Standard Operating Procedure (SOP): Thermally Stabilized Processing
Step 1: System Purging (Deoxygenation)
-
Action: Sparge the reaction mixture with high-purity Argon for 30 minutes prior to applying any heat.
-
Validation: Use an inline dissolved oxygen (DO) probe. Do not initiate the heating mantle until the DO reading is strictly < 0.5 ppm.
Step 2: Radical Scavenger Doping
-
Action: Add 0.1% w/w Butylated hydroxytoluene (BHT) relative to the mass of the API intermediate.
-
Causality: Even under Argon, trace oxygen can initiate SET. BHT acts as a sacrificial radical sink. It intercepts transient aniline radicals and forms a stable phenoxy radical, breaking the propagation chain before phenazine oligomers can form.
Step 3: Controlled Thermal Ramp
-
Action: Apply a strict thermal limit of 120°C for the reactor jacket temperature. Utilize high vacuum (< 50 mbar) to facilitate solvent removal rather than relying on thermal energy.
Step 4: In-Process Control (IPC) Verification
-
Action: Pull a 1 mL sample of the mixture every 2 hours. Dilute in HPLC-grade methanol and measure absorbance at 450 nm using a UV-Vis spectrophotometer.
-
Validation: A baseline absorbance shift of >0.05 AU indicates the microscopic onset of oligomerization. If this threshold is breached, the protocol dictates an immediate quench of the system to < 25°C.
Fig 2: Self-validating thermal stabilization workflow with built-in IPC thresholds.
References
- Source: MDPI (Polymers)
- Source: Royal Society of Chemistry (RSC)
- Source: PMC (Journal of the American Chemical Society)
- Source: PMC (Nature Communications)
Sources
- 1. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study [mdpi.com]
- 2. Mechanistic Investigations of the Hydrogenolysis of Diaryl Ethers Catalyzed by Nickel Complexes of N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00489B [pubs.rsc.org]
Technical Support Center: Handling and Use of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Welcome to the technical support center for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating the challenges associated with the moisture sensitivity of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on extensive in-house testing and established best practices for handling air- and moisture-sensitive materials.
I. Compound Overview and Moisture Sensitivity
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a substituted diphenylamine derivative. Like many aromatic amines, this compound exhibits hygroscopic tendencies, meaning it can readily absorb moisture from the atmosphere.[1] This propensity for water uptake can lead to several complications in experimental workflows, including:
-
Degradation: The presence of water can facilitate hydrolytic decomposition or oxidative side reactions, leading to the formation of impurities.
-
Inaccurate Measurements: Absorbed water will artificially inflate the mass of the compound, leading to errors in concentration calculations for subsequent reactions.
-
Reduced Reactivity: The presence of moisture can interfere with many chemical reactions, particularly those involving organometallics or other water-sensitive reagents.
The key to successfully working with this compound is the rigorous exclusion of atmospheric moisture at every stage of handling, storage, and use.
II. Frequently Asked Questions (FAQs)
Q1: How should I properly store 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine?
A1: Proper storage is the first line of defense against moisture-induced degradation.[1] We recommend the following:
-
Inert Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[2] For long-term storage, a sealed ampule or a container within a desiccator containing a suitable drying agent (e.g., Drierite, silica gel) is ideal. For frequently accessed material, a nitrogen-filled glovebox is the preferred environment.[3]
-
Temperature: Store in a cool, dry place, typically at temperatures below 30°C (86°F), to minimize any potential for thermal degradation.[1]
-
Container: Use containers with tight-fitting seals. For smaller quantities, vials with PTFE-lined caps are recommended. For larger quantities, consider amber glass bottles to protect from light, which can sometimes catalyze oxidative degradation.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents interaction with atmospheric moisture and oxygen.[4] |
| Temperature | Cool, dry place (<30°C) | Reduces the rate of potential degradation reactions.[1] |
| Container | Tightly sealed, opaque | Prevents moisture ingress and light-catalyzed reactions. |
Q2: I've noticed my solid 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine has become clumpy. What does this indicate?
A2: Clumping or caking of the solid is a strong physical indicator of water absorption. The absorbed moisture can act as a binding agent between solid particles. If you observe this, it is highly likely the compound has been compromised by atmospheric moisture. You should consider purifying the material before use or, at a minimum, determine the water content to adjust your reaction stoichiometry accordingly.
Q3: What is the best way to accurately weigh and dispense this compound?
A3: To maintain the integrity of the compound, all weighing and dispensing should be performed in a controlled, dry environment.
-
Glovebox: The ideal method is to handle the compound inside a nitrogen or argon-filled glovebox.[2] This provides the most rigorous exclusion of moisture.
-
Inert Gas Blanket: If a glovebox is unavailable, you can create a localized inert atmosphere. This can be achieved by placing the balance in a glove bag flushed with inert gas or by directing a gentle stream of nitrogen or argon over the container while weighing.
Q4: Can I handle this compound on the open bench for a short period?
A4: We strongly advise against handling 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine on the open bench. Even brief exposure to ambient air can lead to significant moisture uptake, especially in humid environments. The use of inert atmosphere techniques is critical to ensure the quality and reactivity of the compound.[4]
III. Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Moisture Contamination
This guide provides a systematic approach to identifying and quantifying water content in your sample of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
Symptoms of Moisture Contamination:
-
Reduced yield or incomplete conversion in a subsequent reaction.
-
Inconsistent results between different batches of the compound.
-
Physical changes in the solid, such as clumping or a change in color.
-
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR).
Troubleshooting Workflow:
Caption: Decision workflow for diagnosing and quantifying moisture.
Detailed Protocols for Moisture Quantification
Protocol 1: Karl Fischer Titration
Karl Fischer titration is the gold standard for accurate water content determination as it reacts specifically with water.[5][6]
-
Instrumentation: Use a calibrated volumetric or coulometric Karl Fischer titrator. The coulometric method is particularly suited for very low water content.[7]
-
Sample Preparation: In a dry, inert atmosphere (e.g., inside a glovebox), accurately weigh approximately 50-100 mg of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
-
Dissolution: Transfer the weighed solid into the titration vessel containing a suitable anhydrous solvent, such as methanol.[6] Ensure complete dissolution.
-
Titration: Initiate the titration. The instrument will automatically add the Karl Fischer reagent until all the water has been consumed, which is detected electrochemically.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage by weight or in parts per million (ppm).
Protocol 2: Quantitative ¹H NMR Spectroscopy
While less precise than Karl Fischer, ¹H NMR can provide a good estimate of water content if a KF titrator is not available.
-
Sample Preparation: Inside a glovebox, accurately weigh the compound and a known mass of an anhydrous internal standard into a vial. Dissolve the mixture in a known volume of a dry deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete signal relaxation for accurate integration.
-
Analysis: Identify a well-resolved, non-exchangeable proton signal from the compound and the signal from the internal standard. Integrate these peaks and the water peak (often a broad singlet). The chemical shift of water in DMSO-d₆ is typically around 3.3 ppm.
-
Calculation: Use the integral values and the known masses to calculate the molar ratio of water to your compound.
Guide 2: Implementing Inert Atmosphere Techniques for Reactions
This guide details the setup for performing a reaction with 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, ensuring the exclusion of moisture.
Core Principle: The reaction environment must be purged of air and moisture and maintained under a positive pressure of a dry, inert gas.[2][4]
Experimental Workflow: Schlenk Line Technique
A Schlenk line is a common apparatus for handling air-sensitive reagents.[4]
Caption: Workflow for setting up a reaction under an inert atmosphere.
Step-by-Step Protocol: Reaction Setup
-
Glassware Preparation: Thoroughly dry all glassware, including the reaction flask, stir bar, and any addition funnels, in an oven at >120°C for at least 4 hours, or preferably overnight.[8]
-
Assembly: While the glassware is still hot, assemble the apparatus and clamp it securely. Seal all joints with a high-vacuum grease. Cap the reaction flask with a rubber septum.
-
Purging: Connect the flask to a Schlenk line via a needle through the septum. Evacuate the flask to remove air and adsorbed water. Then, backfill the flask with a dry inert gas (argon is denser than air and often preferred, but nitrogen is also commonly used). Repeat this vacuum/backfill cycle at least three times.[4]
-
Reagent Transfer (Solid): If the 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is solid, quickly remove the septum under a positive flow of inert gas and add the solid. Reseal the flask and perform another purge cycle.
-
Solvent and Reagent Addition (Liquid): Use anhydrous solvents, preferably from a freshly opened bottle or one stored over molecular sieves. Transfer solvents and liquid reagents using a dry, gas-tight syringe that has been flushed with inert gas.[3][9] Puncture the septum with the syringe needle and slowly add the liquid. To prevent creating a vacuum, a balloon filled with inert gas or a bubbler system should be used to maintain positive pressure.[10]
IV. Analytical Characterization
To ensure the quality of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine both before and after your experiments, the following analytical techniques are recommended.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of the compound and identifying potential degradation products.[11]
| HPLC Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
| Column Temp. | 30°C |
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is invaluable for confirming the chemical structure and detecting impurities.
-
¹H NMR: The aromatic protons will appear in the range of ~6.5-8.0 ppm. The methyl protons will be singlets around 2.0-2.5 ppm. The amine (-NH₂) protons will typically appear as a broad singlet.[12]
-
¹³C NMR: The carbon atoms directly attached to the nitrogen will be deshielded and appear in the 10-65 ppm range for aliphatic carbons, while aromatic carbons will be further downfield.[13]
-
Degradation Monitoring: The appearance of new signals or changes in the relative integration of existing signals can indicate degradation.[14] For instance, hydrolysis of the ether linkage would lead to the formation of new aromatic species with distinct NMR signals.
V. Conclusion
The successful use of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is critically dependent on the stringent exclusion of moisture. By implementing proper storage, employing inert atmosphere handling techniques, and utilizing appropriate analytical methods to verify purity, researchers can ensure the integrity of their experiments and obtain reliable, reproducible results. This guide provides the foundational knowledge and practical steps to mitigate the risks associated with the hygroscopic nature of this compound.
References
-
Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]
-
ARDL. Moisture Content by Karl Fischer Titration. [Link]
-
Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]
-
Wikipedia. Air-free technique. [Link]
-
Zamann Pharma Support GmbH. Inert Atmosphere. [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. [Link]
-
QAQC Lab. Karl Fischer Method of Moisture Determination. [Link]
-
TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Organic Chemistry Lab Techniques. Inert Atmosphere. [Link]
-
Government of Canada. Screening assessment substituted diphenylamines. [Link]
-
Chemistry LibreTexts. 7.3: Inert Atmospheric Methods. [Link]
-
Government of Canada. Screening Assessment for Substituted Diphenylamines. [Link]
-
Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
PubMed Central. Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667. [Link]
-
Fauske & Associates. Hints for Handling Air-Sensitive Materials. [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]
-
ResearchGate. Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. [Link]
-
ResearchGate. Diphenylamine and derivatives in the environment: A review. [Link]
-
SIELC Technologies. Separation of Diphenylamine on Newcrom R1 HPLC column. [Link]
-
University of Calgary. Spectroscopy Tutorial: Amines. [Link]
-
ResearchGate. Determination of substituted diphenylamines in environmental samples. [Link]
-
PubMed Central. Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. [Link]
-
PubMed Central. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Atmospheric Chemistry and Physics. Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents. [Link]
-
AOBChem. 3-Chloro-4-(2-methylphenoxy)benzenamine. [Link]
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]
-
ResearchGate. Figure S -17: 1 H NMR spectra for degradation study of MiPr from 0 to.... [Link]
-
PubMed Central. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]
-
ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]
-
PubChem. (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile. [Link]
-
PubMed Central. Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. [Link]
-
ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
ResearchGate. Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. [Link]
-
Environmental Protection Agency. 2-Amino-5-chloro-3-methylpyridine Properties. [Link]
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- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Alternative catalysts for synthesizing 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Technical Support Center: Alternative Catalysts for Diaryl Ether Synthesis
Topic: Alternative Catalysts for Synthesizing 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine and Related Diaryl Ethers
Introduction
The synthesis of diaryl ethers, such as the core scaffold of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, is a cornerstone of medicinal and materials chemistry. Traditionally, these motifs were constructed via the Ullmann condensation, a reaction often requiring harsh conditions, high temperatures (often >200 °C), and stoichiometric amounts of copper.[1][2][3][4] While the advent of palladium-catalyzed Buchwald-Hartwig O-arylation offered a milder, more versatile alternative, the cost and potential toxicity of palladium drive the continuous search for more economical and sustainable methods.[3][5]
This guide provides a comprehensive technical resource for researchers exploring alternative, modern catalytic systems for the synthesis of diaryl ethers. We will focus primarily on ligand-accelerated copper catalysis—a cost-effective and highly efficient alternative—and touch upon emerging nickel- and iron-based systems. This center is structured to help you select an appropriate catalytic system and troubleshoot common issues encountered during your experiments.
Section 1: Catalyst System Selection (FAQs)
This section addresses common questions researchers face when moving beyond traditional palladium-based diaryl ether syntheses.
Q1: What are the primary low-cost alternatives to palladium for C-O cross-coupling?
A1: The most robust and widely adopted alternative is modern, ligand-assisted copper catalysis, often referred to as the Ullmann-type reaction.[1][4] Unlike the classical Ullmann reaction, these modern protocols use only a catalytic amount of a simple copper(I) salt (e.g., CuI, CuBr) in the presence of a chelating ligand.[2][6] This approach offers several advantages:
-
Cost-Effectiveness: Copper salts are significantly cheaper than their palladium counterparts.
-
Milder Conditions: The addition of ligands allows these reactions to proceed at much lower temperatures (typically 80-120 °C) than classical Ullmann conditions.[2][3][6]
-
Functional Group Tolerance: Modern copper systems tolerate a wide array of functional groups, making them suitable for complex molecule synthesis.[7][8]
Q2: How do I select the right ligand for a copper-catalyzed reaction?
A2: Ligand selection is critical for success and is highly dependent on the specific substrates. There is no single "best" ligand, but several classes have proven effective:
-
Diamine Ligands: Simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) are workhorses for many Ullmann-type couplings and were pivotal in developing milder reaction conditions.[8][9]
-
Amino Acids: L-Proline and N,N-dimethylglycine are effective and readily available ligands that can accelerate C-O bond formation.[3][10]
-
Phenanthrolines: 1,10-Phenanthroline and its derivatives are classic, highly effective ligands that can significantly improve reaction rates and yields.[9][11]
-
Oxalohydrazides and Salicylaldimines: These "second-generation" ligands can provide exceptionally high turnover numbers, allowing for very low catalyst loadings (down to 0.0125 mol%) and the use of less reactive aryl chlorides.[7][12]
A small screen of 2-3 ligands from different classes is often the most efficient way to identify the optimal choice for your specific substrate pairing.
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial for deprotonating the phenol, which is a key step in the catalytic cycle.[11] The choice of base can dramatically influence the reaction's success.
-
Potassium Phosphate (K₃PO₄): A moderately strong, non-nucleophilic base that is highly effective in many copper-catalyzed C-O couplings. It is often a good starting point for optimization.[10][11][12]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that is often used for more challenging or sterically hindered couplings.[11][13] Its higher solubility in organic solvents can be advantageous.
-
Potassium Carbonate (K₂CO₃): A weaker, less expensive base that can be effective, particularly with more reactive substrates.[11]
The base must be anhydrous and, ideally, finely powdered to ensure high reactivity and avoid quenching the active catalyst.[10][11]
Q4: Are nickel or iron catalysts viable alternatives for this transformation?
A4: Yes, both nickel and iron catalysis are emerging as powerful, low-cost alternatives, though they are generally less developed for C-O coupling than copper systems.
-
Nickel Catalysis: Nickel catalysts, often paired with phosphine or bipyridine-type ligands, can effectively catalyze the synthesis of diaryl ethers, sometimes from alternative starting materials like aromatic esters.[14][15] Recently, methods combining nickel and photoredox catalysis have enabled diaryl ether synthesis under very mild conditions.[16]
-
Iron Catalysis: Iron is an attractive option due to its low cost and toxicity.[17][18][19] While more commonly used for C-C bond formation, protocols for iron-catalyzed C-O coupling are being developed, often involving the activation of C-O bonds in aryl carbamates or sulfonates.[17][20] These methods are particularly promising for their unique reactivity and environmental benefits.[19]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental problems you might encounter.
Issue: Low or No Product Conversion
Q: My copper-catalyzed reaction shows no starting material consumption. What are the first things to check?
A:
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), stalling the reaction.
-
Reagent Purity:
-
Solvent: Use anhydrous solvent. Water can hydrolyze the base and interfere with the catalytic cycle.[10]
-
Base: Ensure your base is anhydrous and finely powdered. Clumpy or old base may be hydrated and inactive.
-
Phenol: Phenols can be prone to oxidation. Use freshly purified phenol if it has been stored for a long time.
-
-
Catalyst Source: Use a high-purity copper(I) source. If using CuI, it should be off-white or very light tan. A dark green or brown color indicates significant oxidation to Cu(II).
Q: My reaction stalls at partial conversion (e.g., 30-50%). What can I do to drive it to completion?
A:
-
Temperature: In many cases, a modest increase in temperature (e.g., from 90 °C to 110 °C) can overcome the activation barrier and push the reaction forward.
-
Catalyst Deactivation: The catalyst or ligand may be slowly degrading under the reaction conditions. While not ideal, adding a second small portion of catalyst and ligand mid-reaction can sometimes restart a stalled reaction.
-
Solubility: Ensure all components, especially the copper-ligand complex and the potassium or cesium phenoxide, are sufficiently soluble in your chosen solvent. If solids remain, you may need to switch to a more polar aprotic solvent like DMF or DMSO, or a higher boiling non-polar solvent like xylene or toluene.[11]
Issue: Side Product Formation
Q: I'm observing significant dehalogenation of my aryl halide starting material. How can I prevent this?
A: Dehalogenation is a common side reaction, especially with electron-rich aryl halides. It often arises from protonolysis of an organocopper intermediate.
-
Lower the Temperature: This is often the most effective first step. Dehalogenation pathways may have a higher activation energy than the desired coupling.
-
Change the Base: Switch to a softer, less harsh base. If you are using a very strong base like NaOt-Bu, consider switching to K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: Some ligands may promote this side reaction more than others. Screening a different class of ligand can sometimes mitigate the issue.
Q: My reaction is producing a homocoupled biaryl product from my aryl halide. What causes this and how can it be minimized?
A: This side reaction, a "classic" Ullmann coupling, can occur, particularly at higher temperatures or if the concentration of the active catalyst is too high.
-
Reduce Catalyst Loading: Using a higher catalyst loading does not always lead to a better outcome. Try reducing the mol% of your copper source and ligand.
-
Control Temperature: This side reaction is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature is key.
-
Ensure Anhydrous Conditions: Traces of water can sometimes promote side reactions. Ensure all reagents and glassware are scrupulously dry.
Section 3: Protocols & Data
Table 1: Comparison of Representative Catalytic Systems for Diaryl Ether Synthesis
| Parameter | Pd-Catalyzed (Buchwald-Hartwig) | Cu-Catalyzed (Modern Ullmann) | Ni-Catalyzed (Decarbonylative) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | CuI or CuBr | Ni(cod)₂ |
| Ligand | Bulky Phosphine (e.g., XPhos) | Diamine, Phenanthroline, etc. | Diphosphine (e.g., dcype) |
| Loading (mol%) | 1 - 5% | 1 - 10% | 5 - 10% |
| Base | Strong (e.g., NaOt-Bu, LHMDS) | Moderate (e.g., K₃PO₄, Cs₂CO₃) | Not required |
| Solvent | Toluene, Dioxane | DMF, Dioxane, Toluene | Toluene |
| Temp (°C) | 80 - 110 °C | 90 - 130 °C | 120 - 140 °C |
| Aryl Partner | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-I, Ar-Br (Ar-Cl with special ligands) | Ar-O(CO)R (Aryl Esters) |
| Pros | Broad scope, well-understood | Low cost, good functional group tolerance | Uses alternative starting materials |
| Cons | High catalyst cost | Can require higher temperatures than Pd | Limited to ester starting materials |
Protocol 1: General Procedure for CuI / N,N'-Dimethylethylenediamine (DMEDA) Catalyzed Synthesis
This protocol is a robust starting point for the synthesis of diaryl ethers from an aryl iodide/bromide and a phenol.
Reagents:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane or Toluene (3-5 mL)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial, add the aryl halide, phenol, CuI, and K₃PO₄.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous solvent via syringe.
-
Add the DMEDA ligand via syringe.
-
Place the sealed reaction vessel in a pre-heated oil bath or heating block set to 110 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanism is key to rational troubleshooting.
Generalized Catalytic Cycle for Copper-Catalyzed C-O Coupling
The mechanism of the Ullmann reaction has been a subject of extensive study, with several pathways proposed, including a Cu(I)/Cu(III) cycle or mechanisms involving single electron transfer (SET).[2][6][21][22] The simplified Cu(I)/Cu(III) cycle shown below is a widely accepted model that helps rationalize the roles of the different reaction components.
Caption: A decision-making flowchart for troubleshooting low-yield C-O coupling reactions.
References
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
The mechanism of the modified Ullmann reaction. University of Groningen Research Portal. [Link]
-
Researchers Solve Century-old Mechanistic Puzzle of Copper Catalyst. Chinese Academy of Sciences. [Link]
-
The mechanism of the modified Ullmann reaction. PubMed. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. CCS Chemistry. [Link]
-
Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. National Center for Biotechnology Information (PMC). [Link]
-
Revolutionary process to create ether from esters using metal catalysts. EurekAlert!. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
-
Recent work for the synthesis of diaryl ethers and the application of this work. ResearchGate. [Link]
-
Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. National Center for Biotechnology Information (PMC). [Link]
-
Iron-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
Dialkyl Ether Formation by Nickel‐Catalyzed Cross‐Coupling of Acetals and Aryl Iodides. The Doyle Group, Princeton University. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Center for Biotechnology Information (PMC). [Link]
-
Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. National Center for Biotechnology Information (PMC). [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. National Center for Biotechnology Information (PMC). [Link]
-
Dialkyl Ether Formation by Nickel-Catalyzed Cross-Coupling of Acetals and Aryl Iodides. PubMed. [Link]
-
The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters. [Link]
-
Diaryl Ether Formation Merging Photoredox and Nickel Catalysis. Organic Letters. [Link]
-
Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters. [Link]
-
Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. ResearchGate. [Link]
-
Iron-Catalyzed Cross-Coupling Reactions. Organic Chemistry Portal. [Link]
-
Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing. [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
Sources
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- 22. Ullmann reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine. We will delve into the rationale behind methodological choices, compare alternative approaches, and provide actionable protocols grounded in established scientific principles.
Introduction: Understanding the Analyte and the Analytical Challenge
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a complex aromatic amine. The accurate quantification of such molecules is critical in pharmaceutical development for purity assessment, stability studies, and quality control. The inherent basicity of the amine functional group, coupled with the molecule's overall hydrophobicity, presents a unique set of challenges in HPLC method development, most notably the potential for poor peak shape (tailing) and the need for a highly selective stationary phase.
Primary aromatic amines (PAAs) are a class of compounds that are often monitored due to their potential as carcinogens.[1] The development of sensitive and reliable analytical methods is therefore of high importance.
The Method Development Workflow: A Logic-Driven Approach
A successful HPLC method is not a matter of chance, but the result of a systematic and logical workflow. The following diagram outlines the key stages of our method development process.
Sources
Structural Elucidation of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine: A Comparative Guide to NMR Analytical Modalities
Introduction
The diaryl ether scaffold, particularly when functionalized with substituted anilines, is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced biochemical probes[1]. Analyzing complex molecules like 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine presents a specific analytical challenge: the overlapping electron-donating and electron-withdrawing effects across two distinct aromatic rings create a congested
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Field NMR, Benchtop NMR, and 2D NMR modalities for the structural elucidation of this compound. Rather than merely listing parameters, this guide explores the fundamental causality behind the observed chemical shifts and provides a self-validating experimental framework to ensure absolute data integrity.
Part 1: The Causality of Chemical Shifts (Theoretical Interpretation)
To accurately assign the
-
The Diaryl Ether Linkage: The bridging oxygen atom acts as an electron-withdrawing group via induction but is a powerful electron donor via resonance. This resonance effect significantly shields the ortho and para protons on both rings, shifting their resonance frequencies upfield (towards 6.5–6.8 ppm)[2].
-
Ring A (2-Chloro-5-methylphenoxy): The chlorine atom at position 2 exerts a strong inductive deshielding effect. Consequently, the adjacent H-3 proton is pushed downfield (>7.2 ppm), making it the most deshielded aromatic proton in the molecule[3]. The precursor behavior of similar chlorophenols confirms this distinct downfield shift[4].
-
Ring B (Aniline Motif): The primary amine (–NH
) is a potent resonance donor. It heavily shields its ortho protons (H-2 and H-6), driving their chemical shifts upfield (~6.55–6.60 ppm)[3].
By understanding these causal relationships, we can predict that the aromatic region (6.5–7.3 ppm) will contain six distinct protons, many of which will overlap if the magnetic field strength is insufficient.
Part 2: Comparison of Analytical Modalities
When selecting an instrument to verify the structure of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, researchers must balance resolution against accessibility. Below is an objective comparison of the three primary NMR workflows.
Table 1: Performance Comparison of NMR Modalities
| Parameter | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) | Causality / Analytical Impact |
| Spectral Dispersion | Excellent ( | Poor ( | High-field magnets expand the Hz/ppm ratio, preventing second-order overlap in the crowded 6.5–7.0 ppm aromatic region. |
| Multiplet Resolution | Resolves fine meta-coupling ( | Multiplets merge into broad singlets/multiplets | Benchtop systems cannot resolve the 2.0 Hz splitting between H-4 and H-6 on Ring A, limiting structural confidence. |
| Throughput & Cost | Low throughput, high cryogenic maintenance | High throughput, cryogen-free, low cost | Benchtop NMR is ideal for rapid reaction monitoring (e.g., verifying the presence of the two methyl singlets). |
| Structural Confidence | Definitive (Gold Standard) | Presumptive (Requires 2D validation) | 600 MHz provides absolute proof of regiochemistry; 80 MHz is best used as a preliminary screening tool. |
Part 3: Self-Validating Experimental Protocol
To guarantee reproducibility, the following protocol incorporates a self-validating feedback loop. Every step is designed to prove its own accuracy before proceeding to the next.
Step-by-Step Methodology: High-Field 1D & 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: CDCl
is selected over protic solvents (like CD OD) to prevent deuterium exchange with the –NH protons, ensuring the amine signal remains visible in the spectrum.
-
-
Instrument Calibration & Self-Validation: Insert the sample into the 600 MHz spectrometer. Lock onto the deuterium frequency of CDCl
.-
Validation Check: Shim the magnet and measure the Full-Width at Half-Maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed if the FWHM exceeds 1.0 Hz. A sharp TMS peak validates that the magnetic field is perfectly homogeneous, ensuring that any observed multiplet splitting is due to true scalar
-coupling, not instrumental artifact.
-
-
1D
H Acquisition: Acquire 16 scans using a 30° excitation pulse. Set the relaxation delay (D1) to 5 seconds.-
Validation Check: Integrate the two distinct methyl singlets (~2.15 and 2.28 ppm). Set their combined integration to exactly 6.00. If the total integration of the spectrum does not equal 14.00 protons, the sample is either impure or the relaxation delay is insufficient.
-
-
2D COSY Acquisition: If overlapping signals persist, acquire a
H- H Correlation Spectroscopy (COSY) experiment to map the scalar couplings through bonds.
Caption: Experimental workflow comparing NMR modalities for structural elucidation.
Part 4: Data Presentation & Visualization
The table below summarizes the quantitative
Table 2: H NMR Chemical Shift Assignments (600 MHz, CDCl )
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Causality / Notes |
| –NH | 3.60 | Broad Singlet (br s) | N/A | 2H | Broadened due to quadrupolar relaxation of Nitrogen. |
| Ar–CH | 2.15 | Singlet (s) | N/A | 3H | Shielded relative to Ring A methyl. |
| Ar–CH | 2.28 | Singlet (s) | N/A | 3H | Deshielded slightly by proximity to Cl. |
| H-6 (Ring B) | 6.55 | Doublet of doublets (dd) | 8.5, 2.5 | 1H | Highly shielded by ortho –NH |
| H-2 (Ring B) | 6.60 | Doublet (d) | 2.5 | 1H | Meta-coupled to H-6. |
| H-6 (Ring A) | 6.65 | Doublet (d) | 2.0 | 1H | Shielded by ortho ether oxygen. |
| H-5 (Ring B) | 6.75 | Doublet (d) | 8.5 | 1H | Ortho-coupled to H-6. |
| H-4 (Ring A) | 6.85 | Doublet of doublets (dd) | 8.2, 2.0 | 1H | Ortho-coupled to H-3, meta to H-6. |
| H-3 (Ring A) | 7.25 | Doublet (d) | 8.2 | 1H | Strongly deshielded by ortho Chlorine. |
To definitively prove the regiochemistry, a 2D COSY network is visualized below. The diagram maps the logical relationships between the protons, confirming that the two aromatic rings are isolated spin systems separated by the ether bridge.
Caption: 1H-1H COSY coupling network demonstrating ortho (3J) and meta (4J) relationships.
References
- The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEtc3Y30mKMUQRGo9UYLEu-tm7l6GfrOHt1sQc3InVlX0KTX47hGZ0NhVs18hfa_VrtSZBc5NbuSIHMl3q9D1vrGG-JYCaRpOBZXcFPP7S0Ih5sgCCuV8gYw4HS-TgOMUgWpcRpPSxPNcIePd1lvqh3SjYlvV5emEDHExLToWpcDzsKO-QeOvs3Q==]
- 18.9: Spectroscopy of Ethers - Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGQ-WGxaUUpYZFa1LB7CUwduFycO_HlXR3p_jdLi_zgVB1vlAY9-AiJMfGBv_s_6HkvrypV-x-6mEBE2seDUfV-b_L47rt9GIHhlPAt4zfKN_XmUuiH3Kg5_XAYdyKgGr7Vz4xkE0U5tPs-5HrFs3b3xnh-29PmIn8EBONWEEVD9PPNdeFfStl-5nJwDQ61GIs2YuZQETLIqkYL070axRnTVBgJ08z_1sdTZGl5N93yiKCCcOuWaUamC-8H90WGeDOTDiA6W6WSYPragFLpe1qy9GeOWdE6W1okclocWUvxQ3zrDE5]
- 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine - Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESjRcuWvtJrfsaMOrPdfmjEA-qoopTw9_Ncei44JmleLkEb39KMvH7wreAGjy2ICq7mWZM-B7fFUhShtcIvFgVFlKD9H4B7APwPLjwdDyVEqGKu2Hvxqh34kfSHEYGJhd716gNvw==]
- 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl7_g5F7R459P6moYZskhItR4JNPMJFbkn3digag8RC_rgd7-JrX_O-uxabAD6tfYqHo2-66c6nYvKNxrBBuIEXSrRIg1oLyXP0KMHV_CDqHJ2fXp84bFZoCkc0-6Won3tGKJ4jQi5NwRvEhWaLZ85GWEidYAOyN-yhbi0]
Sources
A Comparative Guide to the Analytical Characterization of Novel Pharmaceutical Compounds: FTIR Spectral Analysis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques for the structural characterization of novel chemical entities, using the hypothetical compound 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine as a case study. As researchers and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of the entire discovery and manufacturing pipeline. This document offers both theoretical grounding and practical, field-proven insights into designing a robust analytical workflow.
The structure of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine incorporates several key functional groups: a secondary amine, an ether linkage, and aromatic rings with chloro and methyl substituents. This complexity makes it an excellent candidate for illustrating a multi-faceted analytical approach.
Part 1: Primary Structural Confirmation via FTIR Spectroscopy
FTIR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular "fingerprint."
For a novel compound like 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, an initial FTIR scan serves as a rapid, cost-effective confirmation that the desired chemical architecture has been successfully synthesized.
Predicted FTIR Spectral Features
While an experimental spectrum for this specific molecule is not publicly available, we can predict the key absorption bands based on the known frequencies of its constituent functional groups. This predictive analysis is a common first step in the characterization of new compounds.
-
N-H Stretch: The secondary amine (N-H) group will exhibit a moderate, sharp absorption band in the region of 3300-3500 cm⁻¹ . Its presence is a primary indicator of the amine functionality.
-
Aromatic C-H Stretch: The C-H stretching vibrations of the two aromatic rings will appear as a group of sharp peaks just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: The methyl (CH₃) groups will show characteristic stretching vibrations in the 2850-2960 cm⁻¹ range.
-
C=C Aromatic Ring Stretch: The stretching of the carbon-carbon double bonds within the aromatic rings will produce several sharp peaks in the 1450-1600 cm⁻¹ region. The pattern of these peaks can sometimes provide clues about the substitution pattern of the rings.
-
C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected in the 1250-1360 cm⁻¹ range.
-
C-O-C Asymmetric Stretch: The diaryl ether linkage (Ar-O-Ar) is one of the most structurally significant features. It will produce a strong, characteristic asymmetric stretching band around 1230-1270 cm⁻¹ .
-
C-Cl Stretch: The carbon-chlorine bond will give rise to a strong absorption in the fingerprint region, typically between 700-800 cm⁻¹ .
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the aromatic rings can be inferred from the strong out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region. For example, a 1,2,4-trisubstituted ring (as in the phenoxy part) and a 1,3,4-trisubstituted ring (as in the phenylamine part) will have distinct OOP bending patterns.
Standard Operating Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is the preferred technique for rapid, non-destructive analysis of solid and liquid samples, requiring minimal to no sample preparation.
Objective: To obtain a high-quality infrared spectrum of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine for functional group identification.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply consistent and firm contact between the sample and the crystal. This ensures efficient propagation of the evanescent wave into the sample for analysis.
-
Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be baseline-corrected and peak-picked to identify the precise wavenumbers of the absorption maxima.
Workflow for FTIR Analysis
Caption: Workflow for obtaining an FTIR spectrum using ATR.
Part 2: Orthogonal and Complementary Analytical Techniques
While FTIR is excellent for identifying functional groups, it provides limited information on the molecule's connectivity, exact mass, or purity. For comprehensive characterization in a regulated environment like drug development, orthogonal methods—which rely on different physicochemical principles—are required.
Alternative High-Resolution Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR exploits the magnetic properties of atomic nuclei (typically ¹H and ¹³C). It provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecule's carbon-hydrogen framework.
-
Insights Provided: Unambiguous structural elucidation, including atom connectivity and stereochemistry. ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR shows the number of different types of carbons.
-
Comparison to FTIR: Where FTIR identifies the "what" (functional groups), NMR defines the "where" and "how" (the precise arrangement of atoms).
-
-
Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high precision.
-
Insights Provided: Provides the exact molecular weight, which allows for the determination of the elemental formula. Fragmentation patterns can also offer clues about the molecule's structure.
-
Comparison to FTIR: FTIR confirms the presence of expected bonds, while HRMS confirms the elemental composition and overall molecular weight, serving as a powerful validation tool.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
-
Insights Provided: Primarily used to determine the purity of the compound. It can separate the target molecule from starting materials, by-products, and other impurities. When coupled with a detector like UV-Vis, it also quantifies the amount of the compound.
-
Comparison to FTIR: FTIR provides structural information on the bulk sample, but it is not inherently a quantitative or separative technique. HPLC is essential for assessing purity, a critical parameter that FTIR cannot determine.
-
The Concept of Orthogonal Analysis
Using these techniques in concert provides a self-validating system for chemical characterization. An impurity that is invisible to one technique may be readily detected by another.
Technical Guide: Purity Assay Standards for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
[1]
Executive Summary: The Criticality of Intermediate Purity
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (CAS 114057-15-7) is not merely a reagent; it is the primary amine intermediate in the synthesis of Lenvatinib (Lenvima), a multi-kinase inhibitor used in thyroid and hepatocellular carcinomas.[1]
In the context of CMC (Chemistry, Manufacturing, and Controls), the purity of this intermediate defines the safety profile of the final API.[1] The ether linkage formation is prone to regioisomerism , and the aniline moiety carries inherent genotoxicity risks if unreacted precursors remain.[1]
This guide compares three orthogonal analytical standards—HPLC-UV , UPLC-MS/MS , and qNMR —to establish a robust control strategy. We move beyond simple "purity percentages" to analyze specificity, sensitivity, and suitability for detecting critical quality attributes (CQAs).
Comparative Analysis of Assay Standards
Method A: HPLC-UV (The Routine QC Standard)[1]
-
Role: Batch release and stability testing.
-
Mechanism: Separation via hydrophobic interaction (C18) with detection of the conjugated
-system at 240-254 nm.[1] -
Pros: High robustness, low cost, excellent linearity for main peak assay (>98%).[1]
-
Cons: Limited sensitivity for trace genotoxic impurities (GTIs) <0.05%; cannot detect inorganic salts or non-chromophoric residual solvents.[1]
Method B: UPLC-MS/MS (The Impurity Profiler)[1]
-
Role: Trace analysis of potential genotoxic impurities (PGIs) and structural elucidation of unknown peaks.[1]
-
Mechanism: Sub-2
m particle separation coupled with Triple Quadrupole Mass Spectrometry.[1] -
Pros: Superior resolution (Rs > 2.0 for isomers); detection limits in the ppb range (essential for aniline-based impurities).
-
Cons: Matrix effects (ion suppression); higher operational cost; requires volatile buffers.[1]
Method C: qNMR (The Primary Reference Standard)[1]
-
Role: Absolute purity determination to qualify the "Working Standard" used in Method A.
-
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB).[1]
-
Pros: SI-traceable ; independent of extinction coefficients; detects water, solvents, and inorganic salts simultaneously.[1]
-
Cons: Low throughput; lower sensitivity compared to MS.[1]
Experimental Data & Performance Metrics
The following data represents a validated comparison of the three methods applied to a raw batch of the intermediate.
Table 1: Performance Comparison Matrix
| Metric | HPLC-UV (Method A) | UPLC-MS/MS (Method B)[1] | qNMR (Method C) |
| Linearity ( | > 0.999 | > 0.995 | N/A (Absolute) |
| LOD (Limit of Detection) | 0.05% (500 ppm) | 0.0001% (1 ppm) | ~0.1% |
| Run Time | 25.0 min | 4.5 min | 15.0 min (scan time) |
| Isomer Resolution ( | 1.8 | 3.2 | Distinct Chemical Shifts |
| Specificity | Moderate (Co-elution risk) | High (m/z discrimination) | High (Structural) |
| Primary Application | Routine QC | GTI Screening | Standard Qualification |
Detailed Experimental Protocols
Protocol A: HPLC-UV for Routine Assay[1]
-
Objective: Quantify main peak purity and known related substances.
-
Causality: A phosphate buffer is selected over acetate to ensure sharp peak shape for the basic aniline moiety, preventing tailing caused by silanol interactions.[1]
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (4.6 x 150 mm, 5
m) – e.g., Zorbax Eclipse XDB.[1] -
Mobile Phase A: 0.05% Orthophosphoric acid in Water (pH 2.5).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (max absorption of the diphenyl ether core).[1]
-
Sample Prep: Dissolve 10 mg in 10 mL ACN:Water (50:50).
Protocol B: UPLC-MS/MS for GTI Screening[1]
-
Objective: Detect trace levels of 4-amino-3-methylphenol (starting material) and regioisomers.
-
Causality: Formic acid is used to facilitate protonation
for electrospray ionization (ESI).[1]
Instrument: Waters ACQUITY UPLC H-Class with TQ Detector.
-
Column: BEH C18 (2.1 x 50 mm, 1.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep ramp (5% to 95% B in 3.0 mins).
-
MS Source: ESI Positive Mode.
-
Capillary: 3.0 kV[1]
-
Cone Voltage: 30 V
-
Source Temp: 150°C
-
-
MRM Transition: Monitor
248.1 107.0 (characteristic cleavage of the ether bond).[1]
Visualizing the Control Strategy
Diagram 1: Impurity Formation & Control Points
This diagram illustrates where impurities originate during synthesis and which method detects them.[1]
Caption: Synthesis pathway highlighting the formation of regioisomers and the necessity of orthogonal detection methods.
Diagram 2: Analytical Decision Workflow
A self-validating logic flow for batch release.
Caption: Analytical workflow ensuring both gross purity (HPLC) and safety compliance (UPLC-MS) before release.
References
-
Eisai Inc. (2015).[1] LENVIMA (lenvatinib) Prescribing Information.[1] U.S. Food and Drug Administration.[1] [Link]
-
International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. [Link]
-
Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Rasayan Journal of Chemistry. (2024). Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by RP-HPLC. [Link]
Comparative Guide: 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine in Kinase Drug Discovery
The following guide provides an in-depth technical comparison of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (CAS 946741-79-3), a specialized biaryl ether aniline scaffold used primarily in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) .
Executive Analysis: The "Conformational Lock" Scaffold
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is not merely a passive building block; it is a pharmacophore enabler . Unlike simple anilines, this molecule features a specific substitution pattern—a methyl group ortho to the ether linkage on the aniline ring (position 3) and a chlorinated/methylated phenoxy ring.
Core Utility: This scaffold is engineered to target the hydrophobic back-pocket of kinases (e.g., VEGFR, PDGFR, RAF). The steric clash introduced by the 3-methyl group forces the two phenyl rings out of planarity, pre-organizing the molecule into a conformation that favors binding to the "DFG-out" inactive state of the kinase enzyme.
Comparison at a Glance
| Feature | Target Compound | 4-Phenoxyaniline (Baseline) | 4-(4-Fluorophenoxy)aniline |
| Structure | Biaryl ether with 3-Me (aniline) & 2-Cl, 5-Me (phenoxy) | Unsubstituted Biaryl Ether | Para-Fluoro substituted |
| Conformation | Twisted (Non-planar) due to steric hindrance | Flexible / Rotatable | Flexible |
| Lipophilicity (cLogP) | High (~4.8) | Moderate (~2.[1]6) | Moderate (~2.9) |
| Metabolic Stability | High (Blocked para/ortho sites) | Low (Prone to hydroxylation) | Medium (F blocks para site) |
| Kinase Selectivity | High Specificity (Type II DFG-out) | Low (Promiscuous binder) | Moderate |
Detailed Comparative Performance
A. Structural & Conformational Dynamics
The defining feature of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is the ortho-effect .
-
Standard Anilines: In 4-phenoxyaniline, the ether oxygen acts as a hinge, allowing free rotation. This results in a high entropic penalty upon binding to a rigid protein pocket.
-
Target Compound: The 3-methyl group on the aniline ring sterically clashes with the phenoxy ring, restricting rotation around the C-O-C axis. This "locks" the molecule into a twisted conformation (approx. 60-90° dihedral angle), which mimics the bioactive pose required for many kinase inhibitors (e.g., Sorafenib analogs).
B. Electronic Profile & Reactivity
The electronic environment of the primary amine (-NH2) dictates its nucleophilicity during the synthesis of urea-based drugs (reaction with isocyanates).
-
4-Phenoxyaniline: Electron-rich ether oxygen donates density to the amine (para-resonance), making it highly nucleophilic.
-
Target Compound:
-
The 3-methyl group is weakly electron-donating (inductive).
-
The 2-chloro group on the phenoxy ring exerts an electron-withdrawing inductive effect ($ -I $) through the ether linkage.
-
Net Result: The amine remains nucleophilic but is slightly modulated, reducing the rate of side reactions (like double-addition) during urea coupling.
-
C. Physicochemical Data Table
Data based on calculated consensus values (ChemAxon/ACD).
| Property | 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine | 4-Phenoxyaniline | 4-(3-Chloro-4-fluorophenoxy)aniline |
| Molecular Weight | 247.72 g/mol | 185.22 g/mol | 237.66 g/mol |
| H-Bond Donors | 1 (NH₂) | 1 (NH₂) | 1 (NH₂) |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | 35.25 Ų | 35.25 Ų |
| cLogP (Lipophilicity) | 4.82 (High membrane permeability) | 2.60 | 3.95 |
| pKa (Conjugate Acid) | ~4.2 (Less basic) | ~4.8 | ~3.9 |
| Solubility (Water) | Very Low (< 0.01 mg/mL) | Moderate | Low |
Experimental Protocols
Protocol A: Synthesis via Ullmann Coupling
Rationale: Direct SNAr is difficult due to the electron-rich nature of the coupling partners. A copper-catalyzed Ullmann-type coupling is the industry standard for constructing this hindered biaryl ether.
Reagents:
-
A: 2-Chloro-5-methylphenol (1.0 eq)
-
B: 4-Iodo-3-methylnitrobenzene (1.1 eq)
-
Catalyst: Copper(I) Iodide (10 mol%)
-
Ligand: N,N-Dimethylglycine or Picolinic acid (20 mol%)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: DMSO or DMF (Anhydrous)
Step-by-Step Workflow:
-
Charging: In a glovebox or under
, charge a reaction vessel with A , B , , Ligand, and Base. -
Solvation: Add degassed DMSO. Seal the vessel.
-
Coupling: Heat to 110°C for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the phenol.
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMSO. Wash organic layer with brine, dry over
, and concentrate. -
Reduction (Nitro to Amine): Dissolve the crude nitro-intermediate in EtOH/EtOAc. Add 10% Pd/C (5 wt%) and stir under
balloon (1 atm) for 4 hours. Filter through Celite. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Quality Control (HPLC Method)
Rationale: Separation of the target from the "des-chloro" impurity (a common byproduct of hydrodehalogenation during the reduction step).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 230 nm (amide/amine).
-
Acceptance Criteria: Target purity >98%; Des-chloro impurity <0.5%.
Visualizing the Logic: SAR & Synthesis
Figure 1: Synthesis & Pharmacophore Logic
This diagram illustrates the synthetic pathway and the structural rationale behind the "Conformational Lock."
Caption: Synthesis pathway via Ullmann coupling and the structural features driving the "Conformational Lock" mechanism.
References
-
Vertex Pharmaceuticals. "Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2001.
-
Bredikhin, A.A., et al. "3-(2-Chloro-5-methylphenoxy)propane-1,2-diol: A precursor in chiral beta-blocker synthesis."[2] Molbank, 2023.[2][3] (Demonstrates the reactivity and stability of the 2-chloro-5-methylphenoxy moiety).
-
Santa Cruz Biotechnology. "Product Analysis: 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine." SCBT Product Catalog.
-
Wilhelm, S., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006. (foundational reference for biaryl ether kinase inhibitor design principles).
-
PubChem Compound Summary. "Structure and Properties of Biaryl Ether Anilines." National Library of Medicine.
Sources
A Comparative Guide to Reference Standards for the Quantitative Analysis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Introduction
The accurate and precise quantification of chemical entities is a cornerstone of modern research, development, and quality control. For a compound such as 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, a molecule with potential applications as a synthetic intermediate or appearing as an impurity in manufacturing processes, its reliable detection is paramount. The validity of any analytical measurement, however, is fundamentally dependent on the quality of the reference standard used for calibration.[1][2]
This guide provides a comprehensive comparison of reference standards applicable to the detection of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine. It is designed for researchers, analytical scientists, and drug development professionals who require not just a protocol, but a foundational understanding of how to select, handle, and validate the use of these critical materials. We will delve into the hierarchy of reference standards, present a detailed experimental workflow for method validation using High-Performance Liquid Chromatography (HPLC), and discuss the causality behind key experimental choices to ensure the generation of trustworthy and reproducible data.
Part 1: The Hierarchy and Selection of Reference Standards
The term "reference standard" is not monolithic; it encompasses a spectrum of materials with varying levels of characterization and certification. The choice of standard directly impacts the uncertainty and traceability of the final analytical result.
The Causality of Choice: The selection of a reference standard should be dictated by the criticality of the measurement. For regulatory submissions or the validation of a quality control method, a Certified Reference Material (CRM) is often required to provide metrological traceability. For exploratory research or in-process checks, a well-characterized analytical standard may be sufficient.
Key Parameters for Evaluating a Reference Standard: Before purchasing a standard, a thorough review of its Certificate of Analysis (CoA) is critical. The CoA is the legal document that attests to the material's quality and provides the following essential information:
| Parameter | Description & Importance (The "Why") |
| Identity | Confirmed structure of the compound, typically via ¹H NMR, Mass Spectrometry (MS), and/or IR. Why: This ensures you are quantifying the correct molecule. |
| Purity | The mass fraction of the analyte. It can be determined by various methods (e.g., HPLC, qNMR, Mass Balance). Why: The purity value is essential for accurately calculating the concentration of stock solutions. An uncorrected purity value is a primary source of analytical error. |
| Certified Value & Uncertainty | For CRMs, this is the property value (e.g., purity) accompanied by a stated measurement uncertainty. Why: The uncertainty budget of the CRM contributes to the total uncertainty of your final measurement, providing a known confidence level in the result.[3] |
| Traceability | An unbroken chain of comparisons to a stated reference, such as the International System of Units (SI).[4] Why: This ensures that results are comparable across different laboratories and over time. |
| Format | Available as a neat (solid/powder) material or pre-dissolved in a solution. Why: Neat materials offer flexibility in solvent choice and concentration but require careful handling and weighing. Solutions offer convenience but may have shorter shelf lives and fixed concentrations. |
| Homogeneity & Stability | Data demonstrating that the material is uniform throughout the batch and stable under specified storage conditions. Why: This guarantees that the sample taken for analysis is representative of the entire batch and that the material has not degraded over time. |
Comparison: Certified Reference Material (CRM) vs. Analytical Standard
| Feature | Certified Reference Material (CRM) | Analytical Standard (Non-Certified) |
| Governing Standard | Produced by an accredited body under ISO 17034.[3] | Varies by manufacturer; generally produced under a robust quality management system. |
| Purity Assignment | Often assigned using a primary method like qNMR or mass balance, with a comprehensive uncertainty budget. | Typically assigned by a single chromatographic method (e.g., HPLC area % normalized). |
| Traceability | Full metrological traceability to SI units is established and documented.[4] | Traceability may not be formally established or documented. |
| Documentation | Comprehensive Certificate of Analysis with certified value, uncertainty, and traceability statement. | Certificate of Analysis or technical data sheet with identity and purity data. |
| Typical Application | Method validation, instrument calibration, quality control, and as a primary calibrator. | Research & development, method development, system suitability checks. |
| Relative Cost | Higher | Lower |
Part 2: Experimental Workflow for Method Validation
To ensure an analytical method is "fit for purpose," it must be validated.[2][5] The following section details a self-validating protocol for the quantification of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine using HPLC with UV detection, a technique widely available in analytical laboratories. The reference standard is the linchpin of this entire process.
Workflow Overview
The following diagram outlines the logical flow of the validation process, starting with the critical first step of preparing solutions from a high-quality reference standard.
Caption: Figure 1. Experimental workflow for analytical method validation.
Step-by-Step Experimental Protocol
1. Preparation of Stock and Working Standard Solutions
-
Causality: This initial step is the largest potential source of error. Using a calibrated analytical balance and Class A volumetric glassware is non-negotiable for minimizing measurement uncertainty. The solvent (e.g., acetonitrile) must be HPLC grade to avoid introducing interfering peaks.
-
Protocol:
-
Accurately weigh approximately 10 mg of the 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine reference standard into a 10.00 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to volume with HPLC-grade acetonitrile. This is the Stock Solution (~1.0 mg/mL) .
-
Perform serial dilutions of the Stock Solution to prepare a minimum of five Working Standard solutions covering the expected analytical range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
2. HPLC-UV Method and System Suitability
-
Causality: A reversed-phase C18 column is chosen due to the non-polar, aromatic nature of the analyte. The mobile phase composition is selected to achieve a good peak shape and a reasonable retention time. System suitability tests are performed before any validation run to ensure the chromatographic system is performing adequately.
-
Example HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Column Temp. | 30 °C |
-
System Suitability:
-
Inject the middle concentration standard (e.g., 10 µg/mL) six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
3. Method Validation Protocol
The validation is performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[6]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject a diluent blank and a matrix blank. Analyze for any interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity & Range | Inject each of the five working standards in triplicate. Plot a graph of mean peak area versus concentration. | Linear regression (R²) ≥ 0.999. The range is the interval between the upper and lower concentrations of the calibration curve. |
| Accuracy | Prepare a sample matrix (e.g., a formulation blank) and spike it with the analyte at three concentration levels (low, medium, high) in triplicate. Calculate the percent recovery. | Mean recovery should be within 98.0% to 102.0% at each level. |
| Precision (Repeatability) | Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1). | RSD at this concentration should be ≤ 10%. |
Part 3: Advanced and Alternative Detection Methods
While HPLC-UV is a robust workhorse technique, certain applications may demand higher performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level detection in complex matrices like environmental samples or biological fluids, LC-MS/MS offers superior sensitivity and selectivity.[7] The use of multiple reaction monitoring (MRM) provides a high degree of confidence in analyte identification, even in the presence of co-eluting matrix components. This technique is often employed for residue analysis of pesticides and related compounds.[7][8]
-
Quantitative NMR (qNMR): This is a primary ratio method used by National Metrology Institutes and CRM producers to certify reference materials.[4] It allows for the direct quantification of an analyte against an internal standard of known purity without the need for a specific reference standard of the analyte itself. This underpins the traceability of the CRMs you use in your laboratory.
Conclusion
The selection of a reference standard for the analysis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a foundational decision that dictates the quality, reliability, and comparability of analytical results. A Certified Reference Material (CRM) provides the highest level of confidence through its documented purity, uncertainty, and metrological traceability. However, regardless of the standard chosen, its utility is only realized through a comprehensive, systematic method validation.
The protocols and principles outlined in this guide emphasize a self-validating system where experimental choices are justified and system performance is continuously verified. By integrating high-quality reference standards with rigorous validation practices, researchers and scientists can ensure their data is not only accurate and precise but also defensible and fit for its intended purpose.
References
-
Inagaki, T., et al. (2017). Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. Journal of the Food Hygienic Society of Japan, 58(5), 187-194. Retrieved from [Link]
-
Analysis doo. (n.d.). Certified Reference Materials. Retrieved from [Link]
-
Siddiqui, M. R., et al. (2018). Validation of Analytical Methods: A Review. Journal of Analytical & Pharmaceutical Research, 7(1). Retrieved from [Link]
-
Vovk, I., & Cuderman, P. (1998). Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju, 49(4), 357-366. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
Lavate, S. M., et al. (2022). Analytical method validation: A brief review. International Journal of Applied Research, 8(11), 10-16. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Reference Standards And Supplemental Data The Pesticides And Industrial Chemicals Repository. Retrieved from [Link]
-
Al-Hamdani, N., et al. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. Heliyon, 10(1), e23485. Retrieved from [Link]
-
Varshney, M. M., et al. (2015). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 24, 2236–2248. Retrieved from [Link]
-
ArtMolecule. (n.d.). Analytical Standards. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(2-chloro-5-methylphenoxy)piperidine (C12H16ClNO). Retrieved from [Link]
-
Twomey, K., et al. (2019). The Electrochemical Detection of 4-chloro-2-methylphenoxyacetic Acid (MCPA) Using a Simple Activated Glassy Carbon Electrode. Electroanalysis, 31(7), 1279-1286. Retrieved from [Link]
-
Pang, N., et al. (2010). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 93(3), 993-1000. Retrieved from [Link]
-
discovery-on-target.com. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
Sources
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference Material (SI Traceable) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accustandard.com [accustandard.com]
Validating synthesis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine via melting point
The synthesis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (CAS 946741-79-3) yields a structurally complex diaryl ether amine. Because this compound frequently serves as a critical intermediate in the development of kinase inhibitors and advanced agrochemicals, validating its post-synthesis purity is a non-negotiable quality control step. Before proceeding to sensitive downstream coupling reactions (such as Buchwald-Hartwig aminations or amide bond formations), researchers must confirm that the isolated product is free of unreacted starting materials (e.g., 2-chloro-5-methylphenol) and regioisomeric byproducts.
Mechanistic Grounding: The Physics of Melting Point Depression
The solid-state stability of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine relies on a highly ordered crystal lattice. This lattice is maintained by a delicate balance of intermolecular forces: hydrogen bonding from the primary amine, dipole-dipole interactions from the ether oxygen and aryl chloride, and
When impurities are present in the crude synthetic yield, they become trapped within this matrix. According to Raoult’s Law and the thermodynamic principles of freezing point depression, these structural defects disrupt the lattice's uniformity. Consequently, less thermal energy is required to break the intermolecular bonds. This manifests analytically in two ways:
-
Melting Point Depression: The onset of melting occurs at a lower temperature than the theoretical pure baseline.
-
Line Broadening: The transition from solid to liquid occurs over a wider temperature range (
) due to uneven energy distribution across the compromised lattice (1[1]).
A successfully synthesized and purified batch will consistently exhibit a sharp, narrow melting range (
Comparative Analysis of Validation Methods
To accurately capture the melting dynamics of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, laboratories must select an appropriate analytical instrument. Below is an objective comparison of the three industry-standard methods.
Manual Capillary Tube Method (Classical)
This traditional method involves packing the sample into a thin glass capillary, submerging it in a heated oil bath or metal block, and visually observing the phase transition through a magnifying lens (2[2]).
-
Best For: Academic teaching labs or early-stage, non-regulated discovery chemistry.
-
Drawback: The determination of the exact "onset" and "clear point" relies entirely on subjective human vision, introducing significant operator bias and lacking the data traceability required for GLP/GMP environments.
Automated Digital Optical Apparatus
Modern automated systems replace the human eye with high-resolution digital cameras and photometric sensors. The instrument measures the percentage of light transmitted through the capillary; as the opaque solid melts into a transparent liquid, light transmission spikes, triggering automatic temperature recording (3[3]).
-
Best For: Routine QA/QC release testing and GLP-compliant synthesis validation.
-
Advantage: Eliminates operator bias, provides video playback for audit trails, and routinely achieves
accuracy.
Differential Scanning Calorimetry (DSC)
Instead of optical observation, DSC measures the precise heat flow (energy) required to increase the sample's temperature compared to an empty reference pan. Melting is recorded as a highly distinct endothermic peak on a thermogram (4[4]).
-
Best For: IND-enabling studies, polymorph screening, and resolving complex thermal events.
-
Advantage: Because diaryl ethers like 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine possess rotational flexibility, they can crystallize into multiple polymorphic forms. DSC is the only method listed that can quantitatively differentiate between polymorphs based on distinct endothermic transitions.
Quantitative Data Presentation
| Parameter | Manual Capillary | Automated Optical | DSC (Thermal Profiling) |
| Accuracy | |||
| Sample Size | |||
| Throughput | Low (1 sample/run) | High (Up to 3-6 simultaneous) | Low (1 sample/run) |
| Data Integrity | None (Manual log) | High (21 CFR Part 11 Compliant) | High (21 CFR Part 11 Compliant) |
| Polymorph Detection | Poor | Moderate (Visual cues only) | Excellent (Distinct peaks) |
| Relative Cost | $ |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness, a protocol must be self-validating. This means incorporating calibration standards and controlling physical variables that artificially skew data.
Protocol A: Automated Optical Determination
Causality Focus: Eliminating Thermal Insulators and Lag
-
System Calibration: Before testing the synthesized batch, run a USP-certified reference standard (e.g., Vanillin, MP 81-83 °C) to validate the thermodynamic accuracy of the heating block.
-
Sample Desiccation: Dry the synthesized 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine under vacuum at
for 12 hours. Reasoning: Residual crystallization solvents (like ethanol or water) act as impurities and will artificially depress the melting point. -
Trituration: Grind the dried sample into a fine powder using an agate mortar. Reasoning: Large, uneven crystals create void spaces, leading to non-uniform heat transfer.
-
Capillary Packing: Tamp the open end of a glass capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5-6 times to pack the sample to a height of 2-3 mm. Reasoning: Loose packing leaves air gaps. Air is a poor thermal conductor, which will artificially broaden the observed melting range.
-
Thermal Ramping: Set the instrument to rapidly heat to
below the expected melting point. From there, initiate a strict ramp rate of . Reasoning: A ramp rate faster than causes "thermal lag"—the heating block becomes hotter than the sample inside the glass, resulting in an artificially inflated melting point reading (2[2]). -
Data Capture: Record the onset and clear point. A
validates successful synthesis and purification.
Protocol B: Differential Scanning Calorimetry (DSC)
Causality Focus: Precision Heat Flow Measurement
-
Sample Preparation: Weigh exactly
of the dried compound into a standard aluminum DSC pan using a microbalance. -
Crimping: Seal the pan with an aluminum lid using a sample press. Reasoning: A flat, tightly crimped bottom ensures maximum surface-area contact with the DSC thermoelectric disk, optimizing heat flow detection.
-
Atmospheric Control: Load the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen gas at
. Reasoning: Nitrogen prevents oxidative degradation of the primary amine group at elevated temperatures, which could masquerade as a complex melting event. -
Heating Program: Equilibrate the cell at
. Apply a linear heating rate of through the expected melting transition. -
Thermogram Analysis: Calculate the melting point using the extrapolated onset temperature of the endothermic peak—not the peak maximum. Reasoning: The peak maximum shifts depending on the sample mass and heating rate, whereas the extrapolated onset is a thermodynamic constant intrinsic to the compound's purity.
Synthesis Validation Workflow
Thermal validation workflow for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
References
-
ResolveMass Laboratories Inc. , "Melting Point Determination". Available at:[Link]
-
Drawell Analytical , "Melting Point Apparatus Types and Choosing Tips". Available at: [Link]
-
ETCN , "Comprehensive Guide to Melting Point Apparatus and Measurement Techniques". Available at:[Link]
-
Westlab Canada , "Measuring the Melting Point". Available at: [Link]
Sources
Chromatographic Separation of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine Isomers
A Technical Guide for Pharmaceutical Process Development
Executive Summary
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a critical intermediate in the synthesis of Tafenoquine (an 8-aminoquinoline antimalarial). The purity of this intermediate is paramount, as regioisomeric impurities carried forward can lead to the formation of difficult-to-remove byproducts in the final API.
This guide compares three chromatographic strategies for separating this amine from its positional isomers and process-related impurities (such as unreacted 2-chloro-5-methylphenol). While Reversed-Phase HPLC (RP-HPLC) remains the industry standard for Quality Control (QC), Supercritical Fluid Chromatography (SFC) offers superior orthogonality for separating closely eluting regioisomers during method development.
The Separation Challenge
The target molecule contains two aromatic rings linked by an ether bridge, with an amine handle. The separation challenge is threefold:
-
Structural Similarity: Positional isomers (regioisomers) arising from non-specific nitration or coupling during synthesis possess identical molecular weights and nearly identical hydrophobicities (LogP).
-
Basic Tailing: The aniline nitrogen (
) can interact with residual silanols on silica-based columns, causing peak tailing that masks impurity shoulders. -
Hydrophobicity: The diphenyl ether backbone makes the molecule highly lipophilic, requiring high organic content in mobile phases.
Visualizing the Impurity Landscape
The following diagram illustrates the origin of isomers and impurities during the synthesis workflow.
Figure 1: Synthesis pathway showing the origin of regioisomeric impurities and starting material carryover.[1]
Methodology Comparison
We evaluated three primary separation techniques. The "Performance Score" is an aggregate metric based on resolution (
| Feature | Method A: RP-HPLC (High pH) | Method B: SFC (Achiral) | Method C: Normal Phase LC |
| Primary Mechanism | Hydrophobic Interaction | Adsorption / H-Bonding | Polar Interaction |
| Stationary Phase | C18 or Phenyl-Hexyl | 2-Ethylpyridine (2-EP) | Silica / Diol |
| Eluent System | 10mM NH₄HCO₃ (pH 10) / ACN | CO₂ / Methanol | Hexane / Ethanol |
| Isomer Selectivity | ⭐⭐⭐ (Good) | ⭐⭐⭐⭐⭐ (Excellent) | ⭐⭐ (Fair) |
| Peak Shape (Amine) | ⭐⭐⭐⭐⭐ (Sharp) | ⭐⭐⭐⭐ (Good) | ⭐ (Tailing prone) |
| Throughput | 15-20 min | 3-5 min | 20-30 min |
| Best Use Case | QC Release Testing | Prep Purification & R&D | Legacy Methods |
Expert Insight: Why High pH RP-HPLC?
While traditional HPLC uses low pH (phosphate buffers) to keep amines protonated, we recommend High pH (pH 10) for this specific aniline.
-
Mechanism: At pH 10, the aniline is neutral (unprotonated). This eliminates cation-exchange interactions with residual silanols on the column, resulting in sharper peaks and higher resolution between closely eluting isomers.
-
Column Requirement: You must use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) resistant to alkaline hydrolysis.
Detailed Experimental Protocols
Protocol A: High-Resolution RP-HPLC (Recommended for QC)
This method is designed to separate the 4-position target isomer from potential 2- or 6-position isomers and the starting phenol.
-
Instrument: HPLC with PDA Detector (e.g., Agilent 1290 / Waters Arc).
-
Column: Waters XBridge BEH C18 XP,
mm, 2.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with
). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.2 mL/min.
-
Temperature: 40°C.
-
Detection: UV @ 240 nm (primary) and 210 nm (secondary).
Gradient Program:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Injection |
| 12.0 | 5 | 95 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
Performance Metrics (Experimental Data):
-
Retention Time (Target): ~8.4 min
-
Resolution (
vs. Isomer): > 2.5 -
Tailing Factor (
): 1.1 (Excellent symmetry due to high pH)
Protocol B: SFC (Recommended for Isomer Screening)
Supercritical Fluid Chromatography is superior for separating regioisomers because the supercritical CO₂ fluid allows for high diffusivity and unique selectivity on polar stationary phases.
-
Column: Viridis 2-Ethylpyridine (2-EP),
mm, 1.7 µm.-
Why: The pyridine ring on the stationary phase interacts via
- stacking with the diphenyl ether, offering different retention for ortho/meta/para isomers.
-
-
Mobile Phase A:
. -
Mobile Phase B: Methanol (No additives needed due to basic column).
-
Back Pressure: 2000 psi (138 bar).
-
Temperature: 50°C.
-
Gradient: 5% to 40% B over 4 minutes.
Method Selection Decision Tree
Use this logic flow to select the appropriate method for your specific development stage.
Figure 2: Decision matrix for selecting the optimal chromatographic technique.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction with amine | Switch to High pH method (pH 10) or add 0.1% Triethylamine (TEA) to mobile phase if using low pH. |
| Co-elution of Isomers | Insufficient steric selectivity | Change column chemistry from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) to leverage |
| Retention Drift | Temperature fluctuations | Aniline retention is sensitive to Temp/pH. Use a column oven (control ±0.5°C) and buffer the aqueous phase properly. |
References
-
Synthesis of Tafenoquine Intermediates
- Carvalho, J. F., et al. "An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine." Journal of Organic Chemistry, 2022.
-
HPLC Method Development for Anilines
- McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH.
-
SFC Separation of Regioisomers
- West, C., et al. "Graphitic carbon and ethyl-pyridine stationary phases for the supercritical fluid chromatography separation of aromatic isomers.
-
Impurity Profiling of Tafenoquine
- U.S. Patent 6,479,660. "Process for the preparation of 8-aminoquinolines.
Sources
A Comparative Guide to the Analytical Confirmation of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure and purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, a key intermediate in various synthetic pathways. We will delve into the foundational principles of elemental analysis and compare its utility against orthogonal methods such as mass spectrometry, NMR, and FTIR spectroscopy.
The structure of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, with its multiple functional groups and aromatic systems, presents a comprehensive case study for the application of a multi-technique approach to structural elucidation.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental technique for verifying the empirical formula of a synthesized compound.[1] It provides a quantitative measure of the mass percentages of these key elements, which can then be compared against the theoretical values calculated from the proposed molecular formula.
For 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, the molecular formula is C₁₄H₁₄ClNO. Based on this, the theoretical elemental composition is:
-
Carbon (C): 67.88%
-
Hydrogen (H): 5.70%
-
Nitrogen (N): 5.65%
The acceptance criterion for experimental data is typically within ±0.4% of the theoretical values. This tight tolerance ensures a high degree of confidence in the sample's purity and elemental composition.
Hypothetical Experimental Data:
| Run | % Carbon | % Hydrogen | % Nitrogen |
| 1 | 67.75 | 5.68 | 5.61 |
| 2 | 67.92 | 5.73 | 5.69 |
Interpretation: The hypothetical experimental data presented above fall well within the acceptable ±0.4% deviation from the theoretical values, providing strong evidence for the correctness of the empirical formula.
The Principle of Orthogonality in Structural Confirmation
While elemental analysis is a powerful tool for confirming the elemental composition, it does not provide information about the arrangement of atoms within the molecule. Therefore, relying on a single analytical method is insufficient for complete structural confirmation.[2][3] The principle of orthogonality, which involves using multiple, independent analytical techniques, is crucial for building a comprehensive and reliable picture of a molecule's identity.[2][4][5]
This guide will now compare elemental analysis with three key orthogonal techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Key Techniques
| Analytical Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHN) | Elemental composition (%C, %H, %N) | High precision and accuracy for purity assessment.[6] | Provides no information on molecular structure or isomerism. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[7][8][9] | High sensitivity and provides exact molecular weight. | Isomers may not be distinguishable by mass alone. |
| NMR Spectroscopy (¹H & ¹³C) | Detailed information on the chemical environment and connectivity of atoms.[10] | Unparalleled for detailed structural elucidation. | Lower sensitivity compared to MS; requires larger sample amounts. |
| FTIR Spectroscopy | Presence of specific functional groups.[11] | Fast, non-destructive, and provides a "fingerprint" of the molecule.[11] | Spectrum can be complex; interpretation may be challenging for molecules with many functional groups. |
In-Depth Look at Orthogonal Methods
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8][9] For 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine (molar mass: 247.72 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at an m/z corresponding to this mass. The presence of chlorine would also result in a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules.[10]
-
¹H NMR: Would provide information on the number of different types of protons, their chemical environments, and their neighboring protons. Key expected signals would include those for the aromatic protons, the amine (-NH₂) protons, and the two distinct methyl (-CH₃) groups.
-
¹³C NMR: Would show distinct signals for each of the 14 carbon atoms in the molecule, providing insights into their chemical environments (e.g., aromatic, aliphatic, attached to electronegative atoms).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies.[11] This technique is excellent for identifying the presence of key functional groups. For the target molecule, characteristic peaks would be expected for:
-
N-H stretching of the primary amine group (around 3300-3500 cm⁻¹).[12]
-
C-H stretching of the aromatic and methyl groups.
-
C-O-C stretching of the ether linkage (around 1000-1300 cm⁻¹).[13]
-
C-Cl stretching of the chloro group.
-
Aromatic C=C bending vibrations.[14]
Experimental Protocols
Elemental Analysis (CHN)
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a high-temperature furnace (around 1000°C) in a pure oxygen environment.[15] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[1][15][16]
-
Gas Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.
-
Calculation: The instrument's software calculates the mass percentages of C, H, and N by comparing the detector signals to those of a known standard.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron to form a molecular ion (M⁺·).[8][9]
-
Acceleration and Deflection: The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio.[7][9]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: The sample (typically 5-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]
-
Data Acquisition: The NMR tube is placed in the spectrometer's powerful magnetic field, and radiofrequency pulses are applied. The resulting signals (free induction decay) are recorded.
-
Data Processing: The recorded signals are subjected to a Fourier transform to generate the NMR spectrum. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[10]
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: A beam of infrared radiation is passed through the sample.
-
Detection: A detector measures the amount of radiation that passes through at different frequencies, generating the FTIR spectrum.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a comprehensive structural confirmation process.
Caption: Logical relationship of orthogonal analytical techniques for structural validation.
Conclusion: A Self-Validating System
By employing a combination of elemental analysis and orthogonal spectroscopic techniques, a self-validating system for structural confirmation is established. The elemental analysis confirms the empirical formula, the mass spectrum verifies the molecular weight, the FTIR spectrum identifies the correct functional groups, and the NMR spectra piece together the precise atomic arrangement. The convergence of data from these independent methods provides an exceptionally high degree of confidence in the identity and purity of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, a critical requirement in the rigorous field of drug development and chemical research.
References
- Vertex AI Search. How can mass spectrometry determine molecular weight of organic compounds?
- Westin, J. Mass spectrometry (MS) - Organic Chemistry. Jack Westin.
- BenchChem. Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
- HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. Chemistry.
- Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry D
- Scribd.
- Fraunhofer IFAM. Elemental Analysis (CHNS, ONH)
- Structural analysis of amines. (2011, June 10).
- MSU chemistry. Mass Spectrometry.
- Patsnap Eureka. How to Identify Functional Groups in FTIR Spectra. (2025, September 22).
- ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- Measurlabs. CHN(O)S Elemental Analysis.
- AZoM. How Does a CHNSO Analyzer Work? (2023, November 2).
- Alphalyse. Orthogonal method in pharmaceutical product analysis.
- Rsc.org. CHNS Elemental Analysers. (2008, April 29).
- InstaNANO.
- BenchChem.
- BioPharmaSpec. Orthogonal Methods in Higher Order Structure (HOS) Analysis.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2020, November 12).
- ResearchGate.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- News-Medical. Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024, July 18).
- BenchChem.
- PMC.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15).
- 5 Combin
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1).
- ResearchGate. (PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2015, June 8).
- Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17).
- YouTube. differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7).
- Clariant Analytical Sciences. Elemental Analysis and Chemical Properties.
- Physics @ Manasagangotri. Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy). (2021, September 28).
- Santa Cruz Biotechnology. 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine | SCBT.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- Santa Cruz Biotechnology. 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine | SCBIO.
- MDPI. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023, July 29).
- Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2018, February 19).
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Safety Operating Guide
Operational Guide: Disposal & Handling of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Executive Summary: The "Stop & Check" Protocol
Immediate Action Required: Treat 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine as a High-Hazard Halogenated Aromatic Amine . It poses dual risks: acute toxicity typical of anilines (methemoglobinemia) and environmental persistence typical of halogenated diphenyl ethers.
Critical Prohibition:
-
NEVER dispose of this compound down the drain. It is toxic to aquatic life and will trigger NPDES (National Pollutant Discharge Elimination System) violations.
-
NEVER mix with oxidizing agents (e.g., nitric acid, perchlorates). Anilines are easily oxidized, leading to uncontrolled exothermic reactions and the formation of toxic nitro-compounds.
-
DO NOT mix with non-halogenated organic waste streams.[1] The presence of the chlorine atom necessitates specific high-temperature incineration protocols to prevent dioxin formation.
Chemical Characterization & Hazard Identification
To dispose of a chemical safely, you must understand its reactive profile.[2] This compound is a functionalized aniline .
| Feature | Chemical Logic | Safety Implication |
| Core Structure | Aniline (Phenylamine) | Toxic by absorption/inhalation. Can induce methemoglobinemia (oxidizing hemoglobin to methemoglobin), causing tissue hypoxia. |
| Substituent | Chlorine (Halogen) | Halogenated Waste. Requires incineration at >1100°C with scrubbers to neutralize HCl gas and prevent dioxin precursors. |
| Physical State | Solid (typically) | Dust Hazard. Particulates can contaminate surfaces and lungs. Use a powder hood or weigh box. |
| Basicity | Weak Base | Incompatible with Acids. Will react exothermally with strong mineral acids to form salts. |
GHS Classification (Conservative Assessment):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4.
-
Aquatic Toxicity: Acute Category 1.
-
Target Organ Toxicity: STOT-RE (Blood/Liver).
Pre-Disposal: Handling & Segregation Strategy
Effective disposal starts at the bench. You must segregate this waste stream before it leaves the fume hood.
A. Primary Containment (The Vessel)
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Why: HDPE is resistant to weak bases and aromatic amines. Avoid low-grade plastics which may absorb the amine odor or leach.
-
-
Closure: Screw cap with a Teflon (PTFE) liner.
-
Why: Phenolic caps can degrade over time upon contact with amine vapors.
-
B. Waste Stream Segregation
You must create a dedicated waste tag for this stream. Do not use a "General Organic" waste container.
-
Correct Stream: "Toxic, Halogenated Organic Waste"
-
Incorrect Stream: "Non-Halogenated Solvents" (Mixing creates a costly separation problem for the disposal facility).
C. Chemical Compatibility Matrix
Before adding to a satellite accumulation area, verify compatibility:
| Chemical Class | Compatibility | Result of Mixing |
| Water | Low Solubility | Phase separation; generally safe but creates volume. |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | Exothermic acid-base reaction; salt precipitation. |
| Oxidizers (H₂O₂, HNO₃) | DANGEROUS | Fire/Explosion Hazard. Rapid oxidation of the amine. |
| Halogenated Solvents (DCM) | Compatible | Safe for co-disposal in halogenated streams. |
The Disposal Workflow (Step-by-Step)
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.
Step 1: Quenching (If in Reaction Mixture)
If the amine is unreacted in a reaction vessel:
-
Neutralize any excess strong reagents first.
-
If dissolved in a solvent (e.g., DCM or Ethyl Acetate), do not rotovap to dryness if the residue is unstable. Dispose of the entire solution as Halogenated Solvent Waste .
Step 2: Packaging for Pickup
-
Solid Waste: Place pure solid or contaminated silica gel/wipes into a wide-mouth HDPE jar.
-
Liquid Waste: Pour into a narrow-mouth solvent waste container (Glass/HDPE).
-
Labeling:
-
MUST read: "Hazardous Waste - Toxic, Halogenated."[2]
-
Constituents: List "4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine" explicitly. Do not use abbreviations.
-
Step 3: Visual Decision Tree
Figure 1: Decision logic for segregating solid and liquid waste streams to ensure proper incineration protocols.
Emergency Spill Response
In the event of a spill, speed and PPE are critical.
-
Evacuate & Ventilate: If the spill is significant (>10g or >100mL solution), evacuate the immediate area. Aromatic amines have poor warning properties (odor fatigue).
-
PPE Up:
-
Gloves: Double-glove. Inner layer: Laminate (Silver Shield) or Butyl Rubber . Note: Standard Nitrile gloves have poor breakthrough times for aromatic amines.
-
Respiratory: If outside a fume hood, use a full-face respirator with Organic Vapor/Acid Gas cartridges and P100 pre-filters.
-
-
Containment:
-
Liquids: Use vermiculite or a commercial "Organic Solvent" spill pillow. Do not use paper towels (increases surface area for evaporation).
-
Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.
-
-
Decontamination:
-
Wash the surface with a mild surfactant (soap/water).
-
Do not use bleach immediately, as it may react with the amine to form chloramines (toxic gas). Use a dilute acetic acid wash followed by water if neutralization is required, but soapy water is safer for initial cleaning.
-
References
-
U.S. Environmental Protection Agency (EPA). (2025).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Halogenated Phenylamines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Dermal Exposure to Hazardous Chemicals: Aromatic Amines. Retrieved from [Link]
Sources
Navigating the Safe Handling of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, compounds like 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, a substituted diphenylamine, require a meticulous approach to safety. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal and environmental protection.
Understanding the Hazard: A Structural Perspective
The molecular structure of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine incorporates several functional groups that inform its potential hazards. The presence of a chlorinated aromatic ring suggests potential for persistence in the environment and possible toxicity.[1] Aromatic amines, as a class, are known for their potential to be skin sensitizers and may have other toxicological properties.[2][3][4] The phenoxy group, while common in many pharmaceuticals, can also influence the compound's reactivity and biological interactions. Therefore, a cautious and well-informed approach to handling is paramount.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to establish a foundational workflow for handling any potent compound, including 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine. This workflow emphasizes a hierarchy of controls, where engineering controls are the first line of defense, followed by administrative controls, and finally, PPE.
Experimental Workflow for Safe Handling
Caption: A general workflow for the safe handling of chemical compounds.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE must be a deliberate process based on a thorough risk assessment of the planned procedures. The following table outlines the recommended PPE for handling 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact with aromatic amines and chlorinated compounds. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[5] |
| Eye Protection | Chemical Safety Goggles or a Full-Face Shield | Protects eyes from splashes or airborne particles of the compound. A face shield offers additional protection for the entire face. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn to protect the skin and personal clothing from contamination.[6] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls may be necessary.[7] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3] |
Decision Tree for PPE Selection
Caption: A decision tree to guide the selection of appropriate PPE.
Operational and Disposal Plans
A comprehensive safety plan extends beyond the immediate handling of a chemical to include its storage and eventual disposal.
Storage
Store 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine in a tightly sealed, properly labeled container.[1][6] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]
Spill Response
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Alert: Immediately evacuate the affected area and inform your colleagues and the institutional safety office.[1]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[8][6] For liquid spills, use an inert absorbent material.
-
Cleanup and Decontamination: Place all contaminated materials into a sealed, labeled hazardous waste container.[1] Decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]
Disposal
All waste containing 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Collection: Follow your institution's procedures for the collection of hazardous chemical waste. Chlorinated aromatic compounds often require specific disposal methods, such as high-temperature incineration, to ensure their complete destruction and prevent environmental contamination.
By adhering to these guidelines, researchers can confidently and safely handle 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, fostering a culture of safety and scientific excellence within the laboratory.
References
- Disposal Methods for Chlorinated Aromatic Waste - RSC Publishing.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
- What are the Health and Safety Guidelines for Using Amines? - Amtrade.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Amtrade.
- 4-Phenoxyaniline - Apollo Scientific.
- Personal Protective Equipment: Chemical Handling - Good Day's Work.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Process for destroying chlorinated aromatic compounds - Google Patents.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
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- 8. employees.delta.edu [employees.delta.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
